molecular formula C7H5ClOS B088878 Phenyl chlorothioformate CAS No. 13464-19-2

Phenyl chlorothioformate

Cat. No.: B088878
CAS No.: 13464-19-2
M. Wt: 172.63 g/mol
InChI Key: HBEFYGYBMKPNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl chlorothioformate is a reagent for organic synthesis. Please note: The following information is based on data for the structurally similar compound phenyl chloroformate and should be verified for this compound. Chloroformate compounds are highly reactive and moisture-sensitive, requiring storage in refrigerated conditions under an inert gas . They are known to hydrolyze in the presence of water or moist air . The base-catalysed hydrolysis of related phenyl chloroformates has been studied, with findings indicating that the reaction can involve nucleophilic catalysis and is influenced by solvent polarity . From a safety perspective, these compounds are extremely hazardous. They may be fatal if inhaled, harmful if swallowed, and cause severe skin burns and eye damage . They are also considered combustible liquids and may be corrosive to metals . Appropriate personal protective equipment, including respiratory protection, gloves, and eye protection, is essential when handling this material . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-phenyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFYGYBMKPNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065481
Record name Carbonochloridothioic acid, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-19-2
Record name S-Phenyl carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13464-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridothioic acid, S-phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridothioic acid, S-phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridothioic acid, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-phenyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unassuming Workhorse: A Technical Guide to S-Phenyl Chlorothioformate (CAS 13464-19-2)

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Tale of Two Isomers

In the world of synthetic chemistry, precision in nomenclature is paramount. The reagent designated by CAS number 13464-19-2 is S-Phenyl chlorothioformate . It is a versatile, yet often overlooked, building block. Its utility is frequently conflated with its structural isomer, O-Phenyl chlorothionoformate (CAS 1005-56-7). The distinction is not merely academic; the placement of the sulfur atom—whether bridging the phenyl ring and carbonyl carbon (S-isomer) or part of a thiocarbonyl group (O-isomer)—fundamentally dictates reactivity and synthetic application. This guide will focus primarily on the S-phenyl isomer while drawing necessary comparisons with its O-phenyl counterpart to provide a comprehensive operational understanding for the discerning researcher.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. S-Phenyl chlorothioformate is a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its high reactivity, particularly its moisture sensitivity, necessitates careful handling and storage under inert conditions to prevent hydrolysis.[2]

Table 1: Physicochemical Properties of S-Phenyl Chlorothioformate

PropertyValueSource(s)
CAS Number 13464-19-2[1][2][3][4]
Molecular Formula C₇H₅ClOS[1][3][4]
Molecular Weight 172.63 g/mol [2][3][4]
IUPAC Name S-phenyl chloromethanethioate[2]
Density ~1.33 g/cm³[4]
Boiling Point 108 °C @ 10 Torr; 104 °C @ 13 Torr[3][5]
Flash Point 114 °C[4]
InChI Key HBEFYGYBMKPNSZ-UHFFFAOYSA-N[1][2]
A Note on Spectroscopic Characterization

As a Senior Application Scientist, it is my duty to emphasize the principle of "trust, but verify." While the applications of S-Phenyl chlorothioformate are well-documented, publicly accessible, high-fidelity spectroscopic data (¹H NMR, ¹³C NMR, detailed IR) for this specific isomer is notably scarce in peer-reviewed literature and databases. Commercial suppliers often provide basic properties but rarely full spectral analyses.

Causality and Recommendation: This scarcity may be due to the reagent's high reactivity and moisture sensitivity, which can complicate sample preparation and lead to the presence of hydrolysis artifacts (e.g., thiophenol, HCl, CO₂).

Therefore, it is critically recommended that upon receiving a new batch of this reagent, researchers perform their own comprehensive characterization (¹H NMR, ¹³C NMR, IR, and MS) to:

  • Confirm Identity: Unambiguously distinguish it from the O-phenyl isomer.

  • Assess Purity: Quantify any significant impurities or degradation products.

  • Establish a Baseline: Create a reliable internal reference for future experiments.

This self-validating step is essential for experimental reproducibility and the integrity of your research outcomes.

Section 2: Synthesis and Isomeric Purity

The synthesis of chlorothioformate isomers is a classic example of how regioselectivity is dictated by the choice of starting materials. The distinct synthetic pathways for the S- and O-phenyl isomers are governed by the differential reactivity of phosgene (COCl₂) and thiophosgene (CSCl₂).

  • Synthesis of S-Phenyl Chlorothioformate (Target Reagent): The established route involves the reaction of a soft nucleophile, thiophenol , with the hard electrophilic carbonyl carbon of phosgene or a phosgene equivalent.[2] The sulfur atom's nucleophilicity drives the formation of the S-C bond.

  • Synthesis of O-Phenyl Chlorothionoformate (Isomer): Conversely, this isomer is prepared by reacting a hard nucleophile, phenol , with the electrophilic carbon of thiophosgene .[6][7] The harder oxygen nucleophile preferentially attacks the thiocarbonyl carbon.[6]

This deliberate selection of reagents is the key to achieving high isomeric purity in the final product.

G cluster_S Synthesis of S-Phenyl Chlorothioformate (CAS 13464-19-2) cluster_O Synthesis of O-Phenyl Chlorothionoformate (CAS 1005-56-7) Thiophenol Thiophenol (Soft Nucleophile) S_Product S-Phenyl Chlorothioformate Thiophenol->S_Product + Phosgene Phosgene (COCl₂) Phosgene->S_Product Phenol Phenol (Hard Nucleophile) O_Product O-Phenyl Chlorothionoformate Phenol->O_Product + Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->O_Product

Caption: Synthetic pathways for chlorothioformate isomers.

Section 3: Core Reactivity and Mechanistic Duality

The true utility of S-Phenyl chlorothioformate is rooted in its fascinating and tunable reactivity. Solvolysis studies have revealed that it operates on a mechanistic spectrum, proceeding through two competing pathways: a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (Sₙ1-like) pathway.[3] The dominant mechanism is exquisitely sensitive to the solvent's nucleophilicity and ionizing power.[3]

  • Addition-Elimination (A-E): Favored in solvents with higher nucleophilicity and lower ionizing power (e.g., aqueous ethanol). The solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to products.

  • Ionization (Sₙ1-like): Dominates in solvents with high ionizing power and low nucleophilicity (e.g., aqueous fluoroalcohols like TFE).[3] The solvent stabilizes the separation of the chloride ion, leading to the formation of a transient acylium ion intermediate, which is then captured by the solvent.[3]

This dual reactivity is a significant departure from its oxygenated analog, phenyl chloroformate, which reacts almost exclusively via the A-E pathway.[3] Understanding this dichotomy allows the synthetic chemist to select solvent systems that favor a specific reactive pathway, thereby controlling the reaction outcome.

G cluster_AE Addition-Elimination (A-E) Pathway cluster_SN1 Ionization (Sₙ1-like) Pathway Reagent S-Phenyl Chlorothioformate (PhSCOCl) AE_TS Tetrahedral Intermediate [Solvent-CO-SPh-Cl]⁻ Reagent->AE_TS Nucleophilic Attack SN1_TS Acylium Ion Intermediate [PhSCO]⁺ + Cl⁻ Reagent->SN1_TS Ionization Products Solvolysis Products AE_TS->Products Elimination AE_Solvent High Nucleophilicity Solvent (e.g., EtOH/H₂O) SN1_TS->Products Solvent Capture SN1_Solvent High Ionizing Power Solvent (e.g., TFE/H₂O)

Caption: Competing solvolysis mechanisms of S-Phenyl chlorothioformate.

Section 4: Key Applications in Drug Development and Organic Synthesis

The electrophilic nature of S-Phenyl chlorothioformate makes it a valuable reagent for introducing the phenylsulfanylcarbonyl group, a precursor to many important functionalities.

Synthesis of Thioesters

The reagent serves as a direct and effective electrophile for synthesizing S-thioesters. This is typically achieved through coupling reactions with organometallic nucleophiles (e.g., Grignard or organolithium reagents) or in Lewis acid-catalyzed acylations of arenes.[3][8]

Causality: The choice of an organometallic reagent provides a potent carbon-based nucleophile that readily displaces the chloride from the chlorothioformate, forming a new carbon-carbon bond and yielding the desired thioester with high efficiency.[8]

Synthesis of Isothiocyanates from Primary Amines

A highly efficient application of the related O-phenyl chlorothionoformate is the conversion of primary amines into isothiocyanates, which are crucial intermediates for many sulfur- and nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] This transformation avoids the use of highly toxic reagents like thiophosgene.[1] The methodology is robust and can be performed as either a one-pot or a two-step process.[1]

Trustworthiness: The two-step process offers broader substrate scope, particularly for electron-deficient aromatic amines where the one-pot method may be less effective.[1] This provides a reliable alternative when one approach fails, ensuring a higher probability of success.

Experimental Protocol: Two-Step Isothiocyanate Synthesis

  • Step 1: Formation of the Thiocarbamate Intermediate

    • To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., solid NaOH or triethylamine, 1.1 eq.).

    • Slowly add O-Phenyl chlorothionoformate (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

    • Perform an aqueous workup to isolate the crude O-phenyl thiocarbamate intermediate. Purification is often possible via crystallization or column chromatography.

  • Step 2: Elimination to Form the Isothiocyanate

    • Dissolve the purified thiocarbamate intermediate in a suitable solvent.

    • Add a base (e.g., solid sodium hydroxide) and stir at room temperature or with gentle heating.[1]

    • Monitor the reaction for the formation of the isothiocyanate product.

    • Upon completion, perform an appropriate workup and purify the final isothiocyanate product.

Caption: Workflow for the two-step synthesis of isothiocyanates.

Radical-Mediated Carboxylation

The thiocarbonyl group is an effective radical acceptor. S-Phenyl chlorothioformate can be used in free radical-mediated carboxylation reactions.[3] In a typical transformation, an alkyl radical, generated from an alkyl iodide precursor using a radical initiator system like bis(tributyltin), adds to the thiocarbonyl carbon.[3] This process provides a synthetic route to convert a radical species into a functionalized carbonyl compound.[3]

Section 5: Safety, Handling, and Storage

As with all chloroformate and chlorothioformate analogs, S-Phenyl chlorothioformate is a hazardous and highly reactive compound that demands stringent safety protocols. The following information is consolidated from data on structurally similar compounds and should be treated as a minimum standard.[3]

  • Hazard Profile: The compound is expected to be corrosive and may cause severe skin burns and eye damage.[3] It is likely to be fatal if inhaled and harmful if swallowed.[3]

  • Reactivity: It is highly sensitive to moisture and will hydrolyze in the presence of water or moist air to release corrosive and toxic byproducts.[2][3] It may also react violently with acids, alcohols, amines, and bases.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Essential PPE includes:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Chemical splash goggles and a full-face shield.

    • A flame-resistant lab coat.

    • Appropriate respiratory protection may be required depending on the scale and nature of the operation.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be kept tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[2][3] Refrigerated storage is recommended.[3]

  • Spill & Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do NOT use water. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

S-Phenyl chlorothioformate (CAS 13464-19-2) is a potent electrophilic reagent with a nuanced and highly tunable reactivity profile. Its true value is unlocked when researchers understand its distinct properties relative to its O-phenyl isomer, appreciate its dualistic mechanistic behavior, and apply it with precision in synthetic applications ranging from thioester formation to radical chemistry. Adherence to rigorous safety and handling protocols is non-negotiable. By embracing a self-validating approach through in-house characterization, scientists can confidently leverage this unassuming workhorse to advance their research and development goals.

References

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]

  • ChemBK. (2024, April 9). S-phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Thiophosgene. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). S-Phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). China phenyl chlorothioformate manufacturer. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. Retrieved January 22, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • PMC - NIH. (2025, May 8). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of S-phenyl chloromethanethioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-phenyl chloromethanethioate

S-phenyl chloromethanethioate (PhSCOCl) is a valuable reagent in organic chemistry, primarily utilized in the synthesis of various sulfur-containing compounds. Its structure, featuring a reactive chlorothioformate group attached to a phenyl ring, makes it a versatile building block. Thioesters, in general, are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. They are known for their role in forming carbon-sulfur bonds, which are present in numerous important compounds. The reactivity of S-phenyl chloromethanethioate is influenced by competing reaction pathways, including unimolecular ionization (SN1-like) and bimolecular addition-elimination mechanisms, with the dominant pathway being highly dependent on solvent properties.[1][2]

Core Synthesis Methodology: Acylation of Thiophenol

The most direct and widely employed method for synthesizing S-phenyl chloromethanethioate is the acylation of thiophenol with chloroacetyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the sulfur atom of thiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the sulfur atom of thiophenol initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the S-phenyl chloromethanethioate product.

The choice of chloroacetyl chloride as the acylating agent is strategic. The presence of the chlorine atom on the acetyl group provides a reactive site for further synthetic transformations. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which significantly enhances the reaction rate.[5]

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of S-phenyl chloromethanethioate.

Reagents and Materials
  • Thiophenol (C₆H₅SH)

  • Chloroacetyl chloride (ClCH₂COCl)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous sodium sulfate (or magnesium sulfate) for drying

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Apparatus for distillation under reduced pressure

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

  • Addition of Base: Slowly add the base (e.g., triethylamine) to the solution of thiophenol while stirring. The formation of a salt may be observed.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride). Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure S-phenyl chloromethanethioate.[1]

Key Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvent (e.g., diethyl ether, DCM)Prevents hydrolysis of the acid chloride and the product.[1]
Temperature 0-5 °C during addition, then room temperatureControls the exothermic reaction and minimizes side reactions.
Base Triethylamine or PyridineActs as a proton scavenger, activating the thiophenol.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of thiophenol and hydrolysis of reagents.[7]

Safety and Handling Precautions

Both chloroacetyl chloride and thiophenol are hazardous materials requiring careful handling in a well-ventilated fume hood.[8][9][10]

  • Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[8][9][10] It reacts violently with water.[9]

  • Thiophenol: Toxic and has an extremely unpleasant odor. It is readily absorbed through the skin.

Personal Protective Equipment (PPE) is mandatory:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • Lab coat

  • Use of a respirator may be necessary depending on the scale of the reaction.[7]

Analytical Characterization

The identity and purity of the synthesized S-phenyl chloromethanethioate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group and the methylene protons adjacent to the chlorine atom.[11]

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the thioester carbonyl group, typically in the range of 1760-1690 cm⁻¹.[13][14] Other characteristic peaks will correspond to the C-S and C-Cl bonds, as well as the aromatic C-H and C=C bonds.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Reaction Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism for the synthesis of S-phenyl chloromethanethioate.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Thiophenol Thiophenol Mixing Mix Thiophenol, Base, and Solvent Cool to 0-5°C Thiophenol->Mixing ChloroacetylChloride Chloroacetyl Chloride Addition Slowly Add Chloroacetyl Chloride ChloroacetylChloride->Addition Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent Solvent->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Filtration Filter to Remove Salt Stirring->Filtration Washing Wash with Acid, Base, Brine Filtration->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product S-phenyl chloromethanethioate Distillation->Product

Caption: Experimental workflow for the synthesis of S-phenyl chloromethanethioate.

Caption: Reaction mechanism for the formation of S-phenyl chloromethanethioate.

Conclusion

The synthesis of S-phenyl chloromethanethioate via the acylation of thiophenol with chloroacetyl chloride is a well-established and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably produce this valuable reagent for a wide range of applications in organic synthesis and drug development. The insights provided in this guide, from the underlying mechanistic principles to the detailed experimental procedures, are intended to empower scientists to confidently and safely perform this synthesis.

References

  • Wikipedia. Thioester. [Link]

  • Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. Request PDF. [Link]

  • Base‐promoted synthesis of thioesters from acid chlorides and thiols. ResearchGate. [Link]

  • Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. [Link]

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Publications. [Link]

  • Reaction of thiophenol with acetyl chloride on various inorganic solid supports. ResearchGate. [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P
  • Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications (RSC Publishing). [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • ICSC 0845 - CHLOROACETYL CHLORIDE. INCHEM. [Link]

  • Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Beilstein Journals. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. [Link]

  • S-phenyl chlorothioacetate - Optional[FTIR] - Spectrum - SpectraBase. [Link]

  • Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem - NIH. [Link]

  • (PDF) S-Phenyl benzothioate. ResearchGate. [Link]

  • S-phenyl carbonochloridothioate. ChemBK. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • CH639949A5 - Process for the preparation of chlorothioformates - Google P
  • S-Phenyl benzothioate. PMC - NIH. [Link]

  • A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. [Link]

  • Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. PubMed. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journals. [Link]

  • A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solvolysis Mechanism of Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solvolysis of phenyl chlorothioformate (PhSCOCl) represents a pivotal case study in physical organic chemistry, demonstrating a delicate interplay between solvent properties and reaction mechanism. This guide provides a comprehensive analysis of the competing mechanistic pathways governing its reactivity. By synthesizing kinetic data, solvent effect analyses, and mechanistic principles, we elucidate the conditions that favor either a bimolecular addition-elimination or a unimolecular ionization pathway. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of acyl halide reactivity for applications in synthesis and medicinal chemistry.

Introduction: The Mechanistic Dichotomy

This compound (PhSCOCl) is a valuable reagent in organic synthesis, primarily used for introducing the thiophenoxycarbonyl group.[1] Its utility, however, is intrinsically linked to its reactivity profile, which is highly sensitive to the reaction environment. The central question in the study of its solvolysis—the reaction of the substrate with the solvent—is the nature of the transition state. Does the reaction proceed through a concerted or stepwise pathway? Is the transition state associative or dissociative?

The investigation reveals that PhSCOCl does not adhere to a single, universal mechanism. Instead, it operates on a mechanistic spectrum, with the dominant pathway dictated by the solvent's nucleophilicity and ionizing power.[1][2] Two primary, competing channels are at play:

  • Bimolecular Addition-Elimination (A-E): An associative pathway involving the formation of a tetrahedral intermediate.

  • Unimolecular Ionization (SN1-like): A dissociative pathway proceeding through a resonance-stabilized acylium ion intermediate.

Understanding the factors that govern this mechanistic balance is crucial for predicting reaction outcomes, optimizing yields, and controlling selectivity in synthetic applications.

Unraveling the Mechanism: The Grunwald-Winstein Equation

To dissect the dual pathways of PhSCOCl solvolysis, a robust diagnostic tool is required. The extended (two-term) Grunwald-Winstein equation is the cornerstone of such analyses for solvolytic reactions.[3]

log(k/k₀) = lNT + mYCl

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the rate in the reference solvent (80% ethanol/20% water).

  • NT is the solvent nucleophilicity parameter.

  • YCl is the solvent ionizing power parameter (based on 1-adamantyl chloride solvolysis).[4]

  • l is the sensitivity of the substrate to changes in solvent nucleophilicity. A large l value implies the nucleophile is directly involved in the rate-determining step (e.g., A-E or SN2).

  • m is the sensitivity of the substrate to changes in solvent ionizing power. A large m value suggests significant charge separation in the transition state, characteristic of an ionization (SN1) mechanism.

Causality Behind the Choice: The power of the Grunwald-Winstein analysis lies in its ability to quantify the contribution of both bond-making (lNT) and bond-breaking (mYCl) to the transition state. By plotting log(k/k₀) against a combination of these terms for a wide range of solvents, we can determine the l and m values, which serve as a mechanistic fingerprint. For PhSCOCl, this analysis reveals a dramatic split in behavior depending on the solvent system.[2][5]

The Competing Pathways in Detail

The Addition-Elimination (A-E) Pathway

In solvents of high nucleophilicity and relatively low ionizing power, such as aqueous ethanol and methanol mixtures, the solvolysis of PhSCOCl proceeds predominantly via a bimolecular addition-elimination mechanism.[1][6]

This pathway is characterized by:

  • Rate-Determining Nucleophilic Attack: A solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial association is the slow step.[7]

  • Tetrahedral Intermediate: The attack forms a transient, high-energy tetrahedral intermediate.

  • Fast Elimination: The intermediate rapidly collapses, expelling the chloride ion to yield the final product.

The Grunwald-Winstein analysis for PhSCOCl in these solvents yields l and m values that are consistent with this mechanism, closely resembling those for phenyl chloroformate (PhOCOCl), which is known to react via the A-E pathway across a full range of solvents.[2][8] For phenyl chloroformate, benchmark sensitivity values are l ≈ 1.66 and m ≈ 0.56.[7][9] The high l value signifies a high degree of sensitivity to solvent nucleophilicity, confirming the direct involvement of the solvent in the rate-determining step.

G cluster_0 Addition-Elimination (A-E) Pathway Reactants PhSCOCl + Nu-H TS1 Transition State 1 (Addition) Reactants->TS1 Slow (Rate-Determining) Intermediate Tetrahedral Intermediate [Ph-S-C(O⁻)(Cl)-Nu⁺-H] TS1->Intermediate Products Products (PhSCONu + HCl) Intermediate->Products Fast (Elimination) G cluster_1 Ionization (SN1-like) Pathway Reactant PhSCOCl TS2 Transition State 2 (Ionization) Reactant->TS2 Slow (Rate-Determining) Cation Acylium Ion Intermediate ([Ph-S-C=O]⁺ + Cl⁻) TS2->Cation Product Products (PhSCONu + HCl) Cation->Product Fast (Nucleophilic Capture by Nu-H)

Caption: The Ionization (SN1-like) mechanism for PhSCOCl solvolysis.

Experimental Protocol: Kinetic Analysis of Solvolysis

To generate the data required for a Grunwald-Winstein analysis, precise kinetic measurements are essential. The protocol must be self-validating, ensuring reproducibility and accuracy.

Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in a series of aqueous-organic binary solvents at a constant temperature (e.g., 25.0 °C).

Methodology:

  • Solvent Preparation:

    • Prepare a series of binary solvent mixtures (e.g., Ethanol-Water, TFE-Water) by weight. Ensure all solvents are of high purity (HPLC or spectrophotometric grade).

    • Causality: Preparation by weight is more accurate and reproducible than by volume, as it is independent of temperature fluctuations.

  • Thermostatting:

    • Place the reaction vessel containing the chosen solvent in a constant-temperature water bath, controlled to ±0.1 °C. Allow at least 30 minutes for thermal equilibrium.

    • Causality: Solvolysis rates are highly temperature-dependent. Strict temperature control is critical for obtaining meaningful kinetic data.

  • Reaction Initiation:

    • Prepare a stock solution of PhSCOCl in a dry, inert solvent (e.g., acetonitrile).

    • Initiate the reaction by injecting a small aliquot (e.g., 10 µL) of the PhSCOCl stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing. The final substrate concentration should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.

  • Data Acquisition (Conductivity Method):

    • Monitor the reaction progress by measuring the change in electrical conductivity of the solution over time. The solvolysis produces HCl, which increases the solution's conductivity.

    • Use a calibrated conductivity meter connected to a data logger to record conductivity readings at regular intervals until the reaction is >95% complete.

    • Causality: The conductivity method is highly sensitive and non-invasive, allowing for continuous monitoring of the reaction progress. It is ideal for reactions that produce ionic species.

  • Data Analysis:

    • The first-order rate constant (k) is determined by fitting the conductivity vs. time data to the integrated first-order rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C0) , where Ct is the conductivity at time t, and C∞ is the final conductivity.

    • A plot of ln(C∞ - Ct) versus time should yield a straight line with a slope of -k.

    • Perform each kinetic run in triplicate to ensure reproducibility.

G cluster_workflow Kinetic Measurement Workflow prep 1. Prepare Binary Solvent Mixture thermo 2. Thermostat Solvent (e.g., 25.0 ± 0.1 °C) prep->thermo initiate 3. Inject PhSCOCl Stock (Initiate Reaction) thermo->initiate monitor 4. Monitor Conductivity vs. Time initiate->monitor analyze 5. Calculate Rate Constant (k) (First-Order Plot) monitor->analyze gw_plot 6. Apply Grunwald-Winstein Eq. (Determine l and m) analyze->gw_plot

Caption: Workflow for the kinetic analysis of PhSCOCl solvolysis.

Summary of Mechanistic Evidence

The choice between the A-E and SN1 pathways is a direct consequence of the solvent's ability to either act as a nucleophile or to stabilize charge separation.

Solvent TypeDominant MechanismKey CharacteristicsExpected Grunwald-Winstein Parameters
High Nucleophilicity, Low Ionizing Power (e.g., EtOH-H₂O, MeOH-H₂O)Addition-Elimination (A-E)Bimolecular, sensitive to nucleophilic attack.High l (~1.6), Moderate m (~0.5)
Low Nucleophilicity, High Ionizing Power (e.g., TFE-H₂O, HFIP-H₂O)Ionization (SN1)Unimolecular, sensitive to solvent polarity, formation of acylium cation.Low l, High m (~0.9)

Conclusion and Implications

The solvolysis of this compound is a clear illustration of a mechanistic continuum, where the transition state's character shifts in response to the solvent environment. [1]For professionals in drug development and synthetic chemistry, this duality is not merely an academic curiosity. It has profound practical implications:

  • Reaction Control: By judiciously selecting the solvent system, a chemist can favor one pathway over the other. In a highly nucleophilic solvent like aqueous ethanol, a bimolecular reaction is expected. In a non-nucleophilic, highly ionizing medium like aqueous TFE, an ionization mechanism will dominate.

  • Predicting Side Reactions: Understanding the potential for an SN1 pathway is crucial, as the formation of a cationic intermediate could lead to undesired rearrangement or elimination side products, depending on the substrate structure.

  • Reagent Stability: The high reactivity of PhSCOCl, especially its sensitivity to moisture, is explained by its susceptibility to solvolysis via these efficient pathways. [1]This underscores the need for stringent anhydrous conditions during its storage and handling.

Ultimately, the study of this compound solvolysis provides a sophisticated framework for understanding and predicting the reactivity of acyl derivatives, enabling more rational control over chemical transformations.

References

  • Title: Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Source: Semantic Scholar URL: [Link]

  • Title: Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Source: Hilaris Publisher URL: [Link]

  • Title: Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. Source: PubMed URL: [Link]

  • Title: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate. Source: ResearchGate URL: [Link]

  • Title: Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Correlation of the rates of solvolysis of phenyl chlorothionoformate and phenyl chlorodithioformate. Source: Canadian Science Publishing URL: [Link]

  • Title: Plot of log (k/ko) for solvolyses in HFIP-H2O and TFE-H2O of phenyl... Source: ResearchGate URL: [Link]

  • Title: Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Source: MDPI URL: [Link]

  • Title: Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. Source: MDPI URL: [Link]

  • Title: Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Source: MDPI URL: [Link]

  • Title: Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC. Source: National Institutes of Health (NIH) URL: [Link]

Sources

Spectroscopic Elucidation of Phenyl Chlorothioformate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl chlorothioformate (CAS No. 1005-56-7), also known as O-phenyl chlorothionoformate, is a pivotal reagent in organic synthesis, notably utilized in the formation of thiocarbonyl compounds, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in established principles and experimental best practices.

The structural integrity and purity of this compound are critical for its successful application. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR provide a non-destructive and highly informative means of verifying the compound's identity and purity. This guide will delve into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectral features.

cluster_structure Molecular Structure of this compound C7H5ClOS This compound (C₇H₅ClOS) Aromatic_Ring Phenyl Group (C₆H₅) C7H5ClOS->Aromatic_Ring Thiocarbonyl_Group Chlorothioformate Group (-OC(S)Cl) C7H5ClOS->Thiocarbonyl_Group

Caption: Molecular components of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Data Summary

The ¹H NMR spectrum of this compound provides a clear fingerprint of the aromatic protons. The spectrum was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.[1]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-ortho~7.41Multiplet2H
H-para~7.29Multiplet1H
H-meta~7.10Multiplet2H
Expert Interpretation

The ¹H NMR spectrum is characterized by three distinct multiplets in the aromatic region, consistent with a monosubstituted benzene ring.

  • Downfield Shift of Aromatic Protons: The protons on the phenyl group resonate in the downfield region (7.10-7.41 ppm), which is characteristic of aromatic protons.[1] This significant downfield shift is due to the diamagnetic anisotropy of the benzene ring, where the circulation of π-electrons generates a local magnetic field that deshields the attached protons.

  • Influence of the Chlorothioformate Group: The electron-withdrawing nature of the oxygen atom in the chlorothioformate group influences the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. The multiplet at approximately 7.41 ppm is assigned to the two ortho protons, which are most deshielded due to their proximity to the electronegative oxygen atom. The multiplet around 7.29 ppm corresponds to the single para proton, and the multiplet at approximately 7.10 ppm is assigned to the two meta protons.[1]

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (in CDCl₃) B Data Acquisition (399.65 MHz) A->B C Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Data Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E cluster_workflow FT-IR Analysis Workflow A Sample Preparation (Neat Liquid Film) B Data Acquisition (FT-IR Spectrometer) A->B C Spectral Processing (Background Subtraction) B->C D Data Analysis (Peak Picking and Assignment) C->D E Functional Group Identification D->E

Sources

A Senior Application Scientist's Guide to the Reactivity of Phenyl Chlorothioformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl chlorothioformate, and more specifically its common isomer O-phenyl chlorothionoformate (PhOC(S)Cl), stands as a cornerstone electrophile for the introduction of the thiocarbonyl moiety in modern organic synthesis. Its reactivity profile, governed by the nuanced interplay of a potent electrophilic center and a competent leaving group, allows for controlled reactions with a wide spectrum of nucleophiles. This technical guide provides an in-depth exploration of the reactivity of this compound with key nucleophilic classes—amines, alcohols, thiols, and carbanions. We will dissect the mechanistic underpinnings of these transformations, from concerted displacements to stepwise addition-elimination pathways, and illuminate how reaction parameters can be modulated to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecules, including thiocarbamates, thionocarbonates, dithiocarbonates, and isothiocyanates.

The Core Reactivity of this compound: A Mechanistic Overview

At its heart, the chemistry of this compound is dominated by nucleophilic acyl substitution.[1][2][3] A nucleophile (Nu:) attacks the electron-deficient thiocarbonyl carbon, leading to the displacement of the chloride leaving group. However, the journey from reactants to products is not always a simple, direct displacement. The mechanistic pathway is a spectrum, highly sensitive to the nucleophile's identity, solvent polarity, and the intrinsic properties of the substrate itself.[4][5]

Two primary mechanistic models describe this reactivity:

  • Stepwise Addition-Elimination (A-E): The nucleophile adds to the C=S double bond, forming a transient, tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to reform a double bond and yield the final product.[1][6][7] This pathway is favored in many reactions, particularly with strong nucleophiles.

  • Concerted SN2-like Displacement: The attack of the nucleophile and the departure of the leaving group occur in a single, synchronous step through an associative transition state.[6][8] Evidence for this pathway often comes from kinetic studies showing a strong dependence on the nucleophile's concentration and a lack of a discrete intermediate.

The solvolysis of related chloroformates has been extensively studied using Linear Free Energy Relationships (LFERs), such as the Grunwald-Winstein equation, which dissects the influence of solvent nucleophilicity (l) and ionizing power (m).[9][10] These studies reveal that for this compound and its thiono-isomer, the mechanism can shift. In nucleophilic solvents like ethanol-water mixtures, an addition-elimination (A-E) pathway is favored, while in highly ionizing but poorly nucleophilic fluoroalcohols, a dissociative SN1-like ionization mechanism can dominate.[5][11] This mechanistic dichotomy is a critical consideration for experimental design.

Mechanistic_Pathways Figure 1: Competing Nucleophilic Acyl Substitution Pathways sub PhOC(S)Cl + Nu⁻ sub->ts_concerted Concerted (SN2-like) tetra Tetrahedral Intermediate [PhOC(S)(Nu)Cl]⁻ sub->tetra Stepwise (A-E) Addition prod PhOC(S)Nu + Cl⁻ ts_concerted->prod tetra->prod Elimination

Caption: General mechanisms for nucleophilic attack on this compound.

Reaction with N-Nucleophiles: The Gateway to Thiocarbamates and Isothiocyanates

The reaction of this compound with primary and secondary amines is one of its most powerful applications, providing efficient access to O-phenyl thiocarbamates.[12] These intermediates are, in turn, pivotal for the synthesis of isothiocyanates—biologically significant molecules and versatile synthetic building blocks.[13][14]

Mechanism and Causality

The aminolysis of this compound proceeds through a rapid nucleophilic attack by the amine on the thiocarbonyl carbon. Kinetic studies on related substrates show a Brønsted-type plot (log k vs. amine pKa) with a slope (β) of 0.26, suggesting a moderate degree of bond formation in the transition state.[12] The reaction is typically conducted in the presence of a base to neutralize the HCl generated.

A crucial experimental choice is the base. While tertiary amines like triethylamine (Et₃N) are common, they can lead to an undesired side reaction where the Et₃N is dealkylated by the this compound, particularly with less nucleophilic anilines.[13] A more robust and often higher-yielding approach utilizes solid sodium hydroxide, which effectively scavenges HCl without competing as a nucleophile or causing side reactions.[13][15]

Application: Isothiocyanate Synthesis

The true utility of this reaction is realized in the subsequent conversion of the O-phenyl thiocarbamate intermediate into an isothiocyanate. This can be achieved in a one-pot or a two-step process.[13][16]

  • One-Pot Process: The amine, this compound, and solid NaOH are combined. This method is highly efficient for alkyl and electron-rich aryl amines.

  • Two-Step Process: The O-phenyl thiocarbamate is first isolated and then treated with a base (like NaOH) in a separate step to eliminate thiophenol. This approach is more versatile and provides high yields even for challenging substrates like electron-deficient aryl amines.[13][14]

Isothiocyanate_Synthesis Figure 2: Two-Step Synthesis of Isothiocyanates start R-NH₂ + PhOC(S)Cl step1 Step 1: Thiocarbamoylation (Base, e.g., solid NaOH) start->step1 inter Intermediate: O-Phenyl Thiocarbamate R-NH-C(S)-OPh step1->inter step2 Step 2: Elimination (Base, e.g., NaOH) inter->step2 final Product: Isothiocyanate R-N=C=S step2->final

Caption: Workflow for the versatile two-step isothiocyanate synthesis.

Data Summary: Isothiocyanate Synthesis Yields

The choice between a one-pot and two-step protocol is dictated by the amine's electronic properties.

Amine SubstrateOne-Pot Yield (%)Two-Step Yield (%)Reference
Alkyl Amines (e.g., Butylamine)Up to 95%>95%[13]
Electron-Rich Aryl AminesHighUp to 99%[13]
Electron-Deficient Aryl Amines0 - 35%Up to 99%[13]
Experimental Protocol: Two-Step Synthesis of 4-Chlorophenyl Isothiocyanate

This protocol is a self-validating system. Successful formation of the thiocarbamate in Step 1 can be confirmed by TLC or LC-MS before proceeding to the elimination.

Step 1: Synthesis of O-Phenyl (4-chlorophenyl)carbamothioate

  • To a stirred solution of 4-chloroaniline (1.28 g, 10 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add solid sodium hydroxide powder (0.80 g, 20 mmol).

  • Slowly add a solution of O-phenyl chlorothionoformate (1.73 g, 10 mmol) in DCM (5 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Upon completion, filter the mixture to remove excess NaOH and NaCl byproduct.

  • Wash the filtrate with water (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-phenyl (4-chlorophenyl)carbamothioate, which can be used directly in the next step.

Step 2: Synthesis of 4-Chlorophenyl Isothiocyanate

  • Dissolve the crude thiocarbamate from Step 1 in a suitable solvent like acetone (30 mL).

  • Add a solution of sodium hydroxide (0.80 g, 20 mmol) in water (5 mL) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the intermediate by TLC.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chlorophenyl isothiocyanate product. Purify by distillation or chromatography if necessary.

Reaction with O-Nucleophiles: Crafting Thionocarbonates

The reaction of this compound with alcohols and phenols yields O,O-disubstituted thionocarbonates. These compounds are not merely products but are valuable synthetic intermediates, most notably for the Barton-McCombie deoxygenation reaction, which transforms a secondary alcohol into an alkane.[17][18]

Mechanism and Application

The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the thiocarbonyl carbon, typically in the presence of a non-nucleophilic base like pyridine or DMAP to act as a catalyst and acid scavenger. The resulting phenoxythiocarbonyl esters are stable and can be isolated.[17] Their utility lies in their subsequent reaction with radical initiators (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride), which cleaves the C-O bond and replaces it with a C-H bond.

Experimental Protocol: Preparation of a Phenoxythiocarbonyl Ester of a Secondary Alcohol

This protocol demonstrates the functionalization of an alcohol, a key step preceding deoxygenation.

  • To a solution of the secondary alcohol (e.g., cyclohexanol, 1.0 g, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add pyridine (1.19 g, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add O-phenyl chlorothionoformate (1.90 g, 11 mmol) dropwise via syringe.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude O-phenyl O-cyclohexyl thionocarbonate by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Reaction with S- and C-Nucleophiles: Expanding the Synthetic Toolbox

S-Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react readily with this compound to form O-phenyl S-alkyl dithiocarbonates. The reaction is analogous to that with alcohols but is often faster due to the greater nucleophilicity of sulfur. These dithiocarbonate products are key functional groups in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

C-Nucleophiles (Organometallics)

While less common, this compound can react with potent carbon nucleophiles like Grignard reagents. This transformation serves as a direct route to thionoesters, which are otherwise challenging to synthesize.[4][19] The reaction involves the attack of the organometallic's carbanion on the thiocarbonyl, displacing the chloride.

Thiol_and_Grignard_Reactions Figure 3: Reactions with S- and C-Nucleophiles sub PhOC(S)Cl dithio Dithiocarbonate PhOC(S)SR sub->dithio thiono Thionoester PhOC(S)R sub->thiono thiol R-SH (Thiol) + Base thiol->dithio grignard R-MgBr (Grignard) grignard->thiono

Caption: Synthesis of dithiocarbonates and thionoesters.

Conclusion

O-phenyl chlorothionoformate is a powerful and versatile reagent whose reactivity is a textbook example of nucleophilic acyl substitution at a thiocarbonyl center. Its reactions are governed by a predictable yet finely tunable set of mechanistic principles. By understanding the influence of the nucleophile, base, and solvent, chemists can expertly guide its reactivity to construct a diverse array of sulfur-containing molecules. From the high-yield synthesis of thiocarbamates and their subsequent conversion to isothiocyanates to the preparation of thionocarbonates for deoxygenation reactions, this compound provides reliable and scalable solutions for complex synthetic challenges in pharmaceutical and materials science research.

References

  • ChemInform. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 44(42). [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by amination. [Link]

  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 62(13), 4383–4387. [Link]

  • D'Souza, M. J., et al. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences, 9(12), 2383–2397. [Link]

  • Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263–2268. [Link]

  • D'Souza, M. J., et al. (2013). Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. International Journal of Molecular Sciences, 14(3), 6147–6161. [Link]

  • Ryu, I., et al. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications, (18), 1953–1954. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. The Journal of Organic Chemistry, 76(20), 8345–8352. [Link]

  • ResearchGate. Molecular structures of phenyl chlorothionoformate (1), phenyl... [Link]

  • Wikipedia. Thiocarbamate. [Link]

  • ResearchGate. (PDF) Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4102–4113. [Link]

  • Semantic Scholar. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. [Link]

  • Pieper, T., et al. (2020). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Organic & Biomolecular Chemistry, 18(33), 6491–6495. [Link]

  • BYJU'S. Nucleophilic Acyl Substitution. [Link]

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

  • Clark, J. (2015). 11.5 Nucleophilic Acyl Substitution Reactions. In Fundamentals of Organic Chemistry. [Link]

  • Sci-Hub. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the introduction of novel functionalities into molecular scaffolds is a cornerstone of innovation. Phenyl chlorothioformate (PhOCSCl) stands as a versatile reagent in this pursuit, enabling the strategic installation of a phenoxythiocarbonyl group. Its utility, however, is matched by a significant hazard profile that demands a comprehensive and nuanced understanding for safe and effective implementation. This guide moves beyond a mere recitation of safety protocols to provide a deeper, experience-driven perspective on the causality behind each recommendation, ensuring a self-validating system of safety and experimental integrity.

The Chemical Profile: Understanding the Inherent Reactivity

This compound is a yellow liquid with a molecular weight of 172.63 g/mol .[1][2] Its utility as a synthetic reagent is intrinsically linked to its reactivity, which also forms the basis of its primary hazards. The central electrophilic carbon, bonded to both a chlorine and a sulfur atom, is highly susceptible to nucleophilic attack. This inherent reactivity dictates the stringent handling and storage protocols necessary to prevent unintended reactions and exposure.

Key Physicochemical Data
PropertyValueSource
CAS Number 1005-56-7[2]
Molecular Formula C₇H₅ClOS[2]
Molecular Weight 172.63 g/mol [1][2]
Appearance Clear yellow liquid[3]
Boiling Point 81-83 °C at 6 mmHg[3]
Density 1.248 g/mL at 25 °C[3]
Flash Point 81 °C (177.8 °F) - closed cup[4]

Hazard Identification and Risk Mitigation: A Proactive Stance

The safe handling of this compound is predicated on a thorough understanding of its significant hazards, which include corrosivity, toxicity, and reactivity with water.

Corrosivity and Toxicity

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5] Contact with tissues can lead to immediate and significant damage. Inhalation of its vapors can be fatal, and it is harmful if swallowed.[6] The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

Expert Insight: The corrosivity stems from its ability to react with nucleophilic groups in biological macromolecules, such as proteins and lipids, leading to cellular damage. The lachrymatory nature of this and similar compounds further underscores its irritating and damaging effects on mucous membranes.

Reactivity with Water and Incompatibilities

A critical aspect of this compound's hazard profile is its reactivity with water and other nucleophilic substances. Contact with moisture, including humid air, will lead to its decomposition, generating corrosive hydrogen chloride (HCl) gas and other potentially hazardous byproducts.[7] It is incompatible with strong oxidizing agents, amines, and bases.[8]

Causality in Practice: The imperative to store this compound under anhydrous conditions is a direct consequence of this reactivity. The presence of water initiates a hydrolysis reaction that not only degrades the reagent but also creates a hazardous atmosphere within the storage container due to the evolution of HCl gas.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize the risk of exposure.

The Primacy of the Chemical Fume Hood

All manipulations of this compound must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors and protects the user from splashes. Ensure that the sash is maintained at the lowest practical height to maximize containment.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are the primary means of protection, a comprehensive PPE ensemble is mandatory.[9]

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against splashes and vapor exposure.[9]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a recommended practice for enhanced protection.

  • Body Protection: A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: For situations where the concentration of vapors may exceed exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[10]

PPE_Hierarchy cluster_PPE Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood (Primary Containment) Goggles Safety Goggles & Face Shield FumeHood->Goggles Provides foundational safety Gloves Chemical-Resistant Gloves LabCoat Lab Coat / Apron Respirator Respirator (As Needed)

Fig. 1: Hierarchy of protective measures for handling this compound.

Storage and Handling: Preserving Integrity, Ensuring Safety

The stability and safe use of this compound are contingent upon strict adherence to proper storage and handling protocols.

Storage Conditions
  • Anhydrous Environment: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[11]

  • Refrigeration: Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.[8]

  • Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, bases, and amines.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a safe and effective workflow for using this compound in a typical laboratory synthesis.

  • Preparation:

    • Ensure the chemical fume hood is operational and clutter-free.

    • Assemble and dry all glassware in an oven prior to use.

    • Have appropriate quenching and spill-neutralizing agents readily available (e.g., sodium bicarbonate solution).

  • Reagent Handling:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Under a positive pressure of inert gas, carefully unseal the container.

    • Using a dry syringe or cannula, transfer the required amount of the reagent to the reaction vessel.

  • Reaction Quenching and Work-up:

    • Upon completion of the reaction, quench any unreacted this compound by slowly adding a suitable nucleophile, such as isopropanol or a dilute solution of sodium bicarbonate, while maintaining cooling.

    • Be mindful of potential off-gassing during the quenching process.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with this compound by rinsing with a suitable solvent (e.g., acetone), followed by a quenching solution.

    • Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container in accordance with institutional and local regulations.

Experimental_Workflow Start Start Prep Preparation (Dry Glassware, Fume Hood) Start->Prep Handling Reagent Handling (Inert Atmosphere) Prep->Handling Reaction Reaction Handling->Reaction Quench Quenching (Controlled Addition) Reaction->Quench Workup Work-up Quench->Workup Waste Waste Disposal & Decontamination Workup->Waste End End Waste->End

Sources

Phenyl Chlorothioformate: A Comprehensive Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

Phenyl chlorothioformate (CAS No. 1005-56-7), and its S-phenyl isomer (CAS No. 13464-19-2), are highly valuable reagents in modern organic synthesis. Their utility in creating thiocarbonates, thioesters, and other sulfur-containing motifs makes them indispensable in the development of novel pharmaceuticals and agrochemicals.[1] However, the very electrophilicity that makes these reagents so effective also renders them inherently unstable. The presence of a reactive acyl chloride moiety attached to a sulfur-linked phenyl group creates a molecule susceptible to rapid degradation by common atmospheric and laboratory contaminants.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the factors governing the stability of this compound. By understanding the why behind the degradation pathways, researchers can implement more robust storage and handling protocols, ensuring reagent integrity, improving experimental reproducibility, and enhancing laboratory safety. We will explore the dominant degradation mechanisms, provide field-tested protocols for storage and stability assessment, and offer a framework for creating self-validating workflows when handling this powerful but sensitive compound.

Section 1: Core Physicochemical and Hazard Profile

A foundational understanding of the molecule's properties is paramount. This compound is a yellow liquid with a pungent odor, classified as a combustible liquid that is highly corrosive and toxic.[2][3]

PropertyValueSource
Chemical Formula C₇H₅ClOS[4]
Molecular Weight 172.63 g/mol [4]
CAS Number 1005-56-7 (O-phenyl isomer)[4]
Boiling Point 81-83 °C @ 6 mmHg[5][6]
Density ~1.248 g/mL at 25 °C[5][7]
GHS Hazard H314: Causes severe skin burns and eye damage.[4]
Primary Sensitivity Moisture, Heat, Direct Sunlight[1][7]

Section 2: Chemical Stability & Degradation Pathways

The stability of this compound is not absolute; it is a function of its environment. The molecule is in a constant state of kinetic susceptibility, with several pathways leading to its decomposition.

Inherent Instability: The Acyl Chloride Moiety

The core of the molecule's reactivity lies in the electrophilic carbonyl carbon and the chloride leaving group. This functionality makes it an excellent acylating agent but also primes it for nucleophilic attack by ubiquitous reagents, most notably water.

Hydrolytic Decomposition: The Primary Degradation Pathway

The most significant and rapid degradation pathway is hydrolysis. Reaction with water or atmospheric moisture leads to the irreversible formation of phenoxythiocarbonic acid, which is unstable and rapidly decomposes to phenol, hydrogen chloride (HCl), and carbonyl sulfide (COS) or carbon dioxide (CO2).[8][9] This reaction is autocatalytic, as the generated HCl can accelerate the hydrolysis of the remaining ester.

The mechanism of this solvolysis is highly dependent on the solvent system.[7]

  • In nucleophilic solvents (e.g., aqueous ethanol, acetone), the reaction proceeds primarily through a bimolecular Addition-Elimination (A-E) pathway. The solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion.[3][10]

  • In highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism can shift towards a dissociative, Sₙ1-like ionization pathway , where the C-Cl bond breaks first to form an acylium ion intermediate.[7]

Hydrolysis_Mechanism

Thermal and Photochemical Decomposition

Beyond hydrolysis, energy input can induce degradation.

  • Thermal Stress : Elevated temperatures accelerate the rate of hydrolysis and can also lead to elimination reactions, generating corrosive HCl gas.[10] While specific decomposition temperatures are not well-documented, storage should always be in a cool environment.[1]

  • Photochemical Stress : Exposure to direct sunlight, particularly UV radiation, should be avoided as it can provide the activation energy for decomposition.[7]

Section 3: Recommended Storage and Handling Protocols

A multi-layered approach is required to protect this compound from these degradation pathways. The goal is to create an environment that is cool, dry, dark, and inert.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes kinetic rate of all decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Protects from light and moisture ingress. Amber glass prevents photodegradation. PTFE provides a chemically resistant seal.
Location Well-ventilated, dedicated corrosive substance cabinet.Ensures safety in case of a leak. Segregates from incompatible materials.
Material Compatibility for Storage and Handling

Choosing the right materials for handling and storage is critical to prevent both contamination of the reagent and degradation of the equipment. Based on the reactivity of similar acyl chlorides, the following recommendations are made.

Material ClassCompatibleUse with CautionIncompatible
Metals Hastelloy, Tantalum316 Stainless Steel, Glass-lined SteelCarbon Steel, Aluminum, Copper, Zinc
Plastics PTFE, PFA, FEPPolypropylene (PP), Polyethylene (HDPE)PVC, Nylon, Polycarbonate, ABS
Elastomers FFKM (e.g., Kalrez®)FKM (e.g., Viton®)Buna-N (Nitrile), EPDM, Silicone
Other Borosilicate Glass--

Causality: this compound and its primary degradation product, HCl, are highly corrosive to many metals.[11] They can also attack and swell many common plastics and elastomers. PTFE and other fluoropolymers offer the most robust chemical resistance.

Section 4: Experimental Assessment of Stability

To ensure the quality of this compound, particularly after prolonged storage or in critical applications, an experimental assessment of its stability is recommended. This involves a forced degradation study coupled with a stability-indicating analytical method.

Stability_Workflow

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate that the analytical method can detect them.[8][12]

Objective: To generate a degradation profile of this compound under various stress conditions. Target degradation is 5-20%.[13]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like acetonitrile (ACN) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution with no stressor).

    • Acid Hydrolysis: Add 0.1 M HCl (aqueous).

    • Base Hydrolysis: Add 0.1 M NaOH (aqueous).

    • Oxidative: Add 3% H₂O₂ (aqueous).

    • Thermal: Heat the stock solution at 60 °C.

  • Incubation: Incubate samples. Start with a short duration (e.g., 2 hours) at room temperature (for hydrolysis/oxidation) or 60 °C (for thermal). Monitor over time (e.g., 2, 4, 8, 24 hours) until sufficient degradation is observed.

  • Neutralization: Before analysis, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute all samples, including the control, to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Analyze the samples immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent this compound from its primary degradation product, phenol, and other potential impurities.[2]

Instrumentation & Columns:

  • System: Standard HPLC or UHPLC with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl phase could also be effective due to potential π-π interactions.[14]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Phosphoric Acid (or Formic Acid).

  • Gradient: Start with a high aqueous percentage (e.g., 70% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes to elute all components.

    • Example Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: Hold at 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 270 nm) using a DAD to ensure detection of all species. Phenol has a strong absorbance around 270 nm.

  • Injection Volume: 5-10 µL.

System Validation: The method is considered "stability-indicating" if the peaks corresponding to the parent compound and the degradation products are well-resolved (Resolution > 2) and there is no co-elution, as confirmed by peak purity analysis using a DAD.[12]

Conclusion: A Proactive Approach to Reagent Integrity

This compound is a powerful synthetic tool whose utility is directly tied to its purity. Its inherent reactivity demands more than casual storage; it requires a proactive, scientifically-grounded strategy. By understanding the mechanisms of hydrolysis and thermal decay, researchers can implement robust storage protocols centered on maintaining a cool, dry, dark, and inert environment. The use of appropriate materials, particularly fluorinated polymers and glass, for all contact surfaces is critical. Furthermore, the implementation of stability-indicating analytical methods provides a crucial verification step, ensuring that the reagent used in an experiment is of the highest possible quality. This comprehensive approach transforms a potentially unreliable reagent into a consistent and dependable component of the modern synthetic chemist's toolkit, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • D'Souza, M. J., & Kevill, D. N. (2014). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. International Journal of Molecular Sciences, 15(10), 18310–18332. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenyl thioxochloroformate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 62(13), 4395–4397. [Link]

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7020-7034. [Link]

  • D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70498, Phenyl thioxochloroformate. Retrieved from [Link].

  • Loba Chemie. (2019). O-PHENYL CHLOROTHIONOFORMATE MSDS. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved from [Link]

  • Bajaj, S., et al. (2006). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 30(6), 64-84. (Note: A general reference, specific URL might vary, but the concept is widely published). A representative link is: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • VanDeMark Chemical. (2018). PHENYL CHLOROFORMATE PCF. Retrieved from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Therapeutics, 1(1). (Note: A general reference, specific URL might vary). A representative link is: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology, 31(6), 48-62. (Note: A general reference, specific URL might vary).
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. (Note: A general reference, specific URL might vary).
  • Taylor, T. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC North America, 34(9), 728-735. [Link]

Sources

A Tale of Two Isomers: An In-depth Technical Guide to O-Phenyl Chlorothionoformate and S-Phenyl Chlorothioformate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, the judicious selection of reagents is paramount to achieving desired molecular architectures and functionalities. Among the versatile building blocks available to the modern chemist, sulfur-containing compounds offer a unique reactivity profile that is instrumental in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of two isomeric reagents, O-Phenyl chlorothionoformate and S-phenyl chlorothioformate, offering a comparative analysis of their synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals. Our focus will be on elucidating the causal relationships behind their distinct chemical behaviors and providing practical, field-proven insights to inform experimental design.

Introduction: Isomeric Distinction and Synthetic Utility

O-Phenyl chlorothionoformate and S-phenyl chlorothioformate, both possessing the molecular formula C₇H₅ClOS, are structurally distinct isomers that offer different pathways for the introduction of sulfur-containing moieties into organic molecules. The O-isomer features a thiocarbonyl group (C=S) bonded to a phenoxy group, while the S-isomer contains a carbonyl group (C=O) bonded to a thiophenoxy group. This seemingly subtle difference in atomic arrangement leads to significant variations in their electronic properties, stability, and reactivity, making them suitable for different synthetic transformations.

O-Phenyl chlorothionoformate is widely utilized as a precursor for thiocarbonates, which are valuable intermediates in chemical manufacturing, and plays a role in the development of certain pesticides and pharmaceuticals.[1] Its applications extend to the synthesis of thiol-containing drugs, where it can enhance solubility and bioavailability.[1][2] Conversely, S-phenyl chlorothioformate serves as an effective electrophile for the introduction of the thiocarbonyl group in the synthesis of thionoesters.[3]

Synthesis of the Isomers: A Tale of Two Precursors

The distinct structures of O- and S-phenyl chlorothioformate necessitate different synthetic strategies, primarily dictated by the choice of the starting phenol or thiophenol.

Synthesis of O-Phenyl Chlorothionoformate

The most common and efficient method for the synthesis of O-Phenyl chlorothionoformate involves the reaction of phenol with thiophosgene (CSCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of O-Phenyl Chlorothionoformate

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene and HCl) is charged with a solution of phenol in a suitable inert solvent, such as dichloromethane or toluene.

  • Base Addition: The solution is cooled in an ice bath, and a base, such as pyridine or a tertiary amine, is added dropwise.

  • Thiophosgene Addition: A solution of thiophosgene in the same solvent is added dropwise via the dropping funnel while maintaining the low temperature. The reaction is highly exothermic and the addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield O-Phenyl chlorothionoformate as a clear yellow to yellow-green liquid.[1]

Caption: Synthesis of O-Phenyl chlorothionoformate.

Synthesis of S-Phenyl Chlorothioformate

In contrast, the synthesis of S-phenyl chlorothioformate utilizes thiophenol and phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction also typically requires a base to proceed efficiently.

Experimental Protocol: Synthesis of S-Phenyl Chlorothioformate

  • Reaction Setup: A similar three-necked flask setup as for the O-isomer is used. The flask is charged with a solution of thiophenol in an inert solvent.

  • Base Addition: A base is added to the cooled solution.

  • Phosgene Addition: A solution of phosgene in the same solvent is added cautiously and dropwise. Phosgene is a highly toxic gas, and this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: The reaction is monitored by TLC or GC.

  • Workup: The workup procedure is analogous to that for the O-isomer, involving washing with dilute acid, water, and brine, followed by drying of the organic layer.

  • Purification: The solvent is evaporated, and the product is purified by vacuum distillation.

Caption: Synthesis of S-Phenyl chlorothioformate.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between the two isomers are clearly reflected in their physical and spectroscopic properties.

PropertyO-Phenyl ChlorothionoformateS-Phenyl Chlorothioformate
CAS Number 1005-56-7[1]13464-19-2[3]
Molecular Weight 172.64 g/mol [1]172.63 g/mol [3]
Appearance Clear yellow to yellow-green liquid[1]Colorless to light yellow liquid
Boiling Point 81-83 °C / 6 mmHg[1]Not readily available
Density 1.248 g/mL at 25 °C[1]Not readily available
Refractive Index n20/D 1.581[1]Not readily available
Key IR Frequencies C=S stretch (~1250-1200 cm⁻¹)C=O stretch (~1770-1750 cm⁻¹)
¹³C NMR (CDCl₃) C=S (~200 ppm)C=O (~170 ppm)

Spectroscopic Insights: The most telling difference in their IR spectra is the position of the carbonyl versus thiocarbonyl stretch. The C=O bond in the S-isomer absorbs at a significantly higher frequency than the C=S bond in the O-isomer, a direct consequence of the greater bond strength of the carbonyl group. Similarly, in ¹³C NMR spectroscopy, the thiocarbonyl carbon of the O-isomer is considerably deshielded compared to the carbonyl carbon of the S-isomer.

Differential Reactivity: A Mechanistic Perspective

The core of the functional difference between these two isomers lies in their reactivity, which is a direct consequence of the electronic nature of the thiocarbonyl and carbonyl groups.

Electrophilicity and Reaction Mechanisms

Both isomers are reactive electrophiles due to the presence of the electron-withdrawing chlorine atom. However, the nature of the acyl group dictates the preferred reaction pathway. Solvolysis studies have shown that both S-phenyl chlorothioformate and O-phenyl chlorothionoformate react at remarkably similar rates in a given solvent.[4] The reaction mechanism, however, can vary from an addition-elimination pathway, favored in solvents like ethanol-water, to an ionization mechanism, which is more prevalent in aqueous solvents rich in fluoroalcohol.[4]

Reactivity_Mechanisms cluster_O_Isomer O-Phenyl chlorothionoformate Reactivity cluster_S_Isomer S-Phenyl chlorothioformate Reactivity O_Isomer Ph-O-C(=S)-Cl Intermediate_O Tetrahedral Intermediate [Ph-O-C(S⁻)(Cl)-NuH⁺] O_Isomer->Intermediate_O Nucleophilic Attack Nucleophile_O Nucleophile (e.g., Amine) Nucleophile_O->Intermediate_O Product_O Thiocarbamate [Ph-O-C(=S)-Nu] Intermediate_O->Product_O Elimination of HCl S_Isomer Ph-S-C(=O)-Cl Intermediate_S Tetrahedral Intermediate [Ph-S-C(O⁻)(Cl)-Nu] S_Isomer->Intermediate_S Nucleophilic Attack Nucleophile_S Nucleophile (e.g., Grignard) Nucleophile_S->Intermediate_S Product_S Thioester [Ph-S-C(=O)-Nu] Intermediate_S->Product_S Elimination of HCl

Caption: Generalized nucleophilic acyl substitution mechanisms.

The Newman-Kwart Rearrangement: A Window into Thermodynamic Stability

A highly relevant transformation that underscores the thermodynamic preference for the S-aryl arrangement is the Newman-Kwart rearrangement . This thermal or catalytically-induced intramolecular reaction involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form the more stable S-aryl thiocarbamate. This rearrangement is a powerful tool for the synthesis of thiophenols from phenols. The driving force for this rearrangement is the formation of the stronger C=O bond at the expense of the weaker C=S bond. While O-Phenyl chlorothionoformate itself does not directly undergo this rearrangement, the principle highlights the inherent stability of the S-aryl thioformate scaffold.

Applications in Advanced Synthesis

The distinct reactivity profiles of O- and S-phenyl chlorothioformate translate into a diverse range of applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Applications of O-Phenyl Chlorothionoformate
  • Synthesis of Thiocarbamates and Isothiocyanates: O-Phenyl chlorothionoformate is a key reagent for the synthesis of O-aryl thiocarbamates by reaction with primary or secondary amines. These thiocarbamates can be further converted to isothiocyanates, which are valuable synthetic intermediates.[5] A facile one-pot or two-step process for synthesizing isothiocyanates from amines using O-phenyl chlorothionoformate has been developed.[5]

  • Drug Development: This reagent is instrumental in the synthesis of drugs containing thiol groups, which can significantly enhance their pharmacokinetic properties such as solubility and absorption.[2]

  • Agrochemicals: It serves as an intermediate in the formulation of advanced pesticides.[1][2]

  • Polymer Chemistry: O-Phenyl chlorothionoformate is utilized in the production of specialty polymers, where it can introduce specific functional groups to enhance performance.[1]

Experimental Protocol: Synthesis of an O-Aryl Thiocarbamate

  • Reaction Setup: A solution of a primary or secondary amine in an inert solvent is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: A suitable base, such as triethylamine, is added to the amine solution.

  • Reagent Addition: The flask is cooled in an ice bath, and a solution of O-Phenyl chlorothionoformate in the same solvent is added dropwise.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried.

  • Purification: The solvent is removed, and the resulting O-aryl thiocarbamate is purified by column chromatography or recrystallization.

Applications of S-Phenyl Chlorothioformate
  • Synthesis of Thioesters: S-phenyl chlorothioformate is a valuable reagent for the synthesis of S-aryl thioesters. It reacts with a variety of nucleophiles, such as Grignard reagents, to afford the corresponding thioesters in good yields.[3]

  • Radical-Mediated Carboxylation: It has been employed in free radical-mediated carboxylation reactions of alkyl iodides.[3]

Experimental Protocol: Synthesis of an S-Aryl Thioester

  • Reaction Setup: A solution of S-phenyl chlorothioformate in a dry, inert solvent like THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophile Preparation: In a separate flask, the desired nucleophile, such as a Grignard reagent, is prepared or obtained commercially.

  • Reaction: The flask containing the S-phenyl chlorothioformate solution is cooled to a low temperature (e.g., -78 °C), and the nucleophilic solution is added dropwise via a syringe.

  • Quenching and Workup: After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed and dried.

  • Purification: The crude product is purified by column chromatography.

Conclusion: A Guide to Strategic Reagent Selection

O-Phenyl chlorothionoformate and S-phenyl chlorothioformate, while isomeric, are not interchangeable reagents. Their distinct synthetic origins, spectroscopic signatures, and, most importantly, their differential reactivity, make them uniquely suited for specific synthetic challenges. O-Phenyl chlorothionoformate is the reagent of choice for accessing O-aryl thiocarbamates and their derivatives, with broad applications in the life sciences. S-phenyl chlorothioformate, on the other hand, provides a reliable route to S-aryl thioesters. A thorough understanding of their individual characteristics, as outlined in this guide, empowers the research scientist to make informed decisions, leading to more efficient and successful synthetic endeavors. The self-validating nature of the protocols described, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.

References

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. The Journal of organic chemistry, 73(15), 5841–5850. [Link]

  • Newman, M. S., & Kwart, H. (1950). The Preparation of Thiophenols from Thiocarbamates. Journal of the American Chemical Society, 72(11), 5323–5324. [Link]

  • PubChem. Phenyl thioxochloroformate. [Link]

  • Kim, S., & Lee, J. I. (1984). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications, (18), 1231-1232. [Link]

Sources

An In-depth Technical Guide to Phenyl Chlorothioformate: Commercial Availability, Sourcing, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Phenyl Chlorothioformate in Modern Synthesis

This compound (CAS No. 1005-56-7), also known as O-phenyl chlorothionoformate, is a pivotal reagent in organic synthesis, prized for its ability to introduce the phenoxythiocarbonyl group.[1] This reactive moiety serves as a versatile intermediate in a multitude of chemical transformations, underpinning advancements in drug discovery, agrochemicals, and materials science.[2] Its utility is particularly pronounced in deoxygenation reactions, the synthesis of peptide α-thioesters, and the preparation of various heterocyclic compounds.[3][4] The reactivity of this compound is attributed to the presence of a good leaving group (chloride) attached to a thiocarbonyl carbon, rendering it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its commercial availability, supplier landscape, quality considerations, and safe handling, alongside a practical application protocol.

Commercial Availability and Supplier Landscape

This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk quantity requirements. The global supply chain encompasses large, well-established chemical manufacturers and distributors, as well as more specialized or regional suppliers.

A key aspect for researchers is understanding the typical purities and grades offered. Most suppliers provide this compound with a purity of 98% or higher, as determined by gas chromatography (GC).[2][5][6] It is typically supplied as a clear yellow to amber or dark green liquid.[2][6]

Major Global Suppliers Include:

  • Thermo Fisher Scientific (Alfa Aesar): A prominent supplier offering this compound, often cited in research applications.[3][5][7]

  • Sigma-Aldrich (Merck): A leading global supplier with a comprehensive portfolio of reagents, including high-purity this compound.

  • TCI (Tokyo Chemical Industry): A well-regarded supplier with a strong presence in the research chemicals market, offering various pack sizes.[6]

  • Chem-Impex: A supplier specializing in a wide range of chemical compounds for research and development.[2]

  • Oakwood Products: A US-based manufacturer and supplier of fine organic chemicals.[8]

  • ChemScene: A supplier focused on providing chemical reagents for drug discovery and chemical biology.[9]

In addition to these major distributors, numerous other manufacturers and suppliers can be found globally, particularly in China and India.[10][11][12][13] Platforms like ChemicalBook provide a broad directory of suppliers, although due diligence is recommended when sourcing from less established vendors.[10]

The following table summarizes the typical specifications of this compound available from leading suppliers:

SupplierPurity (GC)AppearanceAvailable Quantities
Thermo Scientific Chemicals ≥98.0%[5]Clear yellow liquid[5]1g, 5g, 25g[7]
Sigma-Aldrich 99%Liquid1g, 5g[10]
TCI Chemicals >98.0%[6]Light yellow to Amber to Dark green clear liquid[6]5g, 25g[6]
Chem-Impex ≥ 98%[2]Clear yellow to yellow green liquid[2]Inquire for details
BenchChem Usually 95%[1]Inquire for detailsInquire for details

Note: This table is a representative summary. For the most current and detailed specifications, always refer to the supplier's official documentation.

Navigating the Supply Chain: From Manufacturer to Laboratory

The procurement of this compound for research purposes typically follows a well-defined path. Understanding this process can aid in efficient sourcing and project planning.

cluster_0 Manufacturing & Bulk Distribution cluster_1 Research & Development Supply Primary Manufacturer Primary Manufacturer Bulk Distributor Bulk Distributor Primary Manufacturer->Bulk Distributor Large Quantities Global Chemical Supplier Global Chemical Supplier Bulk Distributor->Global Chemical Supplier Repackaging & QC Regional Distributor Regional Distributor Global Chemical Supplier->Regional Distributor Local Stocking Researcher / Laboratory Researcher / Laboratory Global Chemical Supplier->Researcher / Laboratory Direct Purchase Regional Distributor->Researcher / Laboratory Local Delivery

Figure 1. A simplified diagram illustrating the typical supply chain for this compound, from the primary manufacturer to the end-user in a research laboratory.

Quality Control and Purity Verification: Ensuring Experimental Integrity

For any research application, verifying the purity and identity of the starting materials is paramount. While suppliers provide a Certificate of Analysis (C of A), independent verification is often a good practice, especially for sensitive applications.

Recommended Analytical Techniques:

  • Gas Chromatography (GC): As the primary method for purity assessment by most suppliers, GC is effective for determining the percentage of the main component and identifying volatile impurities.[2][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the C=S (thiocarbonyl) and C-O-C (ether) stretches.

  • Argentometric Titration: This method can be used to determine the purity based on the chloride content.

Safe Handling and Storage: A Prerequisite for Safe Science

This compound is a hazardous chemical and requires strict adherence to safety protocols. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[6][7][14] It is also combustible and may be corrosive to metals.[6]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of its vapors.

  • Incompatible Materials: Avoid contact with water, moisture, acids, alcohols, amines, bases, strong oxidizing agents, and metals, as it can react violently.[15][16]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][6][16] The container should be tightly closed and stored under an inert atmosphere, as the compound is moisture and heat sensitive.[3] Some suppliers recommend refrigerated storage.[2][9][16]

  • Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.[14][15][16][17]

Application Protocol: Synthesis of Isothiocyanates from Primary Amines

One of the prominent applications of this compound is in the synthesis of isothiocyanates, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals.[4][18] The following is a generalized two-step protocol adapted from literature procedures.[4]

Step 1: Formation of the O-Phenyl Thiocarbamate Intermediate

  • To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.1 eq.).

  • Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-phenyl thiocarbamate intermediate. This intermediate can be purified by column chromatography if necessary.

Step 2: Conversion to the Isothiocyanate

  • Dissolve the crude or purified O-phenyl thiocarbamate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add solid sodium hydroxide (powdered) to the solution and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the thiocarbamate and the formation of the isothiocyanate.

  • Once the reaction is complete, filter the mixture to remove the solid sodium hydroxide and other salts.

  • Concentrate the filtrate under reduced pressure to yield the crude isothiocyanate, which can be further purified by distillation or column chromatography.

This two-step approach is particularly versatile and is effective for a wide range of amines, including electron-deficient aryl and heterocyclic amines.[4][18]

Conclusion

This compound is a readily accessible and highly valuable reagent for a broad spectrum of synthetic applications. A thorough understanding of its commercial availability, the reliability of suppliers, and its proper handling and storage are essential for its effective and safe utilization in research and development. By adhering to the guidelines and protocols outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies to advance their scientific endeavors.

References

  • Loba Chemie. O-PHENYL CHLOROTHIONOFORMATE MSDS. [Link]

  • Moltus Research Laboratories Pvt. Ltd. Phenyl Thio Chloroformate. [Link]

  • Neta Scientific. Oakwood this compound 98% Purity, 1g. [Link]

  • Chinachemnet. China this compound 1005-56-7. [Link]

  • Sihauli Chemicals Private Limited. Phenyl Chloro Formate Manufacturer & Exporter from India. [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • Royal Society of Chemistry. Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • PubChem. Phenyl thioxochloroformate. [Link]

Sources

Introduction: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Phenyl Chlorothioformate

This compound is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its utility stems from the reactive chlorothioformate group, which serves as an efficient electrophile for introducing thiocarbonyl functionalities into a wide array of molecules. This capability is foundational to its application in diverse areas, from classic named reactions and protecting group strategies to the synthesis of complex intermediates for the pharmaceutical and agrochemical industries.[1][2][3]

It is crucial to distinguish between the two structural isomers of this reagent, as their reactivity and applications can differ. The most commonly utilized isomer is O-Phenyl chlorothioformate (also known as phenyl chlorothionoformate or phenoxythiocarbonyl chloride), where the phenyl group is attached to the oxygen atom. The less common isomer is S-Phenyl chlorothioformate, with the phenyl group bonded to the sulfur atom. This guide will focus primarily on the applications of the O-phenyl isomer (CAS 1005-56-7), which is the reagent of choice for the majority of transformations discussed herein.

This document, intended for researchers, scientists, and drug development professionals, provides a technical overview of the core applications of O-phenyl chlorothioformate, emphasizing the mechanistic rationale behind its use and providing field-proven protocols.

Table 1: Physical and Safety Properties of O-Phenyl Chlorothioformate

PropertyValueReference(s)
CAS Number 1005-56-7[4]
Molecular Formula C₇H₅ClOS[4]
Molecular Weight 172.63 g/mol [4]
Appearance Clear yellow to yellow-green liquid[2]
Boiling Point 81-83 °C at 6 mmHg[2]
Density 1.248 g/mL at 25 °C[2]
Hazard Summary Corrosive, moisture-sensitive, causes severe skin burns and eye damage. May be fatal if inhaled.[1][5]
Handling Store under inert gas, refrigerated. Handle in a fume hood with appropriate personal protective equipment (PPE).[1][6]

Chapter 1: Gateway to Thiocarbonyls: Synthesis of Thiocarbonates and Thionoesters

The primary function of O-phenyl chlorothioformate is to act as a phenoxythiocarbonylating agent. This reactivity is the cornerstone of its utility, enabling the conversion of various nucleophiles into valuable thiocarbonyl derivatives.

Phenoxythiocarbonylation of Alcohols: A Prerequisite for Deoxygenation

The reaction of O-phenyl chlorothioformate with alcohols is a fundamental transformation that yields O-alkyl S-phenyl dithiocarbonates. This reaction is most frequently employed as the initial step in the Barton-McCombie deoxygenation, a powerful method for removing hydroxyl groups.[1]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the chlorothioformate. A subsequent elimination of the chloride ion, typically facilitated by a non-nucleophilic base like pyridine or DMAP to neutralize the generated HCl, yields the stable thiocarbonate ester. The choice of a mild base is critical to prevent side reactions or degradation of sensitive substrates.

G cluster_reactants Reactants cluster_products Products R_OH R-OH (Alcohol) Thiocarbonate R-O(C=S)OPh (Thiocarbonate) R_OH->Thiocarbonate Nucleophilic Attack PhO_CS_Cl PhO(C=S)Cl (this compound) PhO_CS_Cl->Thiocarbonate Base Base (e.g., Pyridine) Base_HCl Base·HCl Base->Base_HCl

Diagram 1: General workflow for the phenoxythiocarbonylation of an alcohol.

This conversion is particularly valuable in carbohydrate and nucleoside chemistry, where selective deoxygenation is a common requirement for synthesizing analogs for biological testing.[1][4] The resulting phenoxythiocarbonyl esters are primed for radical-based transformations.[6]

Synthesis of Thionoesters with Organometallic Reagents

O-phenyl chlorothioformate also serves as an effective electrophile for creating thionoesters, which are important precursors for various chemical transformations.[1] The reaction with organometallic reagents provides a direct route to these compounds.

Expert Insight: The choice of the organometallic nucleophile is paramount for the success of this transformation. Extensive studies have shown that organomagnesium reagents (Grignard reagents) are optimal, reacting efficiently at low temperatures (-78 °C) to produce the desired thionoesters in high yields.[1] In contrast, other common organometallics are less suitable:

  • Organolithium reagents: Often prove to be too reactive, leading to complex product mixtures instead of the desired thionoester.[1]

  • Organozinc reagents: Generally exhibit insufficient reactivity, frequently resulting in reaction failure.[1]

This highlights a key principle in synthetic design: matching the reactivity of the nucleophile to the electrophile. The moderately reactive Grignard reagent is perfectly suited for a clean substitution on the chlorothioformate, whereas the harder, more reactive organolithium reagents may lead to over-addition or decomposition pathways.

Chapter 2: Radical-Mediated Deoxygenation: The Barton-McCombie Reaction

One of the most celebrated applications of O-phenyl chlorothioformate is its role in the Barton-McCombie deoxygenation. This reaction provides a powerful method for replacing a hydroxyl group with a hydrogen atom, a critical transformation in the total synthesis of natural products and the structural modification of drug candidates.[7][8]

Workflow & Mechanism: The reaction is a two-step process. First, the alcohol is converted to a thiocarbonyl derivative, typically a phenoxythiocarbonate, as described in Chapter 1. Second, this derivative is subjected to a radical-mediated reduction.

Barton_McCombie_Workflow Start Alcohol (R-OH) Intermediate Phenoxythiocarbonyl Ester (R-O(C=S)OPh) Start->Intermediate  PhO(C=S)Cl,  Base Product Deoxygenated Product (R-H) Intermediate->Product  Bu₃SnH,  AIBN (Initiator)

Diagram 2: Workflow of the Barton-McCombie deoxygenation reaction.

The second step is a radical chain reaction. A radical initiator (commonly AIBN) generates a tributylstannyl radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). This tin radical attacks the sulfur atom of the thiocarbonate, leading to the cleavage of the C-O bond and formation of a carbon-centered radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final deoxygenated product and regenerate the tin radical, thus propagating the chain. The reaction's driving force is the formation of the very stable tin-sulfur bond in the byproduct.[7]

Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Formation of the Phenoxythiocarbonate.

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of O-phenyl chlorothioformate (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure phenoxythiocarbonate intermediate.

  • Step 2: Radical-Mediated Reduction.

    • In a round-bottom flask equipped with a reflux condenser, dissolve the purified phenoxythiocarbonate (1.0 eq) in anhydrous toluene.

    • Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.2 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Note: Tin byproducts can be challenging to remove. Washing the organic solution with aqueous KF can help precipitate tin salts.

Chapter 3: Synthesis of Isothiocyanates from Primary Amines

O-phenyl chlorothioformate is a highly effective reagent for converting primary amines into isothiocyanates (R-N=C=S).[9] These compounds are valuable intermediates in the synthesis of numerous sulfur- and nitrogen-containing heterocycles with significant biological activities.[10] This method provides a safer and often more efficient alternative to traditional reagents like the highly toxic thiophosgene.[9]

The transformation can be achieved via two distinct methodologies: a one-pot process or a more versatile two-step approach.[9]

Causality Behind Method Choice:

  • One-Pot Process: This method is straightforward and efficient for highly reactive substrates like alkyl amines and electron-rich aryl amines. The amine reacts with the chlorothioformate in the presence of a solid base (e.g., NaOH), which promotes the in-situ formation and subsequent decomposition of the thiocarbamate intermediate.[9]

  • Two-Step Approach: This is the more broadly applicable method. It involves the initial formation and isolation of a stable thiocarbamate intermediate, which is then decomposed in a separate step to yield the isothiocyanate. This approach is necessary for less reactive or sensitive substrates, such as electron-deficient anilines, where the one-pot conditions may fail or lead to side products.[9]

Isothiocyanate_Synthesis Start Primary Amine (R-NH₂) Intermediate Thiocarbamate Intermediate (R-NH(C=S)OPh) Start->Intermediate Step 1: Nucleophilic Substitution Product Isothiocyanate (R-NCS) Intermediate->Product Step 2: Elimination Reagent PhO(C=S)Cl Reagent->Intermediate Base Base (e.g., NaOH) Base->Product

Diagram 3: The two-step process for synthesizing isothiocyanates.

Experimental Protocol: Two-Step Synthesis of an Aryl Isothiocyanate

This protocol is adapted from the work of Sun et al. and is particularly effective for a broad range of amines.[9]

  • Step 1: Synthesis of the O-phenyl Thiocarbamate Intermediate.

    • To a stirred solution of the primary amine (10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add O-phenyl chlorothioformate (11 mmol, 1.1 eq) dropwise.

    • Add triethylamine (12 mmol, 1.2 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude thiocarbamate is often pure enough for the next step, or it can be purified by recrystallization or chromatography.

  • Step 2: Decomposition to the Isothiocyanate.

    • To a solution of the crude thiocarbamate (10 mmol) in DCM (50 mL), add powdered sodium hydroxide (20 mmol, 2.0 eq).

    • Stir the suspension vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC.

    • Upon completion, filter the mixture to remove the solid base and salts.

    • Wash the filtrate with water (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the isothiocyanate product.

Table 2: Comparison of One-Pot vs. Two-Step Isothiocyanate Synthesis

FeatureOne-Pot ProcessTwo-Step Process
Substrate Scope Good for alkyl and electron-rich aryl aminesHighly versatile; effective for alkyl, aryl, electron-deficient aryl, and heterocyclic amines[9]
Procedure Amine, PhO(C=S)Cl, and solid base are mixed togetherIsolation of thiocarbamate intermediate followed by base-mediated decomposition[9]
Yields (Alkyl Amines) Up to 95%Consistently high
Yields (Electron-Deficient Anilines) Low to 0%Up to 99%[9]
Advantage Faster, simpler procedure for suitable substratesBroader scope, higher yields for challenging substrates[9]

Chapter 4: Advanced Applications in Pharmaceutical and Biological Chemistry

The unique reactivity of O-phenyl chlorothioformate makes it an invaluable tool in the synthesis of biologically active molecules, particularly in the fields of nucleoside chemistry and peptide synthesis.

  • Synthesis of Deoxynucleosides: The phenoxythiocarbonylation of hydroxyl groups on protected ribonucleosides is a key first step. The resulting thiocarbonate can then be reduced using the Barton-McCombie reaction to afford the corresponding deoxyribonucleoside, a fundamental building block for DNA synthesis and antiviral drug development.[1][6]

  • Peptide α-Thioester Synthesis: O-phenyl chlorothioformate has been successfully employed in the synthesis of peptide α-thioesters.[5][11] These compounds are critical intermediates for native chemical ligation, a powerful technique for synthesizing large proteins.

  • Synthesis of Bioactive Molecules: The reagent is used in the multi-step synthesis of various bioactive compounds, including natural products like (-)-mintlactone and potential therapeutics such as scyllo-inositol derivatives, which have been studied for their effects on amyloid beta peptide aggregation.[5][11]

References

  • Chemistry LibreTexts. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Google Patents. (1950). US2496091A - Method for the preparation of phenyl chloroformate.
  • MDPI. (2023). Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl chloroformate | C6H5OCOCl | CID 15891. Retrieved from [Link]

  • O-Phenyl Chlorothionoformate: A Key Intermediate for Modern Synthesis. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2018). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • The Synthesis Versatility of Phenyl Chlorothionocarbonate in Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2022). Direct Deoxygenation of Free Alcohols and Ketones. Retrieved from [Link]

  • ResearchGate. (2012). A Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides and Thiols. Retrieved from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Applications of Barton-McCombie Reaction in Total Syntheses. Retrieved from [Link]

Sources

Methodological & Application

The Formation of O-Phenyl Thionocarbonates: A Detailed Protocol for the Thiocarbonylation of Alcohols with Phenyl Chlorothionoformate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the thiocarbonylation of alcohols using phenyl chlorothionoformate, a pivotal reaction in organic synthesis. This transformation is the gateway to a multitude of further chemical manipulations, most notably the renowned Barton-McCombie deoxygenation. This document is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols, and practical insights for successful execution.

Introduction: The Significance of Thiocarbonylation

The conversion of an alcohol to its corresponding O-phenyl thionocarbonate is a foundational step in radical-based deoxygenation strategies. The resulting thiocarbonyl group provides a handle for subsequent reactions, enabling the selective removal of hydroxyl groups from complex molecules. This is particularly valuable in natural product synthesis and medicinal chemistry, where the deoxygenation of carbohydrates, nucleosides, and other polyols is often a crucial transformation.[1] The O-phenyl thionocarbonate derivative, once formed, can be subjected to radical-mediated reduction, typically using a tin hydride reagent, to replace the hydroxyl group with a hydrogen atom.[2][3]

Mechanistic Principles: The Role of Nucleophilic Catalysis

The reaction between an alcohol and phenyl chlorothionoformate is significantly accelerated by the use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole (NMI). While the reaction can proceed with a stoichiometric amount of a non-nucleophilic base like pyridine, the catalytic use of DMAP or NMI dramatically increases the reaction rate.

The mechanism proceeds via a nucleophilic catalysis pathway , analogous to the well-established role of DMAP in acylation reactions.[4][5][6]

Step 1: Activation of Phenyl Chlorothionoformate The lone pair of electrons on the pyridine nitrogen of DMAP (or NMI) attacks the electrophilic carbon of the thiocarbonyl group in phenyl chlorothionoformate. This results in the formation of a highly reactive N-thiophenoxycarbonylpyridinium salt intermediate. This intermediate is a much more potent thiocarbonylating agent than phenyl chlorothionoformate itself.[4]

Step 2: Nucleophilic Attack by the Alcohol The alcohol then acts as a nucleophile, attacking the activated thiocarbonyl carbon of the pyridinium salt.

Step 3: Product Formation and Catalyst Regeneration The tetrahedral intermediate collapses, leading to the formation of the O-phenyl thionocarbonate product and the release of the DMAP catalyst. A stoichiometric, non-nucleophilic base, such as pyridine or a hindered amine like 1,2,2,6,6-pentamethylpiperidine (PEMP), is typically included to neutralize the hydrochloric acid generated during the reaction, thus regenerating the catalytic DMAP for the next cycle.

Thiocarbonylation Mechanism cluster_0 Catalyst Activation cluster_1 Thiocarbonylation cluster_2 Catalyst Regeneration DMAP DMAP PhOCSCl Phenyl Chlorothionoformate DMAP->PhOCSCl Nucleophilic Attack Activated_Intermediate N-Thiophenoxycarbonyl- pyridinium Salt PhOCSCl->Activated_Intermediate Forms Product O-Phenyl Thionocarbonate Activated_Intermediate->Product Releases DMAP_H Protonated DMAP Activated_Intermediate->DMAP_H Releases Alcohol Alcohol (R-OH) Alcohol->Activated_Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Base->DMAP_H Deprotonates DMAP_H->DMAP Regenerates

Figure 1: Catalytic cycle of DMAP-mediated thiocarbonylation.

Experimental Protocols

Safety Precautions: Phenyl chlorothionoformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

General Protocol for Thiocarbonylation of a Primary or Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol

  • Phenyl chlorothionoformate (1.1 - 1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Pyridine (dried over KOH) or 1,2,2,6,6-pentamethylpiperidine (PEMP) (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol and dissolve it in anhydrous DCM.

  • Add pyridine or PEMP, followed by the catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl chlorothionoformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Thiocarbonylation of Polyols using NMI/PEMP

For more complex substrates like polyols, a more robust catalytic system may be required.

Materials:

  • Polyol

  • Phenyl chlorothionoformate (1.5 equivalents)

  • N-methylimidazole (NMI) (0.2 equivalents)

  • 1,2,2,6,6-Pentamethylpiperidine (PEMP) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

Procedure:

  • To a flame-dried round-bottom flask, add a solution of the polyol in anhydrous DCM.

  • Sequentially add PEMP and NMI to the solution.

  • Add phenyl chlorothionoformate to the reaction mixture.

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed or the desired product is maximized, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by silica gel flash chromatography.

Scope and Limitations

The thiocarbonylation of alcohols with phenyl chlorothionoformate is a versatile reaction applicable to a wide range of substrates.

Alcohol TypeReactivityNotes
Primary Alcohols GoodGenerally react cleanly and efficiently.
Secondary Alcohols GoodTypically react well, although steric hindrance can slow the reaction rate.
Tertiary Alcohols ChallengingSteric hindrance around the hydroxyl group can significantly impede the reaction. Elimination to form an alkene is a common side reaction, especially at elevated temperatures.[7]
Polyols (e.g., Carbohydrates, Nucleosides) Moderate to GoodSelective thiocarbonylation of one hydroxyl group in the presence of others can be challenging and may require specialized catalytic systems or protecting group strategies. The NMI/PEMP system has shown good results in these cases.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion 1. Insufficiently reactive alcohol (e.g., sterically hindered).2. Deactivated catalyst.3. Wet reagents or solvent.1. Increase reaction time and/or temperature (with caution for tertiary alcohols).2. Use fresh DMAP/NMI.3. Ensure all reagents and solvents are anhydrous.
Formation of side products 1. With triethylamine as a base, dealkylation can occur.[1]2. Elimination of tertiary alcohols to form alkenes.1. Use a non-nucleophilic base like pyridine or a hindered base like PEMP.2. Perform the reaction at lower temperatures (0 °C to room temperature).
Difficult purification Presence of excess reagents or byproducts.A thorough aqueous workup is crucial. Ensure complete removal of pyridine/PEMP and DMAP salts.

Workflow Visualization

Thiocarbonylation Workflow A 1. Dissolve Alcohol in Anhydrous Solvent B 2. Add Base (Pyridine/PEMP) and Catalyst (DMAP/NMI) A->B C 3. Cool to 0 °C B->C D 4. Add Phenyl Chlorothionoformate C->D E 5. React at RT (Monitor by TLC) D->E F 6. Aqueous Workup (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

Figure 2: Experimental workflow for alcohol thiocarbonylation.

Conclusion

The thiocarbonylation of alcohols with phenyl chlorothionoformate is a robust and widely applicable reaction that serves as a critical entry point for deoxygenation and other synthetic transformations. A thorough understanding of the underlying nucleophilic catalysis mechanism allows for rational optimization of reaction conditions. By following the detailed protocols and considering the scope and limitations outlined in this guide, researchers can effectively employ this powerful tool in their synthetic endeavors.

References

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. Available at: [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. Available at: [Link]

  • Site-Selective Catalysis of Phenyl Thionoformate Transfer as a Tool for Regioselective Deoxygenation of Polyols. PMC - NIH. Available at: [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC - NIH. Available at: [Link]

  • Barton–McCombie deoxygenation. Grokipedia. Available at: [Link]

Sources

Phenyl chlorothioformate in peptide synthesis for thioester formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Peptide Thioester Synthesis for Native Chemical Ligation Using an N-Acylurea Chloroformate-Based Strategy

Audience: Researchers, scientists, and drug development professionals engaged in chemical protein synthesis, peptide modification, and drug discovery.

Executive Summary: Overcoming the Thioester Synthesis Bottleneck in Fmoc-SPPS

The synthesis of large proteins and complex cyclic peptides from smaller, unprotected peptide fragments has been revolutionized by Native Chemical Ligation (NCL).[1][2] This powerful technique hinges on the chemoselective reaction between a peptide with a C-terminal α-thioester and another with an N-terminal cysteine. While conceptually elegant, the practical synthesis of the required peptide thioester component has remained a significant challenge, particularly for laboratories that exclusively use the popular Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary obstacle is the inherent lability of the thioester bond to the basic conditions (typically piperidine) required for Fmoc group removal during peptide chain elongation.[3][4]

This application note details a robust and field-proven strategy that circumvents this instability. Instead of synthesizing the thioester directly on the solid support, this method generates a stable C-terminal N-acylurea precursor, specifically an N-acyl-benzimidazolinone (Nbz). This precursor is formed post-synthesis using a chloroformate reagent and is completely stable to the final acid cleavage and purification steps. The purified Nbz-peptide can then be cleanly and efficiently converted into the desired aryl thioester in solution, immediately prior to or concurrently with the NCL reaction. This protocol, adapted from the work pioneered by the Dawson laboratory, provides a reliable and high-yielding pathway to essential peptide thioester building blocks.[3][5][6]

Principle and Mechanism: A Two-Stage Activation and Conversion

The core of this methodology is the post-assembly modification of a peptide synthesized on a specialized solid support, 3,4-diaminobenzoyl (Dbz) resin. The entire process can be understood in three key phases:

  • Peptide Elongation (SPPS): The peptide is assembled using standard Fmoc/tBu chemistry on the Dbz resin. The C-terminal amino acid is coupled to one of the amino groups of the diaminobenzoyl linker.

  • On-Resin N-Acylurea (Nbz) Formation: After the full peptide sequence is assembled, the resin-bound peptide is treated with p-nitrophenyl chloroformate. This acylates the second, sterically available amino group of the Dbz linker, forming a peptidyl-carbamate intermediate. A subsequent treatment with a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), induces an intramolecular cyclization, yielding the highly stable N-acyl-benzimidazolinone (Nbz) moiety at the C-terminus.[3][6]

  • Thiolysis to Thioester: The Nbz-peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), purified to homogeneity via RP-HPLC, and lyophilized. This stable intermediate is then converted to the active peptide thioester by thiolysis in the NCL reaction buffer. The process is driven by an aryl thiol, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, which attacks the activated N-acylurea, releasing the stable benzimidazolinone leaving group and forming the desired peptide-thioester ready for ligation.[3]

G A 1. Fmoc-SPPS on Dbz Resin B 2. Acylation with p-Nitrophenyl Chloroformate A->B C 3. Base-Mediated Cyclization (Nbz Formation) B->C D 4. TFA Cleavage & Deprotection C->D E 5. Purification of Peptide-Nbz via RP-HPLC F 6. Thiolysis with Aryl Thiol (e.g., MPAA) E->F G 7. Peptide Thioester (Ready for NCL) F->G D->E

Figure 1: Overall workflow for peptide thioester synthesis via the Nbz-precursor method.

Detailed Experimental Protocols

Part A: Synthesis of the C-Terminal Peptide-Nbz Precursor

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly.

  • Resin Preparation:

    • Start with commercially available Dawson Dbz AM resin or a resin manually prepared by coupling Fmoc-3,4-diaminobenzoic acid to an appropriate amine resin (e.g., Rink Amide).

    • Swell the resin (0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles. For each amino acid coupling, use a 4-fold excess of Fmoc-amino acid activated with a suitable coupling agent (e.g., HBTU/HOBt/DIPEA).

    • Ensure complete coupling at each step using a Kaiser test.

    • The final N-terminal amino acid can be introduced as a Boc-protected residue to avoid potential side reactions if acetylation is required later.[3]

  • On-Resin Nbz Formation:

    • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by Dichloromethane (DCM).

    • Step 3a (Carbamate Formation): Prepare a solution of p-nitrophenyl chloroformate (0.5 mmol, 5 eq.) in anhydrous DCM (5 mL). Add this solution to the resin and shake gently for 1 hour at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.

    • Step 3b (Cyclization): Prepare a solution of 0.5 M DIPEA in DMF. Add this solution (5 mL) to the resin and shake for 15-30 minutes at room temperature.[3] The resin may develop a yellow or orange color.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is Reagent K: 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).

    • Add the cleavage cocktail (10 mL) to the dry resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

Part B: Purification and Characterization of the Peptide-Nbz
  • Peptide Precipitation:

    • Concentrate the TFA solution to a small volume (~1-2 mL) under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing ice-cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.[7]

    • Centrifuge the mixture (e.g., 5 min at 3500 rpm), decant the ether, and repeat the ether wash twice more to remove scavengers.

    • Dry the resulting peptide pellet under vacuum.

  • RP-HPLC Purification:

    • Dissolve the crude Peptide-Nbz in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide on a preparative C18 reverse-phase column.

    • Typical Buffers: Buffer A: 0.1% TFA in Water; Buffer B: 0.1% TFA in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 0.5-1.0% Buffer B per minute) is recommended for optimal separation.[7]

    • Collect fractions corresponding to the major peak and confirm the mass of the product using MALDI-TOF or ESI-MS. The observed mass should correspond to the calculated mass of the Peptide-Nbz.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Part C: Thiolysis of Peptide-Nbz to Peptide Thioester

This step is typically performed immediately before the NCL reaction.

  • Reagent Preparation:

    • Prepare the NCL buffer: 6 M Guanidinium Hydrochloride (Gdn-HCl), 200 mM Sodium Phosphate. Adjust the pH to 7.0. Degas the buffer thoroughly with argon.[6]

    • Add the thiol catalyst to the buffer. A common choice is 4-mercaptophenylacetic acid (MPAA) to a final concentration of 10-20 mM. Thiophenol (1% v/v) can also be used.[6]

  • Conversion Reaction:

    • Dissolve the purified, lyophilized Peptide-Nbz in the prepared NCL buffer.

    • The conversion to the aryl thioester occurs rapidly, often within 30-60 minutes at room temperature or 37°C.[3]

    • The reaction can be monitored by taking small aliquots and analyzing via analytical RP-HPLC/LC-MS. A shift in retention time and a mass change corresponding to the replacement of the benzimidazolinone group with the aryl thiol will be observed.

    • Once the conversion is complete (or has reached equilibrium), the second peptide fragment (with the N-terminal cysteine) can be added directly to the same reaction vessel to initiate the native chemical ligation.

Critical Parameters, Data, and Troubleshooting

Data Presentation: Summary of Reaction Conditions
StepKey ReagentsEquivalents (vs. Resin)SolventTimeTemperature
Nbz Formation (a) p-Nitrophenyl chloroformate5 eq.Anhydrous DCM1 hrRoom Temp
Nbz Formation (b) DIPEA0.5 M SolutionDMF15-30 minRoom Temp
Cleavage TFA Cocktail (e.g., Reagent K)N/ANeat2-3 hrsRoom Temp
Thiolysis Peptide-Nbz, MPAA1:200 (molar ratio)NCL Buffer (pH 7.0)30-60 min25-37 °C
Expert Insights & Troubleshooting
ProblemProbable CauseSolution / Prevention
Incomplete Nbz Formation Incomplete acylation or cyclization. Moisture inactivating the chloroformate.Ensure anhydrous conditions for the chloroformate step. Use fresh, high-quality reagents. Confirm reaction completion with a test cleavage before proceeding with the bulk resin.
Diacylation of Dbz Resin The first amino acid coupling acylates both amino groups of the linker.This is a known issue.[8] Perform the coupling of the first amino acid under carefully controlled conditions (e.g., lower temperature, reduced equivalents) to favor mono-acylation.
Low Yield after Cleavage/Purification Poor solubility of the crude Peptide-Nbz. Degradation during cleavage.Optimize the cleavage cocktail for your specific peptide sequence. For purification, if the peptide is insoluble, try dissolving in minimal DMF or 6M Gdn-HCl before dilution and injection.[7]
Slow or Incomplete Thiolysis Incorrect pH of the buffer. Oxidized thiol catalyst.The pH is critical; ensure it is between 6.8-7.2 for efficient thiolysis. Use fresh thiol reagents and degassed buffers to prevent disulfide formation.
Side Product during Thiolysis Hydrolysis of the Nbz group or the resulting thioester.Perform the thiolysis immediately prior to NCL. Avoid prolonged incubation times once the thioester is formed, as it is more susceptible to hydrolysis than the Nbz precursor.[3]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phenyl Chloroformate / p-Nitrophenyl Chloroformate: These are corrosive and toxic reagents.[9] Avoid contact with skin and eyes and prevent inhalation of vapors. They are moisture-sensitive and should be handled under anhydrous conditions.[10]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin and eye burns.[7] Handle with extreme care in a fume hood.

  • Thiols (Thiophenol, MPAA, EDT): Possess a strong, unpleasant odor and are toxic.[11] Work in a well-ventilated hood and quench waste with bleach before disposal according to institutional guidelines.

  • Solvents (DMF, DCM): Handle in a fume hood. DMF is a potential reproductive toxin.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.[10][12][13]

Visualization of the Chemical Mechanism

reaction_mechanism Peptide_Dbz Resin-Peptide-Dbz-(NH2)2 Carbamate Intermediate: Peptidyl-Carbamate Peptide_Dbz->Carbamate Acylation PNPC + p-Nitrophenyl Chloroformate Base + DIPEA (Base) Thiol + Aryl Thiol (R-SH) (in solution) Peptide_Nbz Stable Product: Peptide-Nbz Carbamate->Peptide_Nbz Intramolecular Cyclization Thioester Final Product: Peptide-Thioester Peptide_Nbz->Thioester Thiolysis (Acyl Transfer) Leaving_Group + Benzimidazolinone + R-SH

Figure 2: Chemical mechanism of Nbz formation and subsequent conversion to a peptide thioester.

References

  • Batjargal, Z., et al. (2015). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science. Available at: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition. Available at: [Link]

  • Ingenito, R., & Blanco-Canosa, J. B. (2010). Fmoc-Based Synthesis of Peptide- α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. Available at: [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. ChemistryViews. Available at: [Link]

  • Cistué, M., et al. (2012). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Loba Chemie. (2019). O-PHENYL CHLOROTHIONOFORMATE MSDS. Available at: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie (International ed. in English), 47(36), 6851–6855. Available at: [Link]

  • Liu, S., et al. (2016). Development of New Thioester Equivalents for Protein Chemical Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyl Chlorothioformate, 98% (Titr.). Available at: [Link]

  • Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology. Available at: [Link]

  • Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry. Available at: [Link]

  • S. Krishnakumar, V., & S. Paramasivan, T. (2018). SYNTHESIS OF PEPTIDE-THIOESTERS. INTERNATIONAL JOURNAL OF ADVANCED AND INNOVATIVE RESEARCH. Available at: [Link]

  • Ollivier, N., et al. (2005). Fmoc Solid-Phase Synthesis of Peptide Thioesters Using an Intramolecular N,S-Acyl Shift. Organic Letters. Available at: [Link]

  • Kerdraon, F., et al. (2022). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules. Available at: [Link]

  • Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • Kawakami, T. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Topics in Current Chemistry. Available at: [Link]

  • Batjargal, Z., et al. (2015). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science. Available at: [Link]

  • Agouridas, V., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Burlina, F., et al. (2014). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. ACS Catalysis. Available at: [Link]

  • Zikos, C., et al. (2019). Convergent Synthesis of Thioether Containing Peptides. Molecules. Available at: [Link]

  • Wilson, J. J., & Muir, T. W. (2016). Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations. Angewandte Chemie (International ed. in English). Available at: [Link]

Sources

Phenyl Chlorothioformate: A Strategic Reagent for the Synthesis of Thiocarbamates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiocarbamate Moiety in Drug Development

In the landscape of modern drug discovery, the thiocarbamate functional group stands out as a critical pharmacophore. Its unique physicochemical properties, including its role as a bioisostere for amides and esters, contribute to enhanced metabolic stability, improved cell membrane permeability, and diverse biological activities.[1] Thiocarbamates are integral components of a wide range of therapeutic agents, demonstrating efficacy as enzyme inhibitors, as well as anticancer, antimicrobial, and anti-inflammatory agents.[2] The synthesis of these valuable compounds often relies on efficient and reliable methodologies, with the choice of reagents playing a pivotal role in reaction outcomes. Phenyl chlorothioformate has emerged as a key reagent for the preparation of S-phenyl thiocarbamates, which are versatile intermediates in the synthesis of more complex drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of thiocarbamates, detailing the underlying mechanistic principles, robust protocols, and critical safety considerations.

Mechanistic Insights: The Acylation of Amines with this compound

The synthesis of S-phenyl thiocarbamates using this compound proceeds via a nucleophilic acyl substitution reaction. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

  • Deprotonation: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the final S-phenyl thiocarbamate product and the corresponding ammonium salt.

The choice of solvent is crucial and is often an aprotic solvent like dichloromethane (DCM) or acetonitrile to avoid side reactions with the reactive this compound.[3]

Thiocarbamate Synthesis Mechanism cluster_reaction Reaction Steps Amine R₂NH (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack PhenylChlorothioformate PhS(C=O)Cl (this compound) PhenylChlorothioformate->Tetrahedral_Intermediate Base Base BaseH Base-H⁺ Base->BaseH Proton Abstraction Thiocarbamate R₂NC(=O)SPh (S-Phenyl Thiocarbamate) Tetrahedral_Intermediate->Thiocarbamate Chloride Elimination Cl_ion Cl⁻ HCl HCl caption Mechanism of S-Phenyl Thiocarbamate Synthesis. Experimental_Workflow Start Start: Amine, Base, Solvent Cooling Cool to 0 °C Start->Cooling Addition Add this compound Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Thiocarbamate Purification->Product

Sources

Experimental procedure for the synthesis of scyllo-inositol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of scyllo-Inositol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scyllo-inositol, a naturally occurring stereoisomer of myo-inositol, has garnered significant attention in biomedical research, particularly as a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease.[1][2][3] Its ability to inhibit the aggregation of amyloid-β peptides makes it a molecule of high interest.[2][4] However, the synthesis of scyllo-inositol and its derivatives is a complex challenge due to the presence of six hydroxyl groups on a cyclohexane ring, requiring precise stereochemical control. This guide provides a detailed overview of the primary synthetic strategies, critical considerations for protecting group chemistry, and step-by-step experimental protocols for both chemical and enzymatic synthesis routes.

Introduction: The Stereochemical Challenge of scyllo-Inositol

Inositols are a family of nine cyclohexane-1,2,3,4,5,6-hexol stereoisomers. Myo-inositol is the most abundant isomer in nature, while scyllo-inositol, the all-equatorial isomer, is comparatively rare.[1][5] The therapeutic potential of scyllo-inositol is linked to its unique stereochemistry, where all six hydroxyl groups occupy equatorial positions, allowing it to interact effectively with amyloidogenic proteins.[3][4]

The primary challenge in synthesizing scyllo-inositol derivatives lies in achieving this all-equatorial configuration, often starting from the more accessible and inexpensive myo-inositol, which possesses one axial and five equatorial hydroxyls. This necessitates a stereoinversion of the axial hydroxyl group, a non-trivial transformation that forms the core of most chemical synthesis strategies.

Synthetic Strategies: Pathways to the scyllo-Scaffold

Two dominant strategies have emerged for the synthesis of the scyllo-inositol core: chemical inversion from myo-inositol and enzymatic epimerization.

Chemical Synthesis via Stereoinversion

This classical approach hinges on the selective inversion of the C2 hydroxyl group of a suitably protected myo-inositol derivative.[5] The most common methods to achieve this inversion are:

  • Oxidation-Reduction: The axial hydroxyl group is first oxidized to a ketone (myo-inosose-2). Subsequent reduction, typically with a hydride reducing agent like sodium borohydride, proceeds via preferential equatorial attack to yield the thermodynamically more stable equatorial hydroxyl of the scyllo configuration.[5]

  • Mitsunobu Reaction: This reaction allows for the direct inversion of a secondary alcohol's stereochemistry.[6][7] It provides a powerful, albeit sometimes lower-yielding, method for the myo-to-scyllo conversion.

Enzymatic (Biocatalytic) Synthesis

Nature provides an elegant solution for interconverting inositol isomers.[5] Several microorganisms, including Bacillus subtilis, possess a two-enzyme system that efficiently converts myo-inositol to scyllo-inositol.[1][8][9]

  • Oxidation: A NAD⁺-dependent myo-inositol dehydrogenase (e.g., IolG) oxidizes myo-inositol to scyllo-inosose (2-keto-myo-inositol).[8][9]

  • Reduction: A NADPH-dependent scyllo-inositol dehydrogenase (e.g., IolX or IolW) reduces the intermediate ketone to scyllo-inositol.[1][8]

This biocatalytic approach is highly efficient, operates under mild aqueous conditions, and avoids the need for complex protecting group manipulations, making it attractive for large-scale production.[8][10]

G cluster_0 Synthetic Approaches to scyllo-Inositol cluster_1 Chemical Synthesis cluster_2 Biocatalytic Synthesis Start myo-Inositol (Abundant Precursor) Protect Protecting Group Manipulation Start->Protect   Bioconversion Whole-Cell or Enzymatic Bioconversion Start->Bioconversion Invert Stereoinversion (C2-OH) Protect->Invert OxRed 1. Oxidation 2. Reduction Invert->OxRed Path A Mitsunobu Mitsunobu Reaction Invert->Mitsunobu Path B Deprotect Deprotection OxRed->Deprotect Mitsunobu->Deprotect End scyllo-Inositol (Target Scaffold) Deprotect->End Enzymes Inositol Dehydrogenases (e.g., IolG, IolX) Bioconversion->Enzymes Bioconversion->End G MI myo-Inositol MIO myo-Inositol Orthoformate (1) MI->MIO Triethyl orthoformate BzMIO 2-O-Benzoyl-MIO (2) MIO->BzMIO Benzoyl chloride Tos 4,6-di-O-Tosyl-2-O-Benzoyl-MIO (3) BzMIO->Tos Tosyl chloride DeBz 4,6-di-O-Tosyl-MIO (4) Tos->DeBz Isobutylamine Ketone scyllo-Inosose Derivative (5) DeBz->Ketone Swern Oxidation ScylloDeriv scyllo-Inositol Derivative (6) Ketone->ScylloDeriv NaBH₄ Reduction Scyllo scyllo-Inositol ScylloDeriv->Scyllo Deprotection (NaOMe, TFA/H₂O)

Figure 2. Reaction scheme for the chemical conversion of myo-inositol to scyllo-inositol.

Objective: To convert myo-inositol to scyllo-inositol via an oxidation-reduction sequence.

Materials:

  • myo-Inositol

  • Triethyl orthoformate

  • Benzoyl chloride, Tosyl chloride

  • Pyridine, Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)

  • Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Sodium methoxide (NaOMe)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Orthoformate Protection: Prepare myo-inositol orthoformate from myo-inositol to protect the 1,3,5-hydroxyl groups. [5]2. Selective Benzoylation: Selectively benzoylate the equatorial 2-hydroxyl group using benzoyl chloride in pyridine to yield the 2-O-benzoyl derivative. [5]3. Tosylation: Tosylate the remaining free hydroxyl groups (C4, C6) using tosyl chloride in pyridine. [5]4. Selective Debenzoylation: Remove the benzoyl group at C2 using a mild base like isobutylamine in methanol to free the axial hydroxyl for oxidation. [5]5. Swern Oxidation:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Add a solution of DMSO in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir for 15 minutes.

    • Add a solution of the C2-hydroxy starting material (from step 4) in anhydrous DCM dropwise. Stir for 45 minutes at -78 °C.

    • Add triethylamine, stir for 20 minutes, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and perform a standard aqueous workup. Purify the resulting ketone by silica gel chromatography.

  • Stereoselective Reduction:

    • Dissolve the ketone from step 5 in a mixture of MeOH and THF at 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise. The hydride attacks preferentially from the axial face, yielding the desired equatorial hydroxyl.

    • Monitor the reaction by TLC. Upon completion, carefully quench with acetone, followed by water.

    • Extract the product and purify by chromatography to obtain the protected scyllo-inositol derivative. [5]7. Final Deprotection:

    • Remove the tosyl groups by refluxing with sodium methoxide in methanol.

    • Hydrolyze the orthoformate group using aqueous trifluoroacetic acid (TFA/H₂O 4:1) to yield free scyllo-inositol. [5]Purify the final product by recrystallization from water/ethanol.

Protocol 2: Enzymatic Synthesis of scyllo-Inositol

This protocol describes a whole-cell bioconversion process using engineered Bacillus subtilis or permeabilized thermophilic cells, as reported in recent literature. [1][8] Objective: To convert myo-inositol to scyllo-inositol using a biocatalyst.

Materials:

  • myo-Inositol

  • Engineered microorganism (e.g., Geobacillus kaustophilus expressing IolG and IolX, or engineered B. subtilis). [1][8]* Culture medium (e.g., LB medium)

  • Lysozyme and detergents (for cell permeabilization, if needed) [8]* Buffer solution (e.g., phosphate buffer)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Biocatalyst Preparation:

    • Culture the engineered microorganism under optimal growth conditions (e.g., 60 °C for G. kaustophilus).

    • Induce the expression of the inositol dehydrogenases if required by the expression system (e.g., by shifting the temperature to 40 °C). [8] * Harvest the cells by centrifugation.

    • Optional: Permeabilize the cells by treating with lysozyme and a mild detergent to allow substrate and product diffusion. This avoids the need for enzyme purification. [8]2. Bioconversion Reaction:

    • Resuspend the prepared cell catalyst in a reaction buffer containing a high concentration of myo-inositol (e.g., 50-100 g/L). [8] * Incubate the reaction mixture at a temperature that favors the activity of the mesophilic enzymes while suppressing degradation by host enzymes (e.g., 30 °C). [8] * Gently agitate the mixture for 24-48 hours. Monitor the conversion of myo-inositol and the formation of scyllo-inositol periodically using HPLC.

  • Product Isolation and Purification:

    • Due to the much lower solubility of scyllo-inositol compared to myo-inositol (10 g/L vs 140 g/L), the product may partially precipitate during the reaction. [8] * At the end of the reaction, centrifuge the mixture to remove the cell debris.

    • Collect the supernatant. If precipitation occurred, the pellet can be washed with water to dissolve the remaining product.

    • Concentrate the supernatant under reduced pressure.

    • Induce crystallization by cooling the concentrated solution. Scyllo-inositol will crystallize out, leaving the more soluble residual myo-inositol in the mother liquor.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure scyllo-inositol powder. [8][10]

Conclusion

The synthesis of scyllo-inositol and its derivatives remains an active area of research, driven by its therapeutic promise. While chemical synthesis offers versatility for creating complex, specifically protected derivatives, it requires multiple steps and careful stereochemical control. In contrast, biocatalytic methods provide a highly efficient, scalable, and environmentally benign route to the core scyllo-inositol scaffold. The choice of methodology ultimately depends on the specific target molecule and the desired scale of production. The protocols and strategies outlined in this guide provide a robust foundation for researchers embarking on the synthesis of these valuable compounds.

References

  • A Researcher's Guide to Protecting Groups for myo-Inositol. (n.d.). Benchchem.
  • Efficient pathway-driven scyllo-inositol production from myo-inositol using thermophilic cells and mesophilic inositol dehydrogenases: a novel strategy for pathway control. (2024). ASM Journals.
  • Production of scyllo-Inositol: Conversion of Rice Bran into a Promising Disease-Modifying Therapeutic Agent for Alzheimer's Disease. (n.d.). PubMed.
  • Synthesis of all possible regioisomers of scyllo-inositol phosphate. (1999). PubMed.
  • Strategy for the production of myo-inositol and scyllo-inositol from... (n.d.). ResearchGate.
  • Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. (n.d.). AIR Unimi.
  • The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). (2016). PMC - PubMed Central.
  • Process for the preparation of scyllo-inositol. (n.d.). Google Patents.
  • Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation. (n.d.). ResearchGate.
  • scyllo-Inositol. (n.d.). Wikipedia.
  • Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation. (2008). PubMed.
  • Inositol, a Therapeutic Agent for Alzheimer's Disease. (n.d.). Unknown Source.
  • Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University.
  • Synthesis of L-scyllo-inositol 1,2,4-trisphosphate, scyllo-inositol 1,2,4,5-tetrakisphosphate and phosphorothioate and DL-2-deoxy-2-fluoro-myo-inositol 1,4,5-trisphosphate: optical resolution of DL-1-O-allyl-3. (n.d.). Unknown Source.
  • (PDF) Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. (n.d.). ResearchGate.
  • Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study. (n.d.). MDPI.

Sources

Application Notes & Protocols: The Strategic Use of Phenyl Chlorothioformate in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl chlorothioformate (CAS: 1005-56-7), also known as O-Phenyl chlorothionoformate, is a highly versatile reagent pivotal in the landscape of modern organic synthesis.[1][2] Its utility is particularly pronounced in the agrochemical sector, where it serves as a critical building block for a variety of crop protection agents.[1][3][4][5] This document provides an in-depth technical guide for researchers and process chemists on the application of this compound. We will explore its core reactivity, provide validated, step-by-step protocols for the synthesis of key agrochemical intermediates such as thiocarbamates and isothiocyanates, and discuss the mechanistic rationale behind these synthetic strategies. All protocols are designed to be self-validating, with an emphasis on safety, efficiency, and scalability.

Introduction: The Chemical Versatility of this compound

This compound (C₇H₅ClOS) is a reactive chemical intermediate valued for its ability to introduce the phenoxythiocarbonyl group into organic molecules.[3] Its structure, featuring a thiocarbonyl group bonded to both a labile chlorine atom and a phenoxy group, renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing the core scaffolds of numerous pesticides, including fungicides, herbicides, and insecticides.[2][5][6]

The primary transformation enabled by this compound in this context is the formation of thiocarbamates and isothiocyanates, functional groups that are integral to the biological activity of many commercial agrochemicals. Understanding the principles of its reactivity allows chemists to strategically design synthetic routes to novel and more effective crop protection solutions.[4]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1005-56-7[7]
Molecular Formula C₇H₅ClOS[7][8]
Molecular Weight 172.63 g/mol [7][8]
Appearance Clear yellow to yellow-green liquid[2]
Boiling Point 81-83 °C / 6 mmHg[2][5]
Density 1.248 g/mL at 25 °C[2][5]

Core Application: Synthesis of Thiocarbamate Intermediates

Thiocarbamates represent a major class of herbicides and fungicides. The thiocarbamate moiety is typically formed via the reaction of this compound with a primary or secondary amine. This reaction is robust, high-yielding, and serves as a foundational step in the synthesis of more complex active ingredients.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbon of the thiocarbonyl group. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. An acid scavenger, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

cluster_reactants Reactants cluster_products Products R2NH R₂NH (Amine) Thiocarbamate Thiocarbamate Intermediate R2NH->Thiocarbamate Nucleophilic Attack BaseHCl Base·HCl Salt R2NH->BaseHCl HCl byproduct neutralization PCTF This compound PCTF->Thiocarbamate PCTF->BaseHCl HCl byproduct neutralization Base Base (e.g., Et₃N) Base->BaseHCl HCl HCl

Caption: General workflow for Thiocarbamate synthesis.

Experimental Protocol: General Synthesis of an N-substituted Thiocarbamate

This protocol describes a general procedure for the synthesis of an O-phenyl thiocarbamate from a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., diethylamine) (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the secondary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure O-phenyl thiocarbamate.

Advanced Application: Synthesis of Isothiocyanate Intermediates

Isothiocyanates are valuable intermediates known for their broad-spectrum biological activity and are precursors to more complex pesticides.[6][9] A facile and highly efficient method for their synthesis involves the reaction of primary amines with this compound.[9][10] This can be achieved through either a one-pot or a more versatile two-step process.[9][10]

Mechanistic Rationale & Strategic Choice of Method

The synthesis proceeds through an O-phenyl thiocarbamate intermediate. In the presence of a base, this intermediate undergoes an intramolecular rearrangement and elimination of phenol to yield the isothiocyanate.

  • One-Pot Process: This method is effective for alkyl and electron-rich aryl amines.[9][10] The formation of the thiocarbamate and its subsequent conversion to the isothiocyanate occur in the same reaction vessel.

  • Two-Step Process: This approach offers greater versatility and is particularly necessary for electron-deficient aryl and heterocyclic amines.[9][10] The thiocarbamate intermediate is first synthesized and isolated before being subjected to base-mediated elimination in a separate step.

Start Primary Amine + This compound Step1 Step 1: Thiocarbamoylation Start->Step1 Intermediate Isolate O-Phenyl Thiocarbamate Intermediate Step1->Intermediate Isolate for Two-Step Product Isothiocyanate Product Step1->Product Proceed directly for One-Pot Step2 Step 2: Elimination Intermediate->Step2 Step2->Product OnePot One-Pot Pathway (Alkyl / e⁻-rich Aryl Amines) TwoStep Two-Step Pathway (e⁻-deficient Aryl Amines)

Caption: Synthetic pathways to Isothiocyanates.

Quantitative Data: Synthesis of Isothiocyanates

The choice between a one-pot or two-step process significantly impacts the yield, depending on the substrate's electronic properties.[9]

Substrate (Amine)ProcessReported Yield (%)Reference
BenzylamineOne-Pot95%[9]
AnilineOne-Pot85%[9]
4-NitroanilineOne-Pot<10%[9]
4-NitroanilineTwo-Step99%[9]
2-Chloro-4-nitroanilineTwo-Step95%[9]
2-AminopyridineTwo-Step82%[9]
Experimental Protocol: Two-Step Synthesis of an Aryl Isothiocyanate

This protocol is adapted from established methods and is optimized for electron-deficient amines.[9][10]

Step 1: Synthesis of the O-Phenyl Thiocarbamate Intermediate

  • Reaction Setup: In a round-bottom flask, suspend the primary aryl amine (1.0 eq) and powdered sodium hydroxide (2.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in DCM dropwise over 20 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Filter the reaction mixture to remove excess NaOH and the NaCl byproduct. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude thiocarbamate is often pure enough for the next step, or it can be recrystallized if necessary.

Step 2: Elimination to Form the Isothiocyanate

  • Reaction Setup: Dissolve the crude O-phenyl thiocarbamate intermediate from Step 1 in DCM.

  • Base Addition: Add powdered sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the intermediate by TLC.

  • Work-up: Upon completion, filter the mixture. Wash the filtrate with water to remove the sodium phenolate byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude isothiocyanate by flash chromatography or vacuum distillation.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.[11][12][13]

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[11][12][14] It is also harmful if swallowed and may cause respiratory irritation.[14] The material is moisture-sensitive and will decompose in the presence of water, releasing toxic fumes.[1][15]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11][14]

  • Handling: Use in a well-ventilated area and avoid breathing vapors or mists.[11][14] Keep the container tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.[12][15]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is an indispensable reagent for the synthesis of agrochemical intermediates. Its predictable reactivity with amines allows for the efficient and scalable production of thiocarbamates and isothiocyanates, which are key structural motifs in many modern herbicides and fungicides. By understanding the underlying reaction mechanisms and selecting the appropriate synthetic strategy—be it a one-pot or two-step process—researchers can effectively leverage this powerful building block in the development of new and improved crop protection technologies. Adherence to strict safety protocols is paramount when working with this compound to ensure a safe and productive research environment.

References

  • Specialty Chemicals. (n.d.). The Synthesis Versatility of Phenyl Chlorothionocarbonate in Chemistry. Specialty Chemicals. [Link]

  • Glpbio. (n.d.). O-Phenyl Chlorothionoformate: Your Essential Building Block for Chemical Innovation. Glpbio. [Link]

  • Wang, Z., et al. (2015). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules, 20(9), 16894-16905. [Link]

  • Look Chemical. (n.d.). Applications and Benefits of O-Phenyl Chlorothionoformate in Chemical Synthesis. Look Chemical. [Link]

  • Chemsavers. (n.d.). O-Phenyl Chlorothionoformate: A Key Intermediate for Modern Synthesis. Chemsavers. [Link]

  • Strain, F. (1950). Method for the preparation of phenyl chloroformate. U.S.
  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl thioxochloroformate. PubChem Compound Database. [Link]

  • Natelson, S. (1949). Method of preparing phenyl ethyl alcohol. U.S.
  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]

  • Sci-Hub. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • ResearchGate. (2021). One-Pot Synthesis of Thiocarbamates. [Link]

  • Sherrington, D., et al. (2015). Controlled release formulations of herbicides.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • Reddit. (2022). How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]

  • Loba Chemie. (2019). O-PHENYL CHLOROTHIONOFORMATE MSDS. [Link]

  • Boardman, H. (1984). Production of phenyl carbamates.
  • Cramp, S. M., et al. (1999). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 55(8), 855-873. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

Sources

Introduction: The Strategic Importance of Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of phenyl chlorothioformate as a foundational reagent in the synthesis of advanced macromolecular structures. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, focusing on the synthesis of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In the landscape of controlled/living radical polymerization (CRP), the ability to meticulously design polymers with predetermined molecular weights, low dispersity, and complex architectures is paramount.[1][2] this compound (also known as O-Phenyl chlorothioformate) emerges not as a direct participant in polymerization, but as a critical and versatile precursor for the synthesis of key mediating compounds. Its primary role in polymer chemistry is as a foundational building block for creating thiocarbonylthio compounds, which are the cornerstone of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4]

This guide elucidates the journey from this simple starting material to the creation of highly controlled polymers, providing both the theoretical underpinnings and practical, field-proven protocols essential for successful implementation in a research and development setting.

Part 1: Synthesis of RAFT Chain Transfer Agents from this compound

The efficacy of RAFT polymerization is critically dependent on the choice of the Chain Transfer Agent (CTA), or RAFT agent.[5] These agents, characterized by a thiocarbonylthio group (S=C-S), moderate the polymerization to impart its "living" characteristics.[4] this compound is an excellent electrophile for synthesizing one of the most important classes of RAFT agents: dithiobenzoates.

The Chemistry of Dithiobenzoate Synthesis

The synthesis leverages the reactivity of the thiocarbonyl group in this compound. A common strategy involves a two-step process where it first reacts with a Grignard reagent, followed by reaction with a carbon-centered nucleophile. A more direct and widely used approach involves the reaction with a dithioate salt, which can be formed in situ.

The general transformation involves the substitution of the chlorine atom with a sulfur-containing nucleophile, which then provides the R-group necessary for the RAFT agent's function as a homolytic leaving group.

cluster_0 Synthesis of a Dithiobenzoate RAFT Agent PCTC This compound CTA Dithiobenzoate RAFT Agent (Z = Phenyl) PCTC->CTA Reaction Nuc Sulfur Nucleophile (e.g., from CS2 + Grignard) Nuc->CTA Byproduct Byproduct (e.g., MgCl2) CTA->Byproduct

Caption: General workflow for synthesizing a dithiobenzoate CTA.

Protocol: Synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid

This protocol describes the synthesis of a widely used carboxyl-functionalized dithiobenzoate RAFT agent, suitable for polymerizing monomers like styrenes and acrylates.[6] The carboxyl group provides a convenient handle for post-polymerization modification.

Materials:

  • This compound

  • 4,4'-Azobis(4-cyanopentanoic acid)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:

  • Preparation of the Dithiocarboxylate Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-Azobis(4-cyanopentanoic acid) in an appropriate solvent like acetone. Add a stoichiometric amount of a base (e.g., sodium hydroxide) to form the carboxylate salt.

  • Formation of the Trithiocarbonate Intermediate (Conceptual): While not isolated, the conceptual step involves the reaction with carbon disulfide. In practice, the reaction is often achieved by generating the required nucleophile from a precursor. A more direct synthesis involves reacting a Grignard reagent derived from a suitable precursor with CS₂, then reacting the resulting dithioate with this compound.

  • A Practical One-Pot Approach: A more streamlined synthesis involves the reaction of an appropriate amine with this compound to form an intermediate, which is then converted to the desired isothiocyanate.[7][8] For RAFT agent synthesis, a common route is the reaction of a dithioate salt (prepared separately) with the chlorothioformate.

  • Reaction with this compound: To a solution of the appropriate sulfur nucleophile (e.g., a salt of dithiobenzoic acid prepared from a Grignard reagent and CS₂), slowly add this compound at a controlled temperature (e.g., 0 °C).

  • Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the organic layer with a suitable solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure dithiobenzoate RAFT agent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Choosing the Right RAFT Agent: Dithiobenzoates vs. Trithiocarbonates

This compound is the gateway to dithiobenzoates. However, another major class of RAFT agents, trithiocarbonates, are also widely used.[9][10] The choice between them is dictated by the monomers being polymerized and the desired reaction kinetics.[11]

FeatureDithiobenzoates (Z = Phenyl)Trithiocarbonates (Z = S-Alkyl)
Monomer Compatibility Excellent for "more activated monomers" (MAMs), especially methacrylates.[11][12]Highly versatile for a broad range of MAMs including styrenes, acrylates, and acrylamides.[13]
Polymerization Kinetics Often exhibit an induction period and rate retardation, particularly with styrenes and acrylates.[11][14]Generally show less retardation, leading to faster polymerization rates for many monomers.[11]
Control (PDI) Capable of producing polymers with very low Polydispersity Index (PDI < 1.1).[12]Also provides excellent control, yielding polymers with low PDI.[9]
Thermal Stability Generally higher thermal stability compared to trithiocarbonates.[15]Slightly lower thermal stability, which can be a factor in high-temperature polymerizations.[15]
Color Polymers often have a pink or red color due to the thiocarbonylthio end-group.Polymers are typically yellow.

Part 2: Application in Controlled Radical Polymerization

With a dithiobenzoate RAFT agent in hand, one can proceed with the polymerization. The RAFT process is a free-radical polymerization that requires an external radical source, typically a thermal initiator like Azobisisobutyronitrile (AIBN).[5]

The RAFT Mechanism: A Controlled Equilibrium

The core of RAFT is a degenerative chain transfer process. A radical initiator creates a propagating polymer chain, which then reacts with the RAFT agent. This forms a dormant intermediate radical which can fragment to release either the original propagating chain or a new radical (the R-group), which then initiates a new polymer chain. This rapid exchange between active (propagating) and dormant (thiocarbonylthio-capped) chains ensures that all chains grow at a similar rate.[3][16]

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_equilibrium Main RAFT Equilibrium I Initiator (I-I) I_rad I• I->I_rad Decomposition (heat) Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + M Pm_rad Propagating Radical (Pm•) Pn_rad->Pm_rad + M (Chain Growth) Intermediate Intermediate Radical Adduct Pn_rad->Intermediate Addition CTA_new Dormant Species (Pm-S-C(=S)-Z) M Monomer (M) CTA Polymeric RAFT Agent (Pn-S-C(=S)-Z) CTA->Intermediate Addition Pm_rad->Intermediate + Intermediate->Pn_rad Fragmentation Intermediate->CTA_new Fragmentation

Caption: The core mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a typical RAFT polymerization using a synthesized dithiobenzoate agent to produce well-defined poly(methyl methacrylate) (PMMA).

Materials & Equipment:

  • Methyl Methacrylate (MMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (synthesized as per Part 1.2)

  • AIBN (recrystallized)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or ampule

  • Equipment for freeze-pump-thaw cycles

  • Oil bath with temperature control

Experimental Recipe (Example for targeting a Degree of Polymerization (DP) of 100):

ReagentMolar Mass ( g/mol )MolesMass
Methyl Methacrylate (MMA)100.120.05 mol5.00 g
RAFT Agent279.380.5 mmol139.7 mg
AIBN164.210.05 mmol8.2 mg
Toluene (Solvent)--5 mL
Note: This recipe uses a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.1. This ratio is crucial for achieving good control and high end-group fidelity.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the RAFT agent (139.7 mg), AIBN (8.2 mg), MMA (5.00 g), and toluene (5 mL).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the radical polymerization.[17]

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[17]

  • Monitoring: The reaction can be monitored by taking small aliquots at different time points (under inert conditions) and analyzing them for monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the resulting polymer in vacuo until a constant weight is achieved.

Causality Behind Key Steps:

  • Why Degas? Oxygen is a diradical that readily reacts with and terminates propagating radical chains, leading to a loss of control and "livingness".

  • Why a [CTA]/[I] ratio > 1? A higher concentration of the RAFT agent relative to the initiator ensures that the vast majority of chains are initiated by radicals derived from the RAFT agent's R-group or by initiator fragments that are quickly capped. This maximizes the number of "living" chains with the desired thiocarbonylthio end-group.[18]

  • Why control temperature? The rate of initiation is dependent on the thermal decomposition of the initiator (AIBN). Consistent temperature ensures a steady supply of radicals, leading to predictable polymerization kinetics.

Conclusion

This compound is a powerful and enabling reagent in modern polymer chemistry. While not used directly in polymerization, its role as an efficient precursor for dithiobenzoate RAFT agents is indispensable. By providing a straightforward entry into the synthesis of these crucial chain transfer agents, it unlocks the full potential of RAFT polymerization, allowing researchers to build complex, functional, and precisely defined polymeric materials for a vast array of applications, from advanced drug delivery systems to novel materials science.

References

  • A Comparative Guide to Benzenecarbodithioic Acid and Trithiocarbonates in RAFT Polymerization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGclsUo7tQz1FsDkHWH5-aRme5LXf7S_6RZIPLsYWWZESW1C4zDM7OgmXTKCjj17BtiWAi_tC6cJX4XOftQ3a-1-6UQcfS87lPN0Yt3ESdbaCmpMaj2ZCD89jK15wW8cVYFlk6QPc6VH1hKt_PSZwkIuRqSO8cds3u3hJctXXxdZRsTz5ZboCU4sITR6J9G63QpsKeMzzZOqHAHgP6md3GAAKbdMX_vVYDUIJsFBSNRvG52e6BpuR_7Cw==]
  • Phenyl chlorothionoformate, 98+%. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUbBCiKqYCfOGWiWW7vOlXBmG9DUt1Odul9W0L1gGl8456ATV6H13AYicXAkkDOlat3pDHtFXnmeeus0-GZdJ7PL3aO6b88XPWArYEIypy6ez8r4T6OMST_pyCoRKsVdgCKG6Qz7JxvvdVt6vY7Dz7bi1tgY7JsqYKnDlI3EA3hol1EiJnRAOPpm6fUNUEjQBI04-gs85toyho]
  • RAFT-Based Polymers for Click Reactions. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVkqTYQMfXtYfI-mXgaedGwF28MwV5dOgJPcbR58WLu9FvIFfX5fbvi7z5bKgG8c0VYaO87viV5Q6rYmXQ4S7t-BOtXKQva63Hb9hr9CExLgjnWua5f2ZwlX9YQ3ol0Ql6nZB06EdTAJqK_w==]
  • Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO-DmWYDECuU1hDhZHIp1OWtCVYr3vT9J0aX0kKALsC2iLMBgOHNOt9BbIEjXkcIHfr-wG2cAagocyJdivEacP8MRgBA-XDW7ufNeudIXbhsrlTJNO0gCAMgSIixA47kDGIrGj3ziDwyrSbAWygtqur30_gPzbQu1L923QaNo3oyPOqyYEERD_jrtpIkhgev4xqqGmgPyC21gVL9b4cIEV7t91PiLpkxmhp3r8uAR9cRGlbL_Xm99FwXZjBqoQoAE0iCw1a4YQNxEm70mefArOvjwnJtahoGYKPgmNf6PwU1rOitX9oUEQKZcuSsWCu8pxehDJpMyNW7C4vn8wG34gIY760o-9LeRA7UtKOrDtM34j8nYy1hR9QJutIw==]
  • Dithiocarbamates in RAFT Polymerization. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqkqAQauMKNYnC6PvaIVVBe4zLhD2SHqs9eEp1tB2F3w-xfstwAeu-mepY_64NiosWZ7m6LZu3LaTMnGKR0XLADh3iedxJzuOo0YM8Bw1r7x_6SBqq9zYcMi6iHSpBZogNbeE0MGWFBbCDguLj0JGsmw6ULO1xoX8semI5V2WCzvz_nhCdMMwPVfddOxrQxwqryrk]
  • Trithiocarbonates in RAFT Polymerization. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWrWJ7JWTYi8t8kPpUbW64in5YGzFuYNorAWjZy8K9ExSZwTod3iOD12mp4_oZwAF_s9_GS5O2JCqWMEX0FrTMQLxSgM2PDFEAmVJz3otwpQuUgzQvWjEeZ_vOgbO1UyJUjRHwUjl-7wC_bBZUyO4gT3tQWKfPTIyb1pFJ6PRzrvTZvC374038l_mORDP11uh5CU809A==]
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAn16wLVp7YOfqQFDPR5TmPeCtvulMFdQ1EQOJVkAU8MLAJN-9uE2_25RqiCyj7rsjeZBVgZKkKuv14U5QRT3-ntcePa6WdUbpIurQWMHrxfb5lEZLMSAlH1Zp8qcuqTfp_O_aeb-YAmbGuw==]
  • Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-94zp9LIfqv5SpuZU-wm8KOTdnn4lp1k6bTEWwb8jRmRq1U-K3e9DL-3zc-WeqZRbdfKkzZX5-ZhP7fmsG0-f7sEnCSGcH--AM3NafzZDSMkWn7WA8XfxozFfOWknAyHbU8crurVfRURDx7fJ6069An24U15YpHw55PD_g2MP_WeZoxGfQeIn9AS2-21aEKtBqfisLbxFu9kUpBIm5bKxdAHW9JHGpSxPfL7dH54de4wrtc3dQBSQFBtvoJrwgZl7IT5GLYYhrneq-nw-heqVH3XfUckfVvIFe-U=]
  • A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKxO7pZlFGxu8RI7C5YBDP5NKKkUAWOROIFd9NNGRA-89M7F7v-Hz6AmZXhDvN6Ihlt7gs5rv-BBZnFJVOfKUZw8ELOrHhyArcFqLFYciVXfUhnaroClixsefZTPbDWWnF3DYjijj0j-tbsVRe21UsJfZCOvfCR0yQVAKXAmI0lvQz13Z5yBbH]
  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPBsTqzm4gnkq55lh-f7IYZwrI7KcHOD9QpqtMVn8-My8ZE74B_uDWgXcnjkZF2BzdjY4iDiNbKv75yPl45GVlbfAKUHuhJtagLlMdJR3vV5wPIh8Q_ANnbHLrZcDtEJBV4YHTDV_uduzsQwqLV6r2V4_rf4Fdm2xsXe0jFlKR4nX0k7uTXW4wB0OEGU7gtyx3D9LLkSQyaWItnpmoZeviidocqW6FNjI-YwMFnw8OPPUkSyVKyZO6HfHasdRa8zNrvBfLA-GAEBvWjxesaVQpsiasg4wcKV31VTK5xBjf3ka3YsXV8_yAqCJ_ChQBFLGKjH_r]
  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-OTVI0_Q_BZR1OVKZFMtKfiRm1fmm41esKcMeRz1JsAnKFLYsPZ1A0LKKx-2BZabIng50idDXbjPd_XZuWHKDgV1ag8RuIaFvEqOfK7zw8cY08jQ8Mq7jwrpHbIy2mlRTglAuXVklVY8_r-cBqEhwK6KP]
  • Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [URL: https://vertexaisearch.cloud.google.
  • RAFT polymerization - specific polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcufHwRHrMMmditCnX0iFCx15AXqX4-qldRZgNuO5HFU0RZizA8JxI5MSp7nD5H3Mm8NXebDhtHV81Yp8Bl6MXDG7ecjN--Ld7XBiZOoEYk0UVJoACGtN1JPkilQWf0Ak_Mwtt5S1oHX56gVtjxmT3ggd98O8amlS9N6guMAJP1MqqkDMhKmgJs74ya-wNsg==]
  • Toward living radical polymerization. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjFAT6DCliimb1jn5nx0ltWTBDHUgiXzfxuMpzk4hRQGSTzsTdBM4UvIEzNuYkTnvq5YDy7NIgbd4HfOIJdtiVwqPX1tCnYfxM7P1rEJVmP2SYk9XJaaI_XqVA96x4sfjqa7A=]
  • Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFPJFph63LLt8Cr5GeNOYE6d3olqummiXXnpbKTeG7DEsBvuhZ11PKKcQ4Q9YT8uhBIjdYV4gGY_pnVlKSGjXkHzctVYUcG2bmnB5ZgkZO3rXGyUTqn5jawtGlMJE7]
  • Methyl chlorothioformate as a convenient reagent for thionoester synthesis. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpZYTZhPPnjl5vvj9BxpCMnKzvwORiqXOKGqUxswgk4ibGZ7GEEX4FVZl60UzM5wK1M0L6MpsRN5_MkEmFSIMnu4lg_IuoWvDKHj3_zErNGFigXlzd9sOxJ_0OfX3-JZEc2Q5-XN5gRge6Jc=]
  • Fundamentals of Controlled/Living Radical Polymerization. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3o8uvGbjG6_lHBGuoj5d9I8qAWIFdbDmgWY4Iu_6JJ5Fg7TnYOAxkshzhziTPyVUHz9RmZTQkwFR9uQdBJLxLbn3JEpuJjd0ZgGWEFPjTVCFVugED6PmhV3gsa8kuXWgaU-RLPQ==]
  • Living free-radical polymerization. Wikipedia. [URL: https://vertexaisearch.cloud.google.
  • MECHANISTIC AND PRACTICAL ASPECTS OF RAFT POLYMERIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXtyvI6DbPaNDrmqCswPIkMQQbDYUx_-rkFZx5fROnLNtxv84J9ycSVPfREiHVEVlpT1X1YcwhYPg3WYYtMiWairX4JWVQtZUjcgaX9_cVnjJkLg82Lm59I2A0-fXe0Zww_pUUr51yn10JcW76yUBp1zeyliqYZ76k3Rrlh7E_u9gQP9bU4H16tnw_Mr3dbtLv_6b_7jVrC8qZe9KMaBV4TA_6rLY=]
  • Improved controlled radical polymerization processes. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNceUSM_0FOc5_1ch3rKKFgatETrAE7sTTbSXTlMreqzHZD2b2WLjkj8HUFOeLiuSfOaxssRf_crqvIcxcDfUiHEEO1F6scYgjttaP5jHlnHdvXe0SO8OqydmSLZBPoDPkSLNFXW0oYWxwtjlEow==]
  • RAFT Polymerization—A User Guide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOxigsmNc6P_BBzRMm3HrNm3R6dH_c609MkyQ6UaSOQHp7N6C2WhFNkURUboiayeIWMglvhKxTMEtHTlULfUfE_8Vt4gu3Mwgy48GsiUv9fiQ95OkK4Z6F64QAT70gZJYBsd1YD9nI837Sc7HaOrTZw9Lx-453S6xFwG-P_JMF4UUYcvqKqAA4S39VvOx0iabHUfSf2dDgzcMhoyQ-f0_bf2MxCgJRD0EwbWRDuqRvL93XH0tIHWoH-wFYeBXvJwQRmzJWmA3dAhqw4fdkosAS_VBV9fjkKeQEHLQkygVp_OSQzlbGt9HGvfjSeFXAW_tLpEDILdn8J2y6GWWrawmFmpjOzLVhiV4zKdQy6mKzazxrGHMu5gFQTRGeCJ3STxE=]
  • Initiator-chain transfer agent combo in the RAFT polymerization of styrene. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9tGupeBis4h74pro1VsRbSJv_hZXF1Cv66yz6IMlXtKkAcBu1dqcPQBf21K8OHzXk0px4HR8zj78b8uRMd-8zu-VEYruqRsAU5ETUvR_kR9dCchr6DN8Up2blUzkYwdZ7co4DRq4Mnj23OuQnmL1iPKR5gJ-Fm3CwaY=]
  • Beyond Traditional RAFT: Alternative Activation of Thiocarbonylthio Compounds for Controlled Polymerization. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgeCqms_ySEGECEVwHccpDsxe9PHl0k3aSV9YJDnrOsB0ILuqZ66oynyaFSCZ5nZbCbUze-dJSGjl3BOl7yoLp5jaPSkIMdzvirgg8hG_geiP25Xa1U4Kg_LQ7HHf6Qy8KSiC1i_Nd1otLGA==]
  • What Is Living Free Radical Polymerization?. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PMfTNzrpzennGgJU9sHw4_HZffrNgWW1igps0AsfSQPPagH7CB9WZUB80qwGWSOQVpQnB-mxcv1k6p1xNmoUXVtsbG1PeQHrJjEZ-4m8pLzLchH6Uv4ZI0LPrDSP5QI4p9ObDw==]
  • Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ukRl76U4nmdkTO0O5ul5VmJiJTGD8PqjiTOUu-kb5ohysGPtIciujQ3cNa1zyM_b1vFgb7J8PygFzsOionBU_Q1FS1fX0GY6rcm9oWlz2TDD15ul34RaBQ07IOxp_2eXyMsCAYD2TbaSM_ZJTeFhfguobVLOGMxY8kpdSN6ESg==]
  • (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQ_yY-54CernBIRuhVbQ4QVAUPg2cFAG84to6zIh607oAikQxwbql4oms8h50A6SucY_NiCFTw9shuy_dJQOKh6yWN21XssCBlP77M6-nnAFB3fqMpcf-OnKhuSoN9pfxFdV_SFV8koIFw3Ds_saPG1jj-ppdTem09Ohxvl0RYbbcgY_CzquiUZzVnvHSXaPRrCYvicj_FWJAddU8cHRJXoBJvLOl2_Pof5Hg4jsYwGAJLYRi8y7esT-UGJV7gkjgDFPXjc9f6QxXsaW1Mj44g16QBMWtdz-DtkqBtqc8zvuT9gZHuN99lwwy9w8S]
  • RAFT Polymerization Overview. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7f1uDUJzOsOq-IX5Y3ZuSKyo0IiyI4a1i2nB7USnSzl6H6CJ0bbkPa_G7ZKmn0efLNPTYvf8ROEvISWc38OlgnJAtTohOX6_hHC76pNGkjhVGmBUpWeMtPiN94wfLar86H6RMTw==]
  • Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHun59vxHti6NR3p4nsRsIFfLPS2xPR14lmTdVR-pEUpA60Wa7z7KqAOEBogeRy3cSsyrh1TKlBZVonK9VZkH3RpJNa8pUGBQWnwZQ1hXCkqAd15rHJ50lsTkCHnxxlPmGZM5f9fkQ-lFa3bg==]
  • Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4WnpfLqm0ZS313_WfcMtLjgU6pa7gpZf1CDBJwBfKK8w2oK1BPnFLjLtmCaTpUUCuHPu9Td-EHRD22F-tIQMdpsosPTjhhBgwVCij0cWl6FLrb13rjsmvpqXAaDSu00Kyj1qeLL0DnB07jHN77F3IVRNnmdQ0X0mh2E8F91v2hSGp7snDWfyGQb0_z0TyiH11lJF87X_KUG2c8hRI_8SCrUSXkIYtwIMBHOsAFwZ54i6Ax4njJUMtE9g4YG395Km3OsHeJhLt_FaWWK-5rLltWQ=]
  • Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ch4EfJIfSGSEJjiIHohb449uyiECeXSv36SsReUA-IIKpHKKkyRv-avzCA7WyQZGvGhOlp87Q0gKFln3-bB9Ac1TcHAY_KYSHz9KEPZ-judE4zB2UEskJlSJII23iRwVzpRBVnoIG8pktC9HbTpr63rJPz31GA==]
  • Cationic nano-objects produced by polymerization-induced self-assembly using sulfonium-macro chain transfer agents with different counter anions. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg-gnjrHDeLhnkcTwTl0T31ynCzpzufKm0mujw4CHJE_nbUrIvGGMHeFVpEVJiqurpLntdJ1YqVKTHr1s7aFuSzAVFJbup0FxKwIeddZ_jBKuDr-kqUFdTSEDM6fweMuPCKN1zfd4pd53kuqcplW_2TdntzwWbTvvE4Lo=]
  • Overview of Tacticity Control in Radical Polymerization. CHIMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF55Z_NfHApiU2r3rDxoQIsRUxUPfcUuIHtfE8BhvcUsA3-zu95o-zxKFWF1N6IHfxw5fozgv0aUM76QrpmcEVr5jIypHdbtksZRG8T3WlGpiZdCZPhPHdkj2Me-ozURZ0cTVsXA8PH12oPYeqm1_T_h2hB8ioVT-7ThzQsL06L]
  • Controlled Polymerization. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2h_zeweh8noFwfBggO0mPjD3lOorskqodSoK9EH2tJvFI_KMTa4XD8hmxTS_HcU8eLPW6Kc5TjyXgkF_UUStpg8F-AusgXy3FfnGVYM_PVVJ7iM8z_oQmsz3O9EEnrjaoA1WrwaMSSkOUkAc=]
  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeexwPbcNfQtKwmR0lFnSScauv-vOmgJoaLTqHgIdnVH62JiXh_RUMLH2drJY6U0l_40iwyn-yI2o7Ybyxh0GzlWKha535bCWa2QI0WW0OKcqP27Or5YFqonqexTgq0-26dFVrkzfv-EK9654=]
  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj0J2oKjJLMC1yWRv2KXXl93FhWG_taM7JKsRzLnWN7vUxkxCdnIggWJ4v3XfgtjQdAZgbuqnEW49_JrjtfuT8jghVv_oyKSxjRm7fPIU5_Vpz1nKpj4zu1YalbHpkc8K-5yLH7LQmYw-TaZ52dfZVyofv1IFaZx1rEQk=]
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMcI-MS3AM7fgnvUtqC2PaMd4sktMBfZKt0r-FPdgLiS0uYhYaqdCcOl6YLtuAzgSHvnK2VhLGCbZD51DP5K8pY6pzwWnBae8Ud2SPmNgtfS9hPrBJnZWrf00_CwRHTnMg]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Phenyl Chlorothioformate Reactions with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of thioesters from phenyl chlorothioformate and Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and a deeper understanding of the reaction's nuances. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with this powerful but sensitive transformation.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues leading to low yields in a practical question-and-answer format.

Grignard Reagent Formation and Activity

Question 1: My Grignard reaction is difficult to initiate or fails completely. What are the primary causes and solutions?

Answer: Failure to form the Grignard reagent is a frequent source of low overall yield. The reaction's initiation is highly sensitive to the reaction environment and the quality of the reagents.[1][2]

  • Causality: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl/aryl halide from reacting.[3][4] Additionally, Grignard reagents are potent bases and nucleophiles that are readily quenched by even trace amounts of protic contaminants like water.[5][6]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried (e.g., at >120 °C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon).[3] Solvents, such as THF or diethyl ether, must be anhydrous grade and preferably freshly distilled from a suitable drying agent.

    • Magnesium Activation: The passivating MgO layer must be disrupted.

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] The disappearance of the characteristic purple or brown color indicates that the magnesium surface is active and ready for the halide.[3]

    • Initiation: Add a small portion of the alkyl/aryl halide to the activated magnesium and look for signs of reaction (e.g., gentle bubbling, slight turbidity, or an exotherm). If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, the remaining halide should be added slowly to maintain a gentle reflux.[3]

Question 2: I've successfully formed the Grignard reagent, but my final yield is still low. How can I be sure of its quality and concentration?

Answer: The apparent success of Grignard formation (disappearance of magnesium) does not guarantee its concentration or purity. Side reactions can consume the halide, and the reagent itself can degrade.

  • Causality: A common side reaction during formation is Wurtz coupling, where two alkyl/aryl radicals combine (R-R), reducing the amount of active Grignard reagent (R-MgX) formed.[4][7]

  • Self-Validating Protocol - Titration: It is crucial to determine the exact concentration of the active Grignard reagent before use. This prevents inaccurate stoichiometry in the subsequent reaction. Titration methods, such as the one developed by Watson and Eastham using 1,10-phenanthroline and a standard solution of sec-butanol, are highly recommended.[8] This method is accurate because it specifically titrates the active Grignard reagent and is not affected by non-basic hydrolysis products.[8]

This compound and Reaction Conditions

Question 3: Could the this compound be the source of the problem? How should it be handled?

Answer: Yes, the stability and purity of this compound are critical.

  • Causality: this compound is sensitive to moisture and can hydrolyze or decompose over time, especially if not stored properly.[9] Contamination with acidic byproducts can quench the Grignard reagent.

  • Best Practices:

    • Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere.[9][10] A refrigerator is often recommended.[9]

    • Handling: Handle the reagent under an inert atmosphere, dispensing it via syringe or cannula.

    • Purity: If the purity is suspect, distillation under reduced pressure may be necessary.

Question 4: I'm observing a complex mixture of products instead of my desired thioester. What side reactions are occurring?

Answer: The reaction of Grignard reagents with this compound can lead to several byproducts if not properly controlled.

  • Causality: Grignard reagents are highly reactive.[11] While organomagnesium reagents are considered optimal for this transformation, their high reactivity can lead to undesired follow-on reactions.[11][12][13] Organolithium reagents are often too reactive, leading to even more complex mixtures, while organozinc reagents may be insufficiently reactive.[11]

  • Common Side Reactions:

    • Double Addition: The initially formed thioester can be attacked by a second equivalent of the Grignard reagent. This is especially problematic if the reaction temperature is too high or if the Grignard reagent is added too quickly.

    • Reaction with Functional Groups: If the Grignard reagent contains incompatible functional groups (e.g., esters, ketones, nitriles, or even tertiary amines), it can react with itself or promote decomposition pathways.[13][14][15]

  • Minimization Strategies:

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[13][14] This moderates the reactivity of the Grignard reagent and often prevents over-addition.

    • Reverse Addition: Add the Grignard reagent solution slowly and dropwise to the solution of this compound. This maintains a low instantaneous concentration of the Grignard reagent, minimizing side reactions.

    • Stoichiometry: Use a precise stoichiometry, ideally 1.0 to 1.1 equivalents of the Grignard reagent, based on the titrated concentration.

Comparative Reactivity Data

The choice of organometallic nucleophile is critical for the successful synthesis of thionoesters from chlorothioformates. Organomagnesium reagents consistently provide the best balance of reactivity and selectivity.

Organometallic ReagentTypeReactivity with this compoundTypical OutcomeReference
Grignard (R-MgX) OrganomagnesiumOptimal High yields of the target thionoester.[11][12][13]
Organolithium (R-Li) OrganolithiumOver-reactiveFormation of complex product mixtures.[11][13]
Organozinc (R-ZnCl) OrganozincInsufficiently reactiveThe thioacylation reaction often fails to proceed.[11][13]

Visual Workflows and Mechanisms

Experimental Workflow Diagram

This diagram outlines the critical steps from preparation to purification for a successful reaction.

G cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Formation cluster_reaction Phase 3: Coupling Reaction cluster_workup Phase 4: Workup & Purification prep_glass Oven-Dry All Glassware prep_reagents Ensure Anhydrous Solvents & Pure Reagents prep_glass->prep_reagents Critical for Success activate_mg Activate Mg Turnings (e.g., with I₂) prep_reagents->activate_mg form_grignard Slowly Add R-X to Activated Mg in Ether/THF activate_mg->form_grignard titrate Titrate Grignard Reagent to Determine Concentration form_grignard->titrate Quantify Active Reagent cool_reagent Cool this compound Solution (-78 °C) titrate->cool_reagent add_grignard Slowly Add Titrated Grignard Reagent cool_reagent->add_grignard Control Exotherm warm_quench Warm to RT & Quench (e.g., with sat. NH₄Cl) add_grignard->warm_quench extract Aqueous Workup & Extraction warm_quench->extract dry_purify Dry Organic Layer & Purify (e.g., Chromatography) extract->dry_purify analyze Characterize Product (NMR, MS, etc.) dry_purify->analyze

Caption: General experimental workflow for the reaction.

Reaction and Side Reaction Pathways

Understanding potential side reactions is key to optimizing for the desired product.

G RMgX Grignard Reagent (R-MgX) Thioester Desired Thioester (Product) RMgX->Thioester Desired Reaction Biphenyl Wurtz Coupling (Side Product) RMgX->Biphenyl Side Reaction (During Formation) OverAddition Over-addition Product (Side Product) RMgX->OverAddition PhOClS This compound PhOClS->Thioester Thioester->OverAddition Side Reaction (Excess Grignard / High Temp)

Caption: Desired reaction vs. common side reactions.

Optimized Experimental Protocols

Protocol 1: Formation and Titration of Phenylmagnesium Bromide

This protocol provides a general procedure for preparing and quantifying the Grignard reagent.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal)

  • 1,10-Phenanthroline

  • sec-Butanol (standardized solution in anhydrous xylene, ~1.0 M)

Procedure:

  • Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]

  • Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.[3] Gently warm the flask with a heat gun until the purple iodine vapor dissipates.[3] Allow the flask to cool.

  • Formation: Add anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Titration: In a separate flame-dried flask under nitrogen, add a small amount of 1,10-phenanthroline as an indicator. Add a known volume (e.g., 1.0 mL) of the prepared Grignard solution via syringe. The solution should turn a color indicative of the complex. Titrate this solution with the standardized sec-butanol solution until the endpoint (color change or disappearance) is reached. Calculate the molarity of the Grignard reagent.

Protocol 2: Synthesis of O-Phenyl Thiobenzoate

This protocol describes the coupling reaction under optimized conditions.

Materials:

  • This compound

  • Phenylmagnesium bromide in THF (freshly prepared and titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the titrated phenylmagnesium bromide solution (1.05 equivalents) dropwise via a syringe pump over 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature. Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure O-phenyl thiobenzoate.

References

  • Belskaya, N., et al. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 15, 15116-15120. [Link]

  • Loba Chemie. (2019). O-PHENYL CHLOROTHIONOFORMATE MSDS. Loba Chemie. [Link]

  • ChemRxiv. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv. [Link]

  • ACS Publications. (2025). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]

  • Loba Chemie. (2015). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • ResearchGate. (2025). Progress of thioacylation reaction on synthesis of thioesters. ResearchGate. [Link]

  • ACS Publications. (1923). THE QUANTITATIVE ESTIMATION OF THE GRIGNARD REAGENT. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic. ResearchGate. [Link]

  • RSC Publishing. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. [Link]

  • VanDeMark Chemical. (2018). PHENYL CHLOROFORMATE PCF. VanDeMark Chemical. [Link]

  • PubMed. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent. IJPSM. [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. ResearchGate. [Link]

  • RSC Publishing. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. [Link]

  • PMC. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PMC. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low. Chegg.com. [Link]

  • ResearchGate. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Addition of excess phenyl Grignard to thioformate. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

Sources

Side reactions of phenyl chlorothioformate with organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of using phenyl chlorothioformate with organolithium reagents. This resource is designed for researchers, scientists, and drug development professionals who utilize these reagents for the synthesis of S-phenyl thioesters. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common side reactions and optimize your experimental outcomes.

The reaction between a highly reactive nucleophile like an organolithium reagent and an electrophile such as this compound is a powerful tool for C-C bond formation. However, the high reactivity of organolithium compounds is a double-edged sword; it is the very source of the most common experimental challenges.[1][2] This guide explains the causality behind these issues and provides robust, self-validating protocols to ensure reliable results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles to help you diagnose and resolve the issue effectively.

Q1: My yield of the desired S-phenyl thioester is very low, and I'm seeing a significant amount of a symmetrical ketone (R-CO-R) as a byproduct. What is happening and how can I fix it?

A: This is the most common side reaction in this class of transformations. The formation of a symmetrical ketone indicates that the organolithium reagent is reacting with the desired thioester product as it is formed.

Causality: The primary reaction involves the nucleophilic attack of the organolithium's carbanion on the electrophilic carbonyl carbon of this compound, displacing the chloride to form the S-phenyl thioester. However, this thioester product is itself an electrophile. A second equivalent of the highly nucleophilic organolithium reagent can attack the thioester's carbonyl carbon. This forms an unstable tetrahedral intermediate which, upon workup, collapses to a ketone.[3][4] Organolithium reagents are known to be "over-reactive" in this context, readily participating in this second addition.[2][5]

Solutions:

  • Strict Stoichiometric Control: The stoichiometry of your organolithium reagent is critical. An excess of even 1.1 equivalents can lead to significant ketone formation. It is imperative to titrate your organolithium solution immediately before use to determine its exact molarity, as concentrations can change over time due to degradation.[6]

  • Reverse Addition at Low Temperature: Instead of adding the organolithium to the this compound, try a "reverse addition." Add the this compound solution slowly and dropwise to the organolithium solution, which should be maintained at a very low temperature (e.g., -78 °C). This ensures that the electrophile is never in excess and is consumed immediately upon addition, minimizing its chance to react with the product.

  • Use a Less Reactive Nucleophile: If ketone formation persists, the fundamental issue is the high reactivity of the organolithium reagent. The recommended solution is to switch to an organomagnesium (Grignard) reagent.[1][7] Grignard reagents are sufficiently nucleophilic to react with the chlorothioformate but are significantly less prone to attacking the resulting thioester, leading to much higher yields of the desired product.[2][5]

Q2: My reaction has resulted in a complex, dark-colored, and inseparable mixture. What are the likely causes?

A: A complex reaction mixture often points to a loss of temperature control or reaction with the solvent.

Causality: Organolithium reagents are not only strong nucleophiles but also potent bases.[8][9] This high basicity can lead to several competing side reactions if not properly managed:

  • Reaction with Ethereal Solvents: Many common organolithium reagents, particularly n-butyllithium and sec-butyllithium, can deprotonate ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -60 °C.[6][10] This leads to the decomposition of both the solvent and the reagent, generating a host of unwanted byproducts.

  • Thermal Decomposition: The reaction between the organolithium reagent and this compound is highly exothermic.[3] If the addition is too fast or the cooling bath is insufficient, localized heating can occur, leading to thermal decomposition of the reagents and products.

Solutions:

  • Maintain Cryogenic Temperatures: The reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), throughout the addition and for a short period thereafter. This is the single most critical parameter for preventing solvent- and temperature-related side reactions.[3][5]

  • Slow and Controlled Addition: Add the reagents dropwise via a syringe pump to maintain a slow, steady rate. This prevents exothermic spikes and ensures the reaction temperature remains constant.

  • Solvent Choice: While THF is common, consider using a less reactive ether like diethyl ether or a non-reactive hydrocarbon solvent like pentane or hexane if solvent degradation is suspected.[6][11] Note that organolithium reagents are less soluble and potentially more aggregated in hydrocarbon solvents, which may alter their reactivity.[12]

Q3: After aqueous workup, my main isolated product is phenol, and I have a low recovery of carbon-containing material. What went wrong?

A: The presence of phenol suggests that your starting material, this compound, has been hydrolyzed. This points to issues with moisture control.

Causality: this compound, like other chloroformate compounds, is extremely sensitive to moisture.[1] It readily hydrolyzes in the presence of water to form the corresponding thiocarbonic acid, which is unstable and can decompose, ultimately leading to phenol and other byproducts. Organolithium reagents themselves react violently with water.[9][11]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight and cooled under an inert atmosphere). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

  • Inert Atmosphere: The entire experiment, from reagent transfer to reaction quenching, must be conducted under a positive pressure of an inert gas like argon or nitrogen. Use techniques like Schlenk lines or glove boxes.

  • Reagent Quality: Verify the purity of your this compound. If it has been stored improperly or is old, it may already contain significant hydrolysis products. Purification by vacuum distillation may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the primary reaction pathway and the main competing side reaction?

A: Certainly. The key competition is between the desired thioester formation and the subsequent over-addition to form a ketone.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Ketone Formation A This compound (PhSCOCl) C Tetrahedral Intermediate 1 A->C + 1 eq. R-Li B Organolithium (R-Li) D S-Phenyl Thioester (PhSCOR) C->D - LiCl E S-Phenyl Thioester (PhSCOR) D->E Product becomes reactant G Tetrahedral Intermediate 2 E->G + 1 eq. R-Li F Organolithium (R-Li) H Symmetrical Ketone (R-CO-R) G->H After Workup

Caption: Desired thioester formation vs. side reaction.

Q2: Are organolithium reagents the best choice for this reaction? What are the alternatives?

A: While functional, organolithium reagents are often not the optimal choice due to their high reactivity.[2] As summarized in the table below, Grignard reagents generally provide a better balance of reactivity and selectivity for this transformation.

FeatureOrganolithium (R-Li)Organomagnesium (R-MgX)Organozinc (R-ZnX)
Nucleophilicity Very HighHighModerate
Basicity Very HighHighModerate
Reactivity w/ PhSCOCl Very Fast, often too reactive[1][5]Fast, controllable[2][7]Often too slow or unreactive[1][2]
Side Reactions Ketone formation, solvent reaction[2][10]Minimal ketone formationReaction often fails to proceed[5]
Optimal Temperature -78 °C-78 °C to 0 °CN/A
Recommendation Use with caution; best for highly hindered systems.Highly Recommended for general use.Not Recommended.

Q3: What are the essential safety precautions when working with these reagents?

A: Both this compound and organolithium reagents are hazardous materials that demand rigorous safety protocols.

  • This compound: This compound is highly toxic, corrosive, and moisture-sensitive.[1] It may be fatal if inhaled and causes severe skin burns and eye damage. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Organolithium Reagents: These reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[9] They are also corrosive. Never work with them alone. Use fire-resistant gloves and a fire-resistant lab coat. Have a Class D fire extinguisher (for combustible metals) readily available. All transfers should be done via syringe or cannula under an inert atmosphere.

Experimental Protocols & Workflow

Adherence to a validated protocol is key to reproducibility. Below is a troubleshooting workflow and a best-practice experimental procedure.

Troubleshooting Workflow

G cluster_analysis Problem Diagnosis cluster_solution Corrective Actions start Experiment Complete: Analyze Crude Product outcome Low Yield or Complex Mixture? start->outcome ketone Symmetrical Ketone (R-CO-R) Observed? outcome->ketone Yes success High Yield of Pure Thioester outcome->success No phenol Phenol or Starting Material Hydrolysis? ketone->phenol No sol1 1. Titrate R-Li Reagent 2. Use Reverse Addition 3. Switch to Grignard Reagent ketone->sol1 Yes dark Dark, Tarry Mixture? phenol->dark No sol2 1. Use Anhydrous Solvents/Glassware 2. Maintain Strict Inert Atmosphere phenol->sol2 Yes sol3 1. Ensure Temp is at -78°C 2. Slow Addition Rate (Syringe Pump) 3. Check Solvent Reactivity dark->sol3 Yes

Caption: A logical workflow for troubleshooting common issues.

Protocol: Titration of Organolithium Reagent (using Diphenylacetic Acid)

Causality: Knowing the exact concentration of your active organolithium reagent is non-negotiable for achieving stoichiometric control and preventing side reactions.[6]

  • Preparation: Rigorously dry a 25 mL Erlenmeyer flask containing a stir bar. Add ~100 mg of diphenylacetic acid and record the exact mass. Add 5 mL of anhydrous THF via syringe and stir to dissolve.

  • Titration: Slowly add the organolithium solution dropwise from a 1 mL syringe. The initial reaction deprotonates the acid. The endpoint is reached when a faint, persistent yellow color appears, indicating the formation of the enolate after all the acid has been consumed.

  • Calculation: Molarity (M) = (mass of acid (g) / MW of acid ( g/mol )) / volume of titrant (L)

Protocol: Synthesis of S-Phenyl Thioester (Best Practices)
  • Setup: Assemble an oven-dried, three-neck flask equipped with a stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout.

  • Reagents: Add this compound (1.0 eq) to the flask, followed by anhydrous diethyl ether or THF (to make a ~0.2 M solution).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate for 15 minutes.

  • Addition: Slowly add the freshly titrated organolithium reagent (0.95-1.0 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • Quenching: While still at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References
  • Wikipedia. (2023). Organolithium reagent. In Wikipedia. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv. Retrieved from [Link]

  • ScienceDirect. (n.d.). Organolithium reagent. ScienceDirect. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo. Retrieved from [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances. Retrieved from [Link]

  • Siegel, D. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]

  • McQuade, L. E., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. ResearchGate. Retrieved from [Link]

  • Jorgenson, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2025). Advances in the synthesis of thiocarbamates. ResearchGate. Retrieved from [Link]

  • Farmer, S. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions of Phenyl Chlorothioformate and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions involving phenyl chlorothioformate and amines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction for the synthesis of thiocarbamates and related compounds. Here, we address common challenges and frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues you may encounter during the reaction of this compound with amines.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting amine.

  • The isolated yield of the desired thiocarbamate is significantly lower than expected.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Solution
Insufficient Amine Nucleophilicity Electron-deficient aromatic amines or sterically hindered amines exhibit reduced nucleophilicity, leading to a slower reaction rate with the electrophilic this compound.[1][2]For electron-deficient amines, consider a two-step approach where the thiocarbamate intermediate is first formed and isolated before any subsequent reaction.[2][3] Increasing the reaction temperature may also be beneficial, but monitor for potential side reactions.[4]
Inadequate Base A base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For some applications, an inorganic base like solid sodium hydroxide can be effective, particularly in a one-pot synthesis of isothiocyanates.[1][2]
Moisture Contamination This compound is sensitive to moisture and can hydrolyze to phenol and other byproducts, reducing the amount of reagent available to react with the amine.[6][7]Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully calculate and measure the molar equivalents of the amine, this compound, and base. A slight excess of the amine or this compound may be used to drive the reaction to completion, depending on which is more valuable or easily removed.
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • Purification is challenging due to the presence of closely related impurities.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Solution
Over-reaction with Primary Amines Primary amines can react with two equivalents of this compound, leading to the formation of a dithiocarbonimidate.Use a controlled addition of this compound, preferably at a low temperature (e.g., 0 °C), and monitor the reaction progress closely by TLC or LC-MS.
Reaction with Tertiary Amines Tertiary amines can react with this compound, leading to N-dealkylation and the formation of a thiocarbamate and an alkyl chloride.[8]If a tertiary amine is being used as a base, opt for a more sterically hindered and less nucleophilic base like DIPEA or a proton sponge.
Formation of Isothiocyanate The intermediate thiocarbamate can, under certain conditions (especially with a strong base and heat), eliminate phenol to form an isothiocyanate.[1][2]If the thiocarbamate is the desired product, maintain a moderate reaction temperature and use a milder base. If the isothiocyanate is the desired product, a one-pot method with a strong base like solid sodium hydroxide can be employed.[1][2]
Hydrolysis of this compound As mentioned previously, moisture can lead to the hydrolysis of the starting material, which can introduce impurities.[6]Rigorously exclude water from the reaction system.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and a primary or secondary amine?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding O-phenyl thiocarbamate. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. Kinetic studies suggest that for secondary alicyclic amines, the reaction proceeds through a zwitterionic tetrahedral intermediate, with its formation being the rate-determining step.[9]

Reaction_Mechanism R2NH R₂NH (Amine) Intermediate [Tetrahedral Intermediate] R2NH->Intermediate Nucleophilic Attack PhOCOSCl PhO(C=S)Cl (this compound) PhOCOSCl->Intermediate Thiocarbamate PhO(C=S)NR₂ (Thiocarbamate) Intermediate->Thiocarbamate Chloride Elimination HCl HCl Intermediate->HCl

Caption: General reaction mechanism.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction rate and outcome.[10][11] Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[2][12] The ideal solvent should dissolve all reactants and be inert to the reaction conditions. For less reactive amines, a more polar aprotic solvent may be beneficial. It is crucial to use anhydrous solvents to prevent hydrolysis of the this compound.[6][7]

Q3: What is the difference between a one-pot and a two-step process for isothiocyanate synthesis from amines and this compound?

A3:

  • One-Pot Process: The amine, this compound, and a solid base (like sodium hydroxide) are all combined in a single reaction vessel.[2][3] This method is efficient for preparing alkyl and electron-rich aryl isothiocyanates.[1][2]

  • Two-Step Process: This approach involves the initial formation and isolation of the thiocarbamate intermediate.[3] This intermediate is then treated with a base in a separate step to induce elimination and form the isothiocyanate.[2] This method is more versatile and is particularly useful for less reactive substrates like electron-deficient aryl amines and heterocyclic amines.[1][2][3]

Synthesis_Approaches Isothiocyanate Synthesis cluster_one_pot One-Pot Process cluster_two_step Two-Step Process A1 Amine + PhO(C=S)Cl + Base P1 Isothiocyanate A1->P1 A2 Amine + PhO(C=S)Cl I2 Isolate Thiocarbamate A2->I2 Step 1 P2 Isothiocyanate I2->P2 Step 2: Add Base

Caption: One-pot vs. Two-step synthesis.

Q4: How should I handle and store this compound?

A4: this compound is a moisture- and heat-sensitive liquid.[6] It should be stored in a cool, dry place, preferably in a refrigerator, under an inert atmosphere. The container should be kept tightly closed.[7][13] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[7]

Experimental Protocol: Synthesis of an O-Phenyl Thiocarbamate

This protocol provides a general, step-by-step methodology for the synthesis of an O-phenyl thiocarbamate from a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM.

    • Add the base (TEA or DIPEA, 1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound:

    • In a separate, dry dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM.

    • Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Setup 1. Reaction Setup (Amine, Base, Solvent at 0°C) Addition 2. Dropwise Addition (this compound) Setup->Addition React 3. Reaction (Warm to RT, Stir) Addition->React Workup 4. Aqueous Work-up (Wash and Dry) React->Workup Purify 5. Isolation & Purification (Evaporation & Chromatography) Workup->Purify Product Pure Thiocarbamate Purify->Product

Caption: Thiocarbamate synthesis workflow.

References

  • ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Sci-Hub. Available at: [Link]

  • Reactions of Phenylamine as a Primary Amine. Chemistry LibreTexts. Available at: [Link]

  • Riemschneider thiocarbamate synthesis. Wikipedia. Available at: [Link]

  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. PMC - NIH. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. ACS Publications. Available at: [Link]

  • (PDF) One‐Pot Synthesis of Thiocarbamates. ResearchGate. Available at: [Link]

  • How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Available at: [Link]

  • Thiocarbamate synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PMC - NIH. Available at: [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH. Available at: [Link]

  • Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. Available at: [Link]

  • O-PHENYL CHLOROTHIONOFORMATE MSDS. Loba Chemie. Available at: [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. Available at: [Link]

  • Correction to: Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties... PubMed. Available at: [Link]

Sources

Phenyl Chlorothioformate Technical Support Center: Workup Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent, specifically focusing on preventing its hydrolysis during reaction workup. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic procedures.

Section 1: Understanding the Challenge - The Hydrolysis of this compound

This compound is a valuable reagent in organic synthesis, frequently used for the preparation of thiocarbonates, isothiocyanates, and other sulfur-containing compounds.[1][2] However, its utility is often hampered by its susceptibility to hydrolysis, a reaction that can significantly lower product yields and complicate purification.

FAQ 1: Why is this compound so prone to hydrolysis during aqueous workup?

This compound, like its acyl chloride counterpart phenyl chloroformate, is highly reactive towards nucleophiles, including water.[3][4] The carbon atom of the thiocarbonyl group (C=S) is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the phenoxy group. This makes it a prime target for nucleophilic attack by water.[5] The hydrolysis reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of phenol, hydrochloric acid, and carbonyl sulfide (which can further decompose).[6][7]

The replacement of the carbonyl oxygen in a chloroformate with sulfur to form a chlorothionoformate can influence the reaction pathway, with possibilities of both bimolecular addition-elimination and unimolecular ionization mechanisms depending on the solvent system.[6][8][9]

Diagram: Hydrolysis Mechanism of this compound

G cluster_hydrolysis Nucleophilic Addition-Elimination PC This compound (Ph-O-C(=S)-Cl) Intermediate Tetrahedral Intermediate PC->Intermediate Nucleophilic Attack by Water H2O Water (H₂O) (Nucleophile) Products Hydrolysis Products: Phenol (Ph-OH) Carbonyl Sulfide (COS) Hydrochloric Acid (HCl) Intermediate->Products Elimination of HCl & Decomposition

Caption: Hydrolysis of this compound.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the workup of reactions involving this compound.

FAQ 2: My reaction seems to work, but I get a low yield of my desired product after workup. How can I confirm if hydrolysis is the culprit?
  • Symptom Analysis: A primary indicator of hydrolysis is the presence of phenol as a major byproduct in your crude NMR or LC-MS analysis. Phenol is a direct decomposition product of this compound.[10] Another sign can be an unexpectedly acidic aqueous layer during extraction due to the formation of HCl.[4]

  • Troubleshooting Steps:

    • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture (if possible and safe) and analyze it by TLC, LC-MS, or a quick NMR to confirm the formation of your product. This will help you differentiate between a failed reaction and a problematic workup.

    • Monitor the pH: During the workup, monitor the pH of the aqueous layer. A significant drop in pH upon adding water is a strong indication of hydrolysis.

FAQ 3: I've noticed a significant amount of phenol in my crude product. What are the immediate steps I can take to minimize this?

The key is to minimize the contact time and reactivity of this compound with water, especially under neutral or basic conditions which can accelerate hydrolysis.

  • Solution 1: Anhydrous Workup: If your product and reaction byproducts are amenable, consider a completely anhydrous workup. This involves filtering the reaction mixture through a pad of celite or silica gel to remove solid impurities, followed by evaporation of the solvent.[11]

  • Solution 2: Rapid and Cold Extraction: If an aqueous workup is unavoidable, perform the extraction quickly and at a low temperature (0-5 °C). Use pre-chilled, deionized water or a mild acidic solution (e.g., dilute, cold HCl) for the initial wash. The acidic conditions can suppress the nucleophilicity of water to some extent.

  • Solution 3: "Salting Out": Use a saturated brine (NaCl solution) or other salt solutions for your aqueous washes.[12] This can decrease the solubility of your organic product in the aqueous phase and can also reduce the activity of water.

Section 3: Advanced Protocols for Hydrolysis Prevention

For particularly sensitive substrates or large-scale reactions, more robust workup procedures are necessary.

Protocol 1: Biphasic Reaction Conditions with Phase-Transfer Catalysis

For reactions where a base is required, such as in the formation of thiocarbamates from amines, running the reaction under phase-transfer catalysis (PTC) conditions can be highly effective.[13][14] The base (e.g., solid NaOH or a concentrated aqueous solution) remains in a separate phase, and a phase-transfer catalyst facilitates the reaction at the interface or in the organic phase, minimizing contact between the this compound and the bulk aqueous base.[1][15][16]

Experimental Protocol: Two-Step Isothiocyanate Synthesis via Thiocarbamate Intermediate

This two-step process is particularly useful for electron-deficient amines.

Step 1: Synthesis of the Thiocarbamate Intermediate

  • To a stirred solution of the primary amine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add this compound (1.1 equiv) dropwise.

  • Add solid, powdered sodium hydroxide (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Workup:

    • Filter the reaction mixture to remove the solid NaOH and NaCl.

    • Wash the organic filtrate with cold, dilute HCl (1M) to remove any remaining amine.

    • Wash with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiocarbamate.

Step 2: Deprotection to the Isothiocyanate

  • Dissolve the crude thiocarbamate in a suitable solvent (e.g., DCM).

  • Add solid sodium hydroxide and stir at room temperature until the reaction is complete.

  • Workup:

    • Filter the mixture.

    • Wash the filtrate with water and brine.

    • Dry the organic layer and concentrate to obtain the isothiocyanate.

Table 1: Comparison of Workup Strategies
Workup StrategyKey PrincipleAdvantagesDisadvantagesBest For
Standard Aqueous Wash Partitioning between immiscible organic and aqueous phases.[17]Simple, removes water-soluble impurities.[18]High risk of hydrolysis for sensitive reagents.Robust reactions where the substrate is not water-sensitive.
Cold & Acidic Wash Reduced water nucleophilicity and reaction rate at lower temperatures.Reduces the rate of hydrolysis.May not be suitable for acid-labile products.Reactions where the product is stable to mild acid.
Anhydrous Workup Avoids all contact with water.[11]Complete prevention of hydrolysis.Does not remove water-soluble impurities.Reactions with minimal water-soluble byproducts.
Phase-Transfer Catalysis Reaction at the interface of two immiscible phases.Minimizes contact of the reagent with the aqueous phase, often improving yields.[15]Requires a phase-transfer catalyst, may not be suitable for all reaction types.Base-mediated reactions, especially on a larger scale.
Diagram: Decision-Making Workflow for Workup Selection

G Start Reaction Complete Check_Byproducts Are there significant water-soluble byproducts? Start->Check_Byproducts Anhydrous_Workup Perform Anhydrous Workup: Filter through Celite/Silica, then evaporate solvent. Check_Byproducts->Anhydrous_Workup No Aqueous_Workup Aqueous Workup Required Check_Byproducts->Aqueous_Workup Yes Check_Acid_Stability Is the product acid-stable? Aqueous_Workup->Check_Acid_Stability Cold_Acid_Wash Use Cold, Dilute Acidic Wash (e.g., 1M HCl at 0°C) Check_Acid_Stability->Cold_Acid_Wash Yes Cold_Brine_Wash Use Cold Brine Wash Check_Acid_Stability->Cold_Brine_Wash No

Caption: Decision tree for workup procedure selection.

Section 4: Concluding Remarks

The successful use of this compound hinges on a thoughtful approach to the reaction workup. By understanding the mechanism of hydrolysis and implementing the appropriate preventative strategies, researchers can significantly improve the efficiency and reproducibility of their synthetic methods. Always consider the stability of your desired product when choosing a workup protocol. For further assistance, please consult the references provided or contact our technical support team.

References

  • Castro, E. A., Cubillos, M., & Santos, J. G. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • YouTube. (2020). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Kevill, D. N., Bond, M. W., & D'Souza, M. J. (n.d.). Dual Pathways in the Solvolyses of this compound. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diverse acetals from stoichiometric amounts of aldehydes and alcohols under very mild conditions: a new twist to PPh3–CCl4 reagent combination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

  • Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of high-performance chiral phase-transfer catalysts with privileged structures. Retrieved from [Link]

  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Fedoryński, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Retrieved from [Link]

  • Google Patents. (n.d.). WO2019034469A1 - Method for the preparation of thiocarbonates.
  • National Institutes of Health. (2021). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Sci-Hub. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.
  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting guide for thionoester synthesis from methyl chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thionoesters

Guide Topic: Troubleshooting Thionoester Synthesis from Methyl Chlorothioformate

Welcome to the technical support guide for the synthesis of thionoesters using methyl chlorothioformate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this synthetic transformation, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield of my desired thionoester. What are the primary factors to investigate?

Low yield is a common issue that can often be traced back to the choice of nucleophile, the integrity of your starting materials, or sub-optimal reaction conditions.

A. Inappropriate Nucleophile Selection: The choice of the organometallic reagent is critical for this transformation. The reactivity of the C-nucleophile must be carefully matched with the electrophilicity of methyl chlorothioformate.

  • Expertise & Experience: Organomagnesium (Grignard) reagents are the optimal C-nucleophiles for this reaction, providing a good balance of reactivity and selectivity.[1][2] In contrast, organolithium reagents are often too reactive, leading to the formation of complex product mixtures due to side reactions, such as attacking the newly formed thionoester.[3][4] Conversely, organozinc reagents frequently display insufficient reactivity, resulting in no or very low conversion.[1][3]

  • Trustworthiness: A systematic comparison has shown that for the same substrate, Grignard reagents provide high yields of the desired thionoester, while lithium and zinc counterparts fail to produce the target compound efficiently.[4]

Table 1: Comparison of Organometallic Reagents for Thionoester Synthesis

Organometallic ReagentTypical ReactivityObserved Outcome with Methyl ChlorothioformateRecommendation
Organomagnesium (R-MgX)Moderately ReactiveOptimal. High yields of the desired thionoester.[1]Highly Recommended.
Organolithium (R-Li)Highly ReactiveOver-reactive. Leads to complex reaction mixtures.[3]Not Recommended.
Organozinc (R-ZnCl)Low ReactivityInsufficiently reactive. Thioacylation often does not proceed.[4]Not Recommended.

B. Substrate Functional Group Incompatibility: Certain functional groups on your starting material (the precursor to the Grignard reagent) can interfere with the reaction.

  • Expertise & Experience: Substrates containing tertiary amines are known to be incompatible due to a formal dealkylation reaction with the chlorothioformate.[5][6] Additionally, attempts to use Grignard reagents derived from substrates with protected carboxyl groups or N-Boc protecting groups have resulted in complex crude mixtures with no trace of the desired product.[6][7] This is likely due to interactions between the organomagnesium intermediate and the protecting group.[7]

C. Reagent Quality and Reaction Conditions: The quality of the Grignard reagent and the stability of the methyl chlorothioformate are paramount.

  • Expertise & Experience: Ensure your Grignard reagent is properly prepared and titrated if necessary. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity.[3] While methyl chlorothioformate is a convenient reagent, all chloroformates are susceptible to decomposition, especially in the presence of moisture or at elevated temperatures, which can lead to the formation of methyl chloride and carbon dioxide.[8][9] Always use freshly acquired or distilled methyl chlorothioformate for best results.

Q2: My reaction with a fluoro-substituted aryl bromide is failing or giving a very low yield. How can this be resolved?

This is a known issue, particularly with ortho-fluorinated aryl bromides. The electronic properties and potential for magnesium-fluorine interactions can complicate the formation and reactivity of the Grignard reagent.

  • Authoritative Grounding & Protocol: To overcome this, a milder bromine-magnesium exchange using a "turbo-Grignard" reagent, such as iPrMgCl·LiCl, at lower temperatures is highly effective.[5][6] This change in methodology for generating the organomagnesium species has been shown to significantly improve the preparative yields of challenging fluoroaryl thionoesters.[5]

dot

Caption: Protocol modification for challenging fluoroaryl substrates.

Q3: I am observing a complex mixture of byproducts instead of a clean product. What are the likely side reactions?

The formation of multiple byproducts typically points to issues with reactivity control or reagent stability.

  • Expertise & Experience: As mentioned in Q1, the most common cause is the use of an over-reactive nucleophile like an organolithium reagent.[3] This can lead to a subsequent reaction where the nucleophile adds to the thiocarbonyl group of the newly formed thionoester, consuming the product.[4]

  • Trustworthiness: Another source of impurities can be the decomposition of methyl chlorothioformate. If the reaction is allowed to warm prematurely or if the reagent is old, decomposition can occur.[10] Finally, if your substrate contains incompatible functional groups (see Q1), side reactions involving these groups are highly probable.[5][7]

dot

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Reagent Check Organometallic Reagent Type Start->Check_Reagent Is_Li_or_Zn Using R-Li or R-Zn? Check_Reagent->Is_Li_or_Zn Yes Is_Mg Using R-MgX Check_Reagent->Is_Mg No Check_Substrate Are there incompatible functional groups? Has_Amine Tertiary Amine or N-Boc Group Present? Check_Substrate->Has_Amine Yes No_Incompatible_Groups No Incompatible Groups Check_Substrate->No_Incompatible_Groups No Check_Conditions Review Reaction Conditions & Reagent Quality Temp_Quality Temp at -78°C? Fresh MeO(C=S)Cl? Check_Conditions->Temp_Quality No End_Success Problem Resolved Check_Conditions->End_Success Yes Switch_to_Mg Switch to Grignard Reagent (R-MgX) Is_Li_or_Zn->Switch_to_Mg Switch_to_Mg->End_Success Is_Mg->Check_Substrate Modify_Substrate Modify or Re-protect Substrate Has_Amine->Modify_Substrate No_Incompatible_Groups->Check_Conditions Optimize_Conditions Use Low Temp & Fresh Reagents Temp_Quality->Optimize_Conditions Optimize_Conditions->End_Success

Caption: Decision workflow for troubleshooting thionoester synthesis.

Experimental Protocols

General Protocol for Thionoester Synthesis using a Grignard Reagent

This protocol is a self-validating system. Successful execution with a simple aryl bromide should yield the product in good yield, confirming the integrity of the reagents and conditions.

Materials:

  • Aryl or alkyl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl chlorothioformate (MeO(C=S)Cl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a solution of the aryl/alkyl bromide (1.0 equivalent) in anhydrous THF. If the reaction does not initiate, add a small crystal of iodine or gently warm the flask.

    • Stir the mixture at room temperature until the magnesium is consumed (typically 1-2 hours). Cool the resulting Grignard solution to -78 °C (acetone/dry ice bath).

  • Thionoester Formation:

    • In a separate flame-dried flask, prepare a solution of methyl chlorothioformate (1.1 equivalents) in anhydrous THF.

    • Slowly add the solution of methyl chlorothioformate to the cooled Grignard reagent solution at -78 °C over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can often be purified by distillation or flash column chromatography on silica gel.[5]

References

  • Pashko, M. O., Pashkov, K. V., Granat, D. S., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 15, 15116–15120. [Link]

  • Pashko, M. O., et al. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. National Center for Biotechnology Information. [Link]

  • Pashko, M., et al. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ResearchGate. [Link]

  • Pashko, M., et al. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv. [Link]

  • Pashko, M. O., et al. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. [Link]

  • Pashko, M., et al. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv. [Link]

  • Binkley, R. W., & Binkley, E. R. (2022). VI. Thionoesters. Chemistry LibreTexts. [Link]

  • American Chemical Society. (2024). Methyl chlorothioformate - a new and versatile reagent for thionoesters synthesis. ACS Spring 2024 Posters. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. ACS Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Pięta, M., et al. (2025). An orthogonal O,S-CKA monomer for the introduction of thioester and/or thionoester functionalities by radical polymerization. RSC Publishing. [Link]

  • Johnson, R. L., & Stimson, V. R. (1977). The thermal decomposition of methyl chloroformate. Australian Journal of Chemistry. [Link]

  • Organic Chemistry Explained. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]

  • Gerbeth, M., et al. (2011). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]

  • Leach, C. T., & Rudham, B. (1969). The catalytic decomposition of formic acid and methyl formate on cation-exchanged 13X molecular sieves. Journal of the Chemical Society A. [Link]

  • Organic Chemistry Portal. (n.d.). Thionoester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Improving the Stability of Peptide-α-Phenylthioesters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide-α-phenylthioesters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of these critical reagents. As key intermediates in native chemical ligation (NCL) and other bioconjugation techniques, ensuring their stability is paramount for successful and reproducible experimental outcomes.[1][2] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve common stability challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with peptide-α-phenylthioesters. Each issue is presented with potential causes and actionable solutions, grounded in established scientific principles.

Issue 1: Low Yield or Complete Loss of Peptide-α-Phenylthioester During Storage or Handling

You've synthesized and purified your peptide-α-phenylthioester, but upon analysis after storage or prior to your ligation reaction, you observe a significant decrease in the desired product.

Potential Cause A: Hydrolysis

The thioester bond is susceptible to hydrolysis, which converts your active thioester into an inactive carboxylic acid.[3] This is a primary degradation pathway and can be accelerated by several factors.[4]

  • Scientific Rationale: The carbonyl carbon of the thioester is electrophilic and can be attacked by nucleophiles, including water. This reaction is often catalyzed by acidic or basic conditions.[4][5]

  • Troubleshooting Steps:

    • pH Control: Maintain a pH between 5 and 7 for solutions containing your peptide-α-phenylthioester.[6] Avoid strongly acidic or basic buffers.

    • Solvent Choice: For stock solutions, use dry, anhydrous organic solvents to minimize premature hydrolysis.[6]

    • Storage Conditions: Store lyophilized peptide-α-phenylthioesters at -20°C or -80°C.[6] Once in solution, prepare aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

    • Buffer Composition: Be mindful of buffer components. Certain buffers can participate in or catalyze hydrolysis.

Potential Cause B: Oxidation

Peptide sequences containing susceptible amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are prone to oxidation.[7]

  • Scientific Rationale: The sulfur-containing side chains of Cys and Met are particularly susceptible to oxidation, forming disulfides or sulfoxides, respectively. This can alter the peptide's structure and reactivity. Oxidation of Met residues in peptide thioesters can be a significant issue.[8][9]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store peptide-α-phenylthioesters, especially those with oxidation-prone residues, under an inert atmosphere (e.g., argon or nitrogen).

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Antioxidants: Consider the addition of antioxidants to your solutions, though their compatibility with your downstream application must be verified.[10]

    • Reduction of Oxidized Methionine: If methionine oxidation is suspected, a reduction can be performed using reagents like N-methylmercaptoacetamide. A method using NH4I and Me2S has been shown to be effective for reducing oxidized methionine in peptide thioesters without hydrolyzing the thioester bond.[8][11]

Potential Cause C: Aggregation

Peptides, particularly hydrophobic ones, can aggregate and precipitate out of solution, leading to a loss of active material.[4][10]

  • Scientific Rationale: Hydrophobic and electrostatic interactions between peptide chains can lead to self-association and the formation of insoluble aggregates.[4][10] This process is influenced by factors such as peptide concentration, pH, ionic strength, and temperature.[10][12]

  • Troubleshooting Steps:

    • Solubility Optimization: Carefully select the solvent system for your peptide-α-phenylthioester. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.

    • Concentration Management: Work with appropriate concentrations. Highly concentrated solutions are more prone to aggregation.[10]

    • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility by enhancing electrostatic repulsion between molecules.[10]

    • Excipients: The use of stabilizing excipients such as sugars, polyols, or non-ionic surfactants can sometimes help prevent aggregation.[13]

Issue 2: Epimerization of the C-terminal Amino Acid

You observe a diastereomer of your peptide-α-phenylthioester upon analysis, indicating that the stereochemistry of the C-terminal amino acid has been compromised.

  • Scientific Rationale: The α-proton of the C-terminal amino acid of a peptide thioester is susceptible to abstraction, particularly under basic conditions, leading to racemization or epimerization.[14] This is a significant concern during both the synthesis and handling of peptide thioesters.[14][15]

  • Troubleshooting Steps:

    • Strict pH Control: Avoid basic conditions during the synthesis, purification, and handling of your peptide-α-phenylthioester. Epimerization is significantly suppressed in less polar solvents and in the absence of base.[14]

    • Synthesis Strategy: Certain methods for synthesizing peptide thioesters are less prone to epimerization. For example, photochemical synthesis from peptide-α-nitroindoline precursors has been shown to produce peptide-α-thioesters with low levels of epimerization under neutral or slightly basic conditions.[16][17]

    • Reaction Conditions for Ligation: While native chemical ligation itself is generally considered epimerization-free, the conditions used for pre-ligation steps are critical.[18][19] Ensure that any buffer systems used are not basic.

Issue 3: Side Reactions During Native Chemical Ligation

Your native chemical ligation reaction is not proceeding as expected, with the formation of unexpected byproducts.

  • Scientific Rationale: While NCL is a highly chemoselective reaction, the stability of the peptide-α-phenylthioester is crucial for its success.[20] Degradation of the thioester prior to or during the ligation reaction will lead to side products or unreacted starting materials. The mechanism of NCL involves a reversible transthioesterification followed by an irreversible S-to-N acyl shift.[21]

  • Troubleshooting Steps:

    • Freshly Prepared Thioester: Use freshly prepared or properly stored peptide-α-phenylthioester for your ligation reactions to minimize the presence of hydrolyzed or oxidized impurities.

    • Reaction Buffer: The standard NCL buffer is at a neutral pH (around 7.0). Ensure your buffer is correctly prepared and the pH is verified.

    • Thiol Additives: Thiol additives like 4-mercaptophenylacetic acid (MPAA) are often used to catalyze the transthioesterification step.[20] Ensure the correct concentration is used as per established protocols.

    • Analysis of Starting Materials: Before starting the ligation, analyze both the peptide-α-phenylthioester and the N-terminal cysteine peptide to confirm their purity and integrity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of peptide-α-phenylthioesters.

Q1: What are the ideal storage conditions for lyophilized peptide-α-phenylthioesters?

For long-term storage (longer than 4 weeks), it is recommended to store lyophilized peptide-α-phenylthioesters at -20°C or -80°C in a tightly sealed container to protect from moisture.[6] For short-term storage, they are generally stable at room temperature for several days to weeks if kept dry and protected from light.[6]

Q2: How should I prepare stock solutions of my peptide-α-phenylthioester?

To minimize hydrolysis, stock solutions are best prepared in dry (anhydrous) organic solvents such as DMF or DMSO.[6] If aqueous buffers are required, use sterile buffers with a pH between 5 and 7.[6][7] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: My peptide-α-phenylthioester contains a methionine residue. Are there any special precautions I should take?

Yes, peptides containing methionine are susceptible to oxidation. It is crucial to handle and store these peptides under an inert atmosphere and use degassed solvents. If oxidation occurs, it is possible to reduce the resulting methionine sulfoxide back to methionine.[8][9]

Q4: I am observing poor solubility of my peptide-α-phenylthioester. What can I do?

Peptide solubility is highly sequence-dependent.[22] For hydrophobic peptides, you may need to use organic solvents. If you are using an aqueous system, adjusting the pH away from the peptide's isoelectric point can improve solubility. Sonication can also aid in dissolving the peptide.

Q5: How can I assess the stability of my peptide-α-phenylthioester over time?

The stability of a specific peptide-α-phenylthioester can be determined empirically. You can perform a stability study by storing aliquots of your peptide under different conditions (e.g., different temperatures, in different solvents) and analyzing them at various time points using analytical techniques such as HPLC and mass spectrometry to quantify the amount of intact peptide-α-phenylthioester remaining.

Data Summary Table
Degradation PathwayKey Influencing FactorsRecommended Mitigation Strategies
Hydrolysis pH, water content, temperatureStore lyophilized at -20°C or -80°C; use anhydrous solvents for stock solutions; maintain pH 5-7 in aqueous solutions.[4][6]
Oxidation Presence of oxygen, light, susceptible residues (Cys, Met, Trp)Store under inert gas; use degassed solvents; consider antioxidants.[4]
Epimerization Basic pHMaintain neutral to slightly acidic pH; choose appropriate synthesis methods.[14]
Aggregation Peptide concentration, hydrophobicity, pH near pIOptimize solvent and concentration; adjust pH away from pI.[4][10]
Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Storing a Peptide-α-Phenylthioester

  • Allow the lyophilized peptide-α-phenylthioester to warm to room temperature in a desiccator before opening the vial to prevent condensation of moisture.

  • For a stock solution, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Dispense the stock solution into single-use aliquots in appropriate vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring the Stability of a Peptide-α-Phenylthioester by RP-HPLC

  • Prepare a solution of your peptide-α-phenylthioester at a known concentration in the desired buffer or solvent.

  • Immediately after preparation (t=0), inject an aliquot onto a reverse-phase HPLC system equipped with a suitable C18 column and a UV detector.

  • Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature).

  • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Analyze the chromatograms to determine the peak area of the intact peptide-α-phenylthioester at each time point.

  • Plot the percentage of remaining intact peptide-α-phenylthioester versus time to determine its stability under the tested conditions.

Visualizations

Degradation_Pathways cluster_degradation Degradation Products PeptideThioester Peptide-α-Phenylthioester Hydrolyzed Hydrolyzed Peptide (Inactive Carboxylic Acid) PeptideThioester->Hydrolyzed Hydrolysis (H₂O, pH extremes) Oxidized Oxidized Peptide PeptideThioester->Oxidized Oxidation (O₂, light) Epimerized Epimerized Peptide PeptideThioester->Epimerized Epimerization (Basic pH) Aggregated Aggregated Peptide PeptideThioester->Aggregated Aggregation (High concentration, hydrophobicity)

Caption: Major degradation pathways for peptide-α-phenylthioesters.

Caption: Workflow for troubleshooting peptide-α-phenylthioester instability.

References

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. Available from: [Link]

  • Ardej, J., & Arora, P. S. (2010). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. ChemBioChem, 11(13), 1840-1847. Available from: [Link]

  • Asha, K., & Vidyavathi, M. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 329-340. Available from: [Link]

  • Brust, A., & Alewood, P. F. (2014). High-throughput synthesis of peptide α-thioesters: a safety catch linker approach enabling parallel hydrogen fluoride cleavage. ChemMedChem, 9(3), 543-547. Available from: [Link]

  • Zhang, D., & Bogyo, M. (2021). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au, 1(10), 1604-1613. Available from: [Link]

  • Melnyk, O., & Ollivier, N. (2016). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 21(3), 329. Available from: [Link]

  • Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Organic & Biomolecular Chemistry, 4(11), 2217-2220. Available from: [Link]

  • Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2006). Direct on-resin synthesis of peptide-alphathiophenylesters for use in native chemical ligation. Tetrahedron Letters, 47(13), 2229-2231. Available from: [Link]

  • Warren, J. D., Miller, J. S., Keding, S. J., & Danishefsky, S. J. (2004). Rapid formal hydrolysis of peptide-αthioesters. Journal of the American Chemical Society, 126(21), 6576-6577. Available from: [Link]

  • Hojo, H., Onuma, Y., Nakahara, Y., & Nakahara, Y. (2007). Epimerization in peptide thioester condensation. Peptide Science, 88(2), 199-204. Available from: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. Available from: [Link]

  • Flook, M. A., & L. Wilson, A. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. Available from: [Link]

  • Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. Organic & Biomolecular Chemistry, 4(11), 2217-2220. Available from: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. Available from: [Link]

  • Wieczerzak, E., & Wysocki, V. H. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(7), 425-432. Available from: [Link]

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. Available from: [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14460-14483. Available from: [Link]

  • Soderberg, T. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available from: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Vittal, V., & Bogyo, M. (2014). Stability of thioester intermediates in ubiquitin-like modifications. The FEBS Journal, 281(19), 4336-4347. Available from: [Link]

  • Li, Y., & Li, X. (2021). Thioester Ligation with AAHO Peptides. Organic Letters, 23(22), 8933-8937. Available from: [Link]

  • Sayers, J., & Thompson, R. E. (2021). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available from: [Link]

  • Bonauer, C., & Wennemers, H. (2007). Virtually epimerization-free synthesis of peptide-α-thioesters. Organic & Biomolecular Chemistry, 5(4), 565-567. Available from: [Link]

  • Johnson, M. (2023). Improving peptide stability: Strategies and applications. Journal of Proteins and Proteomics, 14(2). Available from: [Link]

  • Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available from: [Link]

  • Bonauer, C., & Wennemers, H. (2015). Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. ChemBioChem, 16(13), 1884-1889. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7578. Available from: [Link]

  • Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH 4 I–Me 2 S. Organic & Biomolecular Chemistry, 4(11), 2217-2220. Available from: [Link]

  • López-Libreros, A., & Peláez-Gutiérrez, A. J. (2020). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. ACS Omega, 5(31), 19803-19810. Available from: [Link]

  • Wikipedia. (2023). Peptide synthesis. In Wikipedia. Available from: [Link]

  • Zhang, T., & Liu, R. (2023). Chemical degradation mechanism of peptide therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. Available from: [Link]

  • Wikipedia. (2023). Native chemical ligation. In Wikipedia. Available from: [Link]

  • Aimoto, S. (2015). Epimerization of Peptide. SlideShare. Available from: [Link]

Sources

Technical Support Center: Minimizing Epimerization in Peptide Thioester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide thioester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing epimerization, a critical challenge in producing chirally pure peptides. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, ensuring each step is part of a self-validating system for robust and reproducible results.

Troubleshooting Guide: Epimerization Hotspots and Solutions

Epimerization, the unwanted inversion of stereochemistry at the α-carbon of the C-terminal amino acid, is a persistent side reaction during peptide thioester synthesis.[1][2][3] This guide will help you diagnose and resolve common issues leading to the formation of diastereomeric impurities, which are often difficult to separate and can compromise the biological activity of the final peptide.[2][3]

Below is a troubleshooting workflow to pinpoint the source of epimerization in your synthesis.

G cluster_0 Problem Identification cluster_1 Investigation of Synthesis Steps cluster_2 Potential Causes & Solutions A High Epimerization Detected in Final Product B During SPPS? A->B Analyze intermediates C During Thioesterification? B->C SPPS intermediates are pure E Base-Mediated Epimerization - Use weaker base (e.g., collidine) - Optimize Fmoc-deprotection B->E Epimerization during chain assembly F Coupling Reagent Issues - Add HOBt/Oxyma - Change coupling reagent B->F Epimerization during coupling D During Segment Condensation? C->D Thioester is chirally pure H Prolonged Base Exposure - Optimize reaction time - Use aqueous conditions C->H Epimerization during thioester formation G Solvent Effects - Use less polar solvents D->G Epimerization during ligation

Caption: Troubleshooting workflow for identifying and addressing epimerization in peptide thioester synthesis.

Issue 1: Epimerization Detected During Solid-Phase Peptide Synthesis (SPPS)

Question: My peptide shows significant epimerization even before thioester formation. What are the likely causes during SPPS?

Answer:

Epimerization during SPPS primarily occurs at the C-terminal residue, especially when it is a sensitive amino acid like Cysteine or Histidine.[4] The two main mechanisms are oxazolone formation and direct proton abstraction by a base.[2]

Potential Causes and Solutions:

  • Base-Mediated Epimerization During Fmoc-Deprotection: The piperidine used for Fmoc removal can be basic enough to abstract the α-proton of the C-terminal amino acid.[2] This is particularly problematic for C-terminal Cysteine.[5][6]

    • Solution 1: Use a Milder Base: Substitute piperidine with a less nucleophilic, sterically hindered base like 2,4,6-collidine for Fmoc deprotection, especially when coupling cysteine residues.[7]

    • Solution 2: Optimize Resin Choice: Utilizing a 2-chlorotrityl resin has been shown to be effective in suppressing racemization caused by base treatment during Fmoc-cleavage for C-terminal cysteine peptides.[7][8]

    • Solution 3: Add a Buffering Agent: The addition of an acid rectifier like OxymaPure to the deprotection solution can buffer the basicity and reduce side reactions.

  • Coupling Reagent-Induced Epimerization: The activation of the carboxylic acid group of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2][9]

    • Solution 1: Use Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® when using carbodiimide-based coupling reagents like DCC or DIC.[10] These additives suppress the formation of the oxazolone intermediate.[4]

    • Solution 2: Choose the Right Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) and aminium/uronium-based reagents (e.g., HBTU, HATU) are generally effective, but their reactivity can sometimes lead to epimerization.[10] For particularly sensitive couplings, consider newer reagents like COMU, which has shown reduced epimerization.[11] If using carbodiimides, DIC is often preferred over EDC as it tends to cause less epimerization.[12]

    • Solution 3: Control Stoichiometry and Pre-activation: Avoid prolonged pre-activation times, as this can increase the risk of oxazolone formation.[13] Use a stoichiometric amount of the coupling reagent to prevent side reactions like guanidinylation, which can occur with uronium/aminium reagents.[4]

Issue 2: Epimerization Occurs During Thioesterification

Question: The peptide on the resin is chirally pure, but I observe epimerization after converting the C-terminal acid to a thioester. Why is this happening?

Answer:

The process of thioester formation itself can introduce epimerization, especially if basic conditions are employed.[1]

Potential Causes and Solutions:

  • Base-Catalyzed Thiolysis: Many methods for on-resin thioesterification involve the use of a base to facilitate the reaction between the peptide and the thiol. This basic environment can lead to epimerization of the C-terminal residue.[1]

    • Solution 1: Thioester-Thiol Exchange in Aqueous Solution: Performing thioester-thiol exchange reactions in an aqueous solution can prevent epimerization that is observed in the presence of a base in organic solvents like DMSO.[1]

    • Solution 2: N-to-S Acyl Shift Methods: Employing methods that rely on an intramolecular N-to-S acyl shift can form the thioester under acidic conditions, thus avoiding base-catalyzed epimerization.[14][15] The amide form is favored under neutral conditions, while the thioester predominates under acidic conditions.[14]

    • Solution 3: N-acylurea Chemistry: An alternative Fmoc-compatible strategy involves the formation of a C-terminal N-acylurea, which can then undergo rapid thiolysis to yield the thioester under mild conditions (pH 7.0), minimizing base-mediated side reactions.[16] This method has shown to keep epimerization of the C-terminal amino acid to less than 2%.[16]

Issue 3: Epimerization During Segment Condensation (Ligation)

Question: My peptide thioester is chirally pure, but the final ligated product shows significant epimerization. What is causing this?

Answer:

The conditions used for the ligation of peptide segments are a common source of epimerization.[1]

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent used during segment condensation can significantly influence the rate of epimerization.

    • Solution: Use Less Polar Solvents: Epimerization during segment condensation can be significantly suppressed by using a less polar solvent.[1] For example, in one study, changing the solvent reduced the epimer content of an 89-residue coupling product from 27% to 6%.[1] A mixture of chloroform and trifluoroethanol has also been shown to dissolve peptides and suppress epimerization.[12]

  • Base Presence: The presence of a base during the ligation step can promote epimerization.

    • Solution: Optimize pH and Reaction Conditions: For methods like Native Chemical Ligation (NCL), the reaction is typically performed at a neutral pH, which minimizes base-catalyzed epimerization.[6][16]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in peptide thioester synthesis to proactively minimize epimerization.

G cluster_0 Synthesis Strategy Selection cluster_1 Key Considerations cluster_2 Recommended Approaches A Start: Plan Peptide Thioester Synthesis B C-terminal Residue Prone to Epimerization? (e.g., Cys, His, sterically hindered) A->B C Choice of SPPS Chemistry? B->C No D Use Epimerization-Suppressing Coupling Additives (HOBt, Oxyma) B->D Yes F Boc-SPPS with in situ neutralization protocol C->F Boc G Fmoc-SPPS with specialized thioesterification method (e.g., N-acylurea, N-S acyl shift) C->G Fmoc E Select Milder Base for Fmoc Deprotection (Collidine) D->E E->C H End: Chirally Pure Peptide Thioester F->H G->H

Caption: Decision-making framework for selecting a synthesis strategy to minimize epimerization.

Q1: Which amino acids are most susceptible to epimerization at the C-terminus?

A1: Cysteine and Histidine are particularly prone to racemization.[4] Sterically hindered residues like Valine and Isoleucine also show an increased tendency to epimerize, especially in polar solvents.[12] Additionally, amino acids with electron-withdrawing groups in their side chains can stabilize the carbanion formed upon deprotonation, increasing the likelihood of epimerization.[2]

Q2: Is Boc or Fmoc chemistry better for synthesizing peptide thioesters with minimal epimerization?

A2: Both strategies have their advantages and challenges.

  • Boc-SPPS: The in situ neutralization protocol for Boc-SPPS using thioester linkers is considered a very effective approach for synthesizing peptide thioesters with minimal epimerization.[16] Substantial epimerization of the C-terminal amino acid was not detected during the preparation of peptide thioesters by the Boc solid-phase method.[1][17]

  • Fmoc-SPPS: Standard Fmoc-SPPS is often preferred for its milder cleavage conditions, especially for glyco- and phosphopeptides.[16] However, the repeated use of a basic deprotection cocktail makes the thioester linkage labile.[16][18][19] Therefore, specialized strategies such as those involving N-to-S acyl shifts or N-acylurea intermediates are often necessary to successfully synthesize peptide thioesters with minimal epimerization using Fmoc chemistry.[14][16]

Q3: Can additives completely prevent epimerization?

A3: While additives like HOBt, HOAt, and OxymaPure significantly suppress epimerization, they may not eliminate it entirely, especially in challenging cases.[4][10] Their primary role is to reduce the formation of the racemization-prone oxazolone intermediate.[9] The simultaneous use of HOBt and Cu(II) ions in carbodiimide-mediated couplings has been shown to be highly effective, resulting in less than 0.1% of the D-epimer.[20]

Q4: How can I accurately quantify the level of epimerization in my sample?

A4: The most common method for quantifying epimerization is through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Diastereomers often have slightly different physical properties and can be separated using a chiral stationary phase or by derivatization with a chiral reagent followed by analysis on a standard reverse-phase column.[21]

  • Gas Chromatography (GC): After hydrolysis of the peptide, the constituent amino acids can be derivatized with a chiral reagent and analyzed by GC on a chiral column.[22]

  • Tandem Mass Spectrometry (MS/MS): Advanced MS techniques, sometimes combined with ion mobility spectrometry (IMS), can be used to differentiate and localize peptide epimers by analyzing their fragmentation patterns and ion mobility.[23][24]

Data Summary: Impact of Reaction Conditions on Epimerization

The following table summarizes the effect of different experimental conditions on the extent of epimerization, based on published data.

ConditionC-terminal ResidueCoupling/Ligation MethodSolventBaseEpimerization LevelReference
Segment Condensation-Thioester CondensationDMSOBase present27%[1]
Segment Condensation-Thioester CondensationLess Polar SolventBase present6%[1]
SPPSValineHBTU/DIEA-DIEAHigh[22]
SPPSValineCarboMAX (90°C)-DIEALow[22]
ThioesterificationVariousN-acylurea Activation--< 2%[16]
Segment Coupling-Carbodiimide + HOBt + CuCl2--< 0.1%[20]

Experimental Protocols

Protocol 1: Epimerization Suppression using CuCl₂/HOBt in Carbodiimide-Mediated Coupling

This protocol is adapted from a method shown to be highly effective in suppressing epimerization during the coupling of peptide segments.[20]

  • Dissolve the N-protected peptide acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent (e.g., DMF).

  • Add CuCl₂ (1.1 equivalents) to the solution.

  • In a separate vessel, dissolve the amino component (C-terminal free amino acid) (1.2 equivalents) in an appropriate solvent system.

  • Add the amino component solution to the peptide acid solution.

  • Cool the reaction mixture to 0°C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by HPLC.

  • Upon completion, proceed with standard workup and purification procedures.

Rationale: The combination of HOBt and Cu²⁺ ions acts synergistically to prevent epimerization. HOBt forms an active ester that is less prone to oxazolone formation, while the copper ions are thought to chelate with the reactants, further stabilizing the chiral center.[20]

Protocol 2: Fmoc-SPPS of Peptide Thioester Precursor via N-Acylurea Formation

This protocol describes a modern Fmoc-compatible method for generating peptide thioesters with low epimerization.[16]

  • Resin Preparation: Start with a Rink Amide resin. Couple 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz) using standard coupling conditions (e.g., HBTU/HOBt/DIEA).

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Elongation: Continue with standard Fmoc-SPPS to assemble the desired peptide sequence. The N-terminal amino acid can be introduced as a Boc-protected residue.

  • N-Acylurea Formation: After completing the sequence, treat the resin-bound peptide with p-nitrophenylchloroformate in CH₂Cl₂.

  • Cyclization: Induce cyclization to the benzimidazolinone (Nbz) by treating the resin with 0.5 M DIEA in DMF for 15 minutes.

  • Cleavage: Cleave the peptide-Nbz from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Thioester Generation: Dissolve the purified peptide-Nbz in a suitable buffer at pH 7.0. Add a thiol, such as 4-mercaptophenylacetic acid (MPAA), to initiate rapid thiolysis and generate the desired peptide thioester.

Rationale: This method avoids the use of basic conditions during the critical thioester formation step. The N-acylurea is a stable intermediate that is compatible with Fmoc chemistry and can be efficiently converted to the thioester under mild, neutral conditions, thus minimizing the risk of epimerization.[16]

References

  • Nishiuchi, Y., et al. (2012). Epimerization in peptide thioester condensation. Journal of Peptide Science, 18(11), 669-75. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Teruya, K., et al. (2012). Epimerization of Peptide. SlideShare. [Link]

  • Cr થોડી, D., & Bode, J. W. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Angewandte Chemie International Edition, 48(13), 2355-8. [Link]

  • Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12. [Link]

  • Han, Y., et al. (1996). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 44(8), 1559-62. [Link]

  • Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Springer Nature Experiments. [Link]

  • Wierzbicki, M., et al. (2020). Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB. [Link]

  • Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1845-1864. [Link]

  • Malkinson, J. P., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 13(15), 4032–4035. [Link]

  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 280-8. [Link]

  • Otter, R., et al. (2023). Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. The Journal of Organic Chemistry, 88(21), 15486–15490. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-5. [Link]

  • Okamoto, R., et al. (2021). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. Chemical Communications, 57(72), 9031-9034. [Link]

  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of the American Chemical Society, 119(8), 1891-1897. [Link]

  • Arbour, C. A., et al. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(2), 350-355. [Link]

  • Lee, Y. J., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(24), 11843–11850. [Link]

  • Jadhav, S., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Kawakami, T. (2015). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Topics in Current Chemistry, 362, 107-35. [Link]

  • Nishiuchi, Y., et al. (2012). Epimerization in peptide thioester condensation. Tohoku University Repository. [Link]

  • Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 951660. [Link]

  • Reeks, J., & Stockdill, J. L. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry, 25(63), 14291-14306. [Link]

  • Laremore, T. N., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7529–7536. [Link]

  • Andrews, E. (2025). SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE SENSING AND REMOVAL OF METALS ACROSS VARIOUS MATRICES. UNH Scholars' Repository. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9070–9074. [Link]

  • Li, Y., et al. (2020). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Chembiochem, 21(1-2), 47-60. [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. [Link]

  • CEM Corporation. Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]

  • MacMillan, D. S. N., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Kumar, K. S., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 8(1), 117-123. [Link]

  • Aapptec. (2006). SYNTHESIS NOTES. [Link]

Sources

Technical Support Center: Phenyl Chlorothioformate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing phenyl chlorothioformate in their synthetic workflows. As a Senior Application Scientist, I have structured this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your reaction monitoring by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Should I use TLC or NMR to monitor my reaction with this compound?

A1: The choice between TLC and NMR depends on the specific requirements of your experiment.

  • Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique ideal for quickly assessing the progress of a reaction.[1] It excels at providing a snapshot of the reaction mixture, allowing you to see the consumption of starting materials and the formation of the product. TLC is particularly useful for optimizing reaction conditions and for a quick check to see if the reaction has gone to completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful quantitative method that provides detailed structural information about the molecules in your reaction mixture.[2] While it is more time-consuming and requires access to an NMR spectrometer, it can provide invaluable insights into reaction kinetics, the formation of intermediates, and the presence of byproducts.[3][4] Benchtop NMR spectrometers are also becoming more common for real-time reaction monitoring.

Recommendation: For routine monitoring, start with TLC. If you encounter issues such as unexpected products, stalled reactions, or need to determine reaction kinetics, NMR spectroscopy will be a more powerful diagnostic tool.

Q2: My TLC plate shows multiple spots. What could they be?

A2: Multiple spots on a TLC plate can arise from several sources. It is crucial to run reference spots of your starting materials on the same plate to aid in identification.[5] Here are some common possibilities:

  • Starting Materials: Unreacted this compound, amine, or alcohol.

  • Product: The desired thiocarbamate or thiocarbonate.

  • Byproducts: this compound is sensitive to moisture and can decompose.[6] Hydrolysis can lead to the formation of phenol. In reactions with amines, particularly when using a tertiary amine base like triethylamine with electron-deficient anilines, side reactions such as dealkylation of the base can occur.[7]

  • Intermediates: In some cases, reaction intermediates may be stable enough to be observed on a TLC plate.

To identify the spots, you can use co-spotting, where you spot a reference compound and your reaction mixture in the same lane.[5]

Q3: How can I tell if my this compound has decomposed?

A3: this compound is moisture-sensitive and can decompose over time, especially if not stored under inert atmosphere and at low temperatures.[8] Decomposition can also occur during the reaction if there is water in your solvent or on your glassware.[6]

  • By TLC: Decomposition can lead to the formation of phenol. You may see a new spot on your TLC plate that corresponds to phenol. Running a standard of phenol on the same plate can help confirm this.

  • By NMR: In the ¹H NMR spectrum, the appearance of signals corresponding to phenol (typically between 6.8 and 7.3 ppm) can indicate decomposition.

  • Visual and Olfactory: this compound is a colorless to light-yellow liquid with a pungent odor.[6] Decomposition may lead to a change in color or a more pronounced phenolic odor. Thermal decomposition can generate corrosive vapors.[9]

Troubleshooting Guide: this compound Reactions

This section provides a structured approach to troubleshooting common issues encountered when monitoring reactions involving this compound.

Initial Reaction Check

Before delving into specific TLC or NMR issues, it's essential to ensure the reaction was set up correctly.[10]

  • Glassware and Solvents: Was the glassware thoroughly dried to remove any moisture? Were the solvents anhydrous? this compound reacts with water.[6]

  • Reagents: Is the this compound fresh? Older bottles may have undergone decomposition. Was the amine or alcohol starting material pure?

  • Inert Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material?

Troubleshooting Workflow Diagram

G start Reaction Monitoring Issue tlc_issue TLC Analysis Problem start->tlc_issue TLC nmr_issue NMR Analysis Problem start->nmr_issue NMR no_reaction No reaction or incomplete reaction tlc_issue->no_reaction multiple_spots Multiple unexpected spots tlc_issue->multiple_spots streaking Streaking on TLC plate tlc_issue->streaking nmr_issue->no_reaction unexpected_peaks Unexpected peaks in NMR nmr_issue->unexpected_peaks broad_peaks Broad peaks in NMR nmr_issue->broad_peaks check_reagents Check reagent purity and age. Consider decomposition. no_reaction->check_reagents check_conditions Verify reaction conditions: temperature, solvent, stoichiometry. no_reaction->check_conditions multiple_spots->check_reagents co_spot Co-spot with starting materials and potential byproducts (e.g., phenol). multiple_spots->co_spot optimize_tlc Optimize TLC solvent system. Adjust polarity. streaking->optimize_tlc change_solvent Adjust sample concentration. Use a different spotting solvent. streaking->change_solvent check_impurities Check for solvent impurities or water in NMR sample. unexpected_peaks->check_impurities run_references Acquire NMR of starting materials and expected product for comparison. unexpected_peaks->run_references broad_peaks->check_impurities shim Re-shim the spectrometer. Check sample tube and volume. broad_peaks->shim

Caption: Troubleshooting decision tree for this compound reaction monitoring.

Detailed Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)

This protocol outlines the steps for monitoring the reaction of this compound with an amine (e.g., benzylamine) to form a thiocarbamate.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution

Procedure:

  • Prepare the Eluent: Start with a non-polar solvent system, such as 9:1 hexanes:ethyl acetate, in the developing chamber. The polarity can be increased if the spots do not move significantly from the baseline.

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of the amine starting material in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture and dilute it with ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the starting material and the reaction mixture on the baseline of the TLC plate. It is also good practice to co-spot by applying the starting material and reaction mixture to the same spot.[5]

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. Aromatic compounds will appear as dark spots.[11]

    • Further visualization can be done using an iodine chamber or a suitable stain.[11]

  • Analyze the Results:

    • The amine starting material will have a certain Rf value.

    • This compound is relatively non-polar and will have a high Rf value.

    • The thiocarbamate product will be more polar than the starting amine due to the presence of the thiocarbonyl group and will have a lower Rf value.

    • As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.

Troubleshooting TLC:

  • Streaking: This is often caused by applying too much sample or using a solvent for spotting in which the sample is not fully soluble.[12] Dilute your sample further.

  • Spots not moving from the baseline: The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Spots running at the solvent front: The eluent is too polar. Decrease the proportion of the polar solvent.[13]

Compound TypeExpected PolarityExpected Rf (in a non-polar eluent)
This compoundLowHigh
Amine/AlcoholMediumMedium
Thiocarbamate/Thiocarbonate ProductHighLow
Protocol 2: Monitoring a Reaction by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring a reaction using ¹H NMR.

Procedure:

  • Acquire Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of your purified starting materials (this compound and the amine/alcohol) in the deuterated solvent you will use for the reaction.

  • Prepare the NMR Sample: At desired time points, carefully quench a small aliquot of the reaction mixture (if necessary) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture.

  • Analyze the Spectrum:

    • This compound: The aromatic protons will appear in the region of 7.2-7.5 ppm.

    • Amine/Alcohol: The chemical shifts will depend on the specific starting material used. For example, the benzylic protons of benzylamine appear around 3.9 ppm in CDCl₃.

    • Thiocarbamate Product: The formation of the thiocarbamate will lead to a downfield shift of the protons adjacent to the nitrogen or oxygen atom. For example, the benzylic protons of the product from benzylamine will shift downfield compared to the starting amine. The aromatic protons on the phenyl group of the thiocarbamate will also have a distinct pattern.

    • Monitoring Progress: The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product. The ratio of the integrals of the product and starting material signals can be used to determine the reaction conversion.

Troubleshooting NMR:

  • Unexpected Peaks: These could be from solvent impurities, byproducts, or unreacted starting materials. Compare the spectrum to your reference spectra and to tables of common NMR impurities.[14]

  • Broad Peaks: This could be due to poor shimming of the spectrometer, the presence of paramagnetic impurities, or chemical exchange.

CompoundFunctional GroupTypical ¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
This compound (isomer data)Aromatic C-H7.1 - 7.4Aromatic: 121-152, C=S: ~190-200
Benzylamine-CH₂-~3.9-CH₂-: ~46
S-Phenyl thiocarbamate (product)Aromatic C-H7.2 - 7.6Aromatic: 125-140, C=S: ~190-210
S-Phenyl thiocarbamate (product)N-HBroad, variable
S-Phenyl thiocarbamate (product)Protons alpha to NShifted downfield from starting amine

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.[3] The C=S carbon in dithiocarbamates has been reported in the 201-213 ppm range.[10]

References

  • Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2024). Scientific Reports. [Link]

  • ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [Link]

  • Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. MPG.PuRe. [Link]

  • How To Run A Reaction: Reaction: Analysis I. University of Rochester Department of Chemistry. [Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry. [Link]

  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. [Link]

  • p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Science.gov. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research. [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]

  • N-Dealkylation of Amines. PMC - NIH. [Link]

  • Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • Thin Layer Chromatography (TLC). University of Calgary. [Link]

  • Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • R f values of the standards used in TLC and their respective colors. ResearchGate. [Link]

  • Thin Layer Chromatography. University of Colorado Boulder. [Link]

  • Is there such a thing as a standardized table of Rf values for thin layer chromatography (TLC)? Quora. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • Phenyl thioxochloroformate. PubChem. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Products from Phenyl Chlorothioformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the purification of products derived from reactions with phenyl chlorothioformate and its isomer, phenyl chlorothionoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following content is structured in a problem-oriented question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs) on Initial Workup & Purification Strategy

Question 1: What is the best general workup procedure for a reaction between an amine/alcohol and this compound?

A well-designed aqueous workup is critical for a clean crude product and a more straightforward final purification. The primary goals are to remove unreacted starting materials, acidic byproducts, and any water-soluble components.

A standard and effective workup protocol involves:

  • Quenching: Carefully quench the reaction mixture with water or a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species, such as HCl generated during the reaction.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The product will partition into the organic layer.

  • Washing:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material.

    • Follow with a wash using a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove any unreacted phenol, which can be a byproduct of hydrolysis of the starting material.[1][2]

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Question 2: My reaction involves a tertiary amine base like triethylamine (Et₃N), and I'm seeing a significant, unexpected byproduct. What is it and how do I prevent it?

This is a classic issue. The likely culprit is an O-phenyl dialkylcarbamothioate, resulting from the dealkylation of your tertiary amine base by the phenyl chlorothionoformate reagent.[3] This side reaction is especially prevalent with less reactive amines, such as electron-deficient anilines.

Causality: Phenyl chlorothionoformate is reactive enough to undergo a nucleophilic attack from the tertiary amine, leading to the formation of a quaternary ammonium salt. A subsequent nucleophilic attack by the displaced chloride ion on one of the alkyl groups of the amine results in the dealkylation product and an alkyl chloride.

Solution:

  • Avoid Triethylamine: The most effective solution is to use a non-nucleophilic base. Solid sodium hydroxide has been shown to be an effective alternative that circumvents this dealkylation side reaction.[4]

  • Use a Hindered Base: If a soluble organic base is necessary, consider a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Question 3: How do I choose between recrystallization, column chromatography, and distillation for purifying my final product?

The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

Purification TechniqueIdeal for...Key Considerations
Recrystallization Crystalline solids with impurities that have different solubility profiles.The most cost-effective and scalable method for high-purity solids. Finding a suitable solvent system is crucial.
Column Chromatography Oily or non-crystalline products, or for separating mixtures with similar polarities.Highly versatile but can be time-consuming and uses larger volumes of solvent.[5]
Vacuum Distillation Thermally stable, liquid products with boiling points that are significantly different from impurities.Excellent for high-purity liquid products. Ensure the product is stable at the required distillation temperature.[6]

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree Purification Strategy Decision Tree start Crude Product is_solid Is the product a solid at room temperature? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_thermally_stable Is the product thermally stable? is_liquid->is_thermally_stable Yes oils_out Does it 'oil out' or fail to crystallize? try_recrystallization->oils_out column_chromatography Purify via Column Chromatography oils_out->column_chromatography Yes success_solid Pure Crystalline Product oils_out->success_solid No column_chromatography->success_solid vacuum_distillation Purify via Vacuum Distillation is_thermally_stable->vacuum_distillation Yes column_chrom_liquid Purify via Column Chromatography is_thermally_stable->column_chrom_liquid No success_liquid Pure Liquid Product vacuum_distillation->success_liquid column_chrom_liquid->success_liquid

Caption: Decision tree for selecting a primary purification technique.

II. Troubleshooting Guide: Column Chromatography

Question 4: I need to run a column. How do I select a solvent system for my thiocarbamate product?

The ideal solvent system (eluent) for flash column chromatography should provide a target compound Rf of ~0.35 on a TLC plate.[7] This provides a good balance between separation and elution time.

Step-by-Step Protocol for Solvent System Selection:

  • Start with a Standard System: A hexane/ethyl acetate mixture is a robust starting point for many thiocarbamates.

  • Prepare Test Solutions: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Run TLC Plates: Spot the crude mixture on several TLC plates. Develop each plate in a different hexane/ethyl acetate ratio (e.g., 9:1, 4:1, 2:1, 1:1).

  • Visualize and Analyze: Visualize the plates (see FAQ 6) and identify the solvent system that gives your desired product an Rf of approximately 0.35, with good separation from impurities.

Common Solvent Systems for ThiocarbamatesPolarityNotes
Hexane/Ethyl Acetate Low to MediumThe workhorse for many organic compounds. A 9:1 or 4:1 ratio is a good starting point.[8]
Pentane/Diethyl Ether LowCan provide different selectivity compared to hexane/EtOAc.
Dichloromethane/Methanol Medium to HighUseful for more polar thiocarbamates. Use with caution as methanol can dissolve some silica gel at high concentrations (>10%).[7]

Question 5: My product seems to be degrading on the silica gel column. What's happening and how can I fix it?

Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Thiocarbamates can be susceptible to hydrolysis under acidic conditions.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in your chosen eluent. This deactivates the acidic sites.

  • Run the Column Quickly: Minimize the time your compound spends on the column. A well-chosen solvent system and proper column packing are key.

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

Question 6: How can I visualize my thiocarbamate product and impurities on a TLC plate?

Since many thiocarbamates are not colored, a visualization method is required.

Recommended Visualization Techniques:

  • UV Light (254 nm): If your product or impurities contain an aromatic ring (like the phenyl group from the starting material), they will appear as dark spots on a fluorescent TLC plate.[9] This is a non-destructive method and should always be the first choice.

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds, including sulfur-containing ones, will absorb the iodine vapor and appear as brown or yellow spots. This method is generally non-destructive but the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with compounds that can be oxidized. It is very effective for visualizing double bonds, alcohols, and some sulfur compounds. Your product will appear as a yellow or brown spot on a purple background.

III. Troubleshooting Guide: Recrystallization

Question 7: My product is an oil and won't crystallize. What are my options?

"Oiling out" is a common problem, especially when impurities are present, which can depress the melting point of your product.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation. Let it cool slowly again.[10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: Your product may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • If All Else Fails, Purify by Chromatography: If the product is persistently an oil, it may have a low melting point or be impure. Purify it by column chromatography first, and then attempt recrystallization of the purified oil.

Question 8: What are good recrystallization solvents for O-aryl or S-phenyl thiocarbamates?

Finding the right solvent is often a matter of trial and error. An ideal solvent will dissolve the compound when hot but not when cold.

Recommended Solvents to Screen:

  • Alcohols (Ethanol, Isopropanol): These are good starting points. Note that product losses may be higher in ethanol compared to isopropanol for some compounds.[11] A mixture with water (e.g., ethanol/water) can be very effective.

  • Hexane or Heptane: Excellent for non-polar to moderately polar compounds. N,N-dimethylthiocarbamates, for example, tend to crystallize well, and a non-polar solvent like hexane could be a good choice.[12][13]

  • Ethyl Acetate/Hexane Mixture: Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.

IV. Identification of Unknowns and Advanced Problems

Question 9: My TLC shows multiple spots, and I'm not sure what they are. What are the most likely byproducts?

A systematic approach can help identify these unknown spots.

Impurity_ID Potential Impurity Identification Workflow start Crude Reaction Mixture (TLC) spot_higher_rf Spot with Higher Rf (Less Polar) start->spot_higher_rf spot_lower_rf Spot with Lower Rf (More Polar) start->spot_lower_rf product_spot Product Spot (Intermediate Polarity) start->product_spot dealkylation Dealkylation Product spot_higher_rf->dealkylation Possible diphenyl_thiocarbonate O,O'-Diphenyl Thiocarbonate spot_higher_rf->diphenyl_thiocarbonate Possible unreacted_amine Unreacted Amine/Alcohol spot_lower_rf->unreacted_amine Possible phenol Phenol (from hydrolysis) spot_lower_rf->phenol Possible

Caption: Common impurities in this compound reactions based on polarity.

Characterization of Byproducts: If you isolate a significant byproduct, characterization by NMR and Mass Spectrometry is the best approach to determine its structure.[14][15][16]

  • ¹H NMR: Look for characteristic peaks. For example, the presence of ethyl peaks (a quartet and a triplet) in a reaction where triethylamine was used would strongly suggest the dealkylation byproduct.

  • Mass Spectrometry: This will give you the molecular weight of the byproduct, which is a critical piece of information for proposing a structure.

Question 10: I am performing a Newman-Kwart rearrangement on my O-aryl thiocarbamate product and the purification is difficult. What should I look out for?

The Newman-Kwart rearrangement involves heating O-aryl thiocarbamates to induce an intramolecular migration to the thermodynamically more stable S-aryl thiocarbamates.[13]

Potential Issues & Purification Strategies:

  • Incomplete Reaction: The high temperatures required may not be reached or sustained, leading to a mixture of the starting O-aryl and product S-aryl thiocarbamates. These isomers can be difficult to separate.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If separation is necessary, column chromatography is the most likely method to succeed.

  • Side Reactions: The elevated temperatures can cause decomposition.[13]

    • Solution: Using N,N-dimethylthiocarbamates can be advantageous as they tend to crystallize more easily, allowing for simpler purification before the rearrangement.[13] For the rearrangement itself, consider using a palladium catalyst which can lower the required reaction temperature to around 100°C, minimizing side products.[17]

V. References

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]

  • Oh, H. K., Park, J. E., Sung, D. D., & Lee, I. (2004). Nucleophilic substitution reactions of aryl N-phenyl thiocarbamates with benzylamines in acetonitrile. The Journal of organic chemistry, 69(9), 3150–3153. [Link]

  • Deshmukh, A. R., et al. (2013). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. ISRN Organic Chemistry, 2013, 1-4. [Link]

  • Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • Meier, M. A. R., et al. (2021). One-Pot Synthesis of Thiocarbamates. European Journal of Organic Chemistry, 2021(31), 4508-4516. [Link]

  • Li, A. Y., et al. (2010). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. Synthetic Communications, 40(1), 75-83. [Link]

  • Puumi, J. A., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Organic Process Research & Development, 25(6), 1436-1442. [Link]

  • Waldvogel, S. R., et al. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry, 85(11), 7322-7332. [Link]

  • Various Authors. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]

  • Bar-Ziv, R., et al. (2021). Divergent Process for the Decarboxylative Thiocyanation and Isothiocyanation of Alkyl Carboxylic Acids Promoted by Visible Light. Chemical Science, 12(35), 11775-11782. [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. WordPress.com. [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. organic-chemistry.org. [Link]

  • Petrović, S., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Processes, 9(12), 2137. [Link]

  • Quora. (2019). How to extract phenol from an organic layer. Quora. [Link]

  • Puumi, J. A., et al. (2021). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Organic & Biomolecular Chemistry, 19(30), 6647-6652. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. chem.rochester.edu. [Link]

  • Patai, S. (Ed.). (2018). Synthesis and reactivity of phenyl-N-methyl-N-thiobenzoylcarbamate in basic media. In The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons. [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis, characterization, mass spectral fragmentation and biological activity of new dithiocarbamate directive and their metal ion complexes. Egyptian Journal of Chemistry, 65(7), 241-250. [Link]

  • Hrdina, R., et al. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Water, 13(21), 3108. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. [Link]

  • Reddy, P. V. G., et al. (2011). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Synthetic Communications, 41(14), 2096-2101. [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. [Link]

  • Li, Q., et al. (2006). Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. Magnetic resonance in chemistry: MRC, 44(7), 720–723. [Link]

  • Ukrpromvneshekspertiza. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • de la Torre, D., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Medicinal Chemistry, 15(1), 162-169. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. chem.libretexts.org. [Link]

  • Al-Jibouri, M. N. A. (2022). Synthesis-characterization-mass-spectral-fragmentation-and-biological-activity-of-new-dithiocarbamate-directive-and-their-metal-ion-complexes.pdf. ResearchGate. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2018). Review on Removal Techniques for Phenolic Compounds. ijraset.com. [Link]

  • IWA Publishing. (2022). Relationship between the molecular structure of different dithiocarbamates and their oil removal performance. iwaponline.com. [Link]

  • Nicewicz, D. A., et al. (2016). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(1), 69-72. [Link]

  • Uccelli, L., et al. (2005). Characterisation via Electrospray Ionisation Multistage Mass Spectrometry of Three Related Series of Nitrido Technetium Complexes Containing Phosphinothiolate and Dithiocarbamate Ligands. Journal of Mass Spectrometry, 40(7), 924-933. [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. r/OrganicChemistry. [Link]

  • Environmental Protection Agency. (1984). Method 604: Phenols. epa.gov. [Link]

  • ResearchGate. (n.d.). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. researchgate.net. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2022). Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions. researchgate.net. [Link]

  • Chem-Station. (2016). Newman-Kwart Rearrangement. chem-station.com. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. epfl.ch. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. chem.libretexts.org. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. onlinelibrary.wiley.com. [Link]

  • Han, Y., et al. (2016). Advances in the synthesis of thiocarbamates. RSC Advances, 6(10), 8049-8057. [Link]

  • Springer. (2020). Quantification of elemental sulfur in pulping liquors by thin-layer chromatography. link.springer.com. [Link]

  • Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(40), 7612-7615. [Link]

  • Ogawa, T., et al. (2002). A facile method for the synthesis of thiocarbamates: palladium-catalyzed reaction of disulfide, amine, and carbon monoxide. Organic letters, 4(19), 3251–3253. [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. WordPress.com. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Thiocarbonylation: Phenyl Chlorothioformate vs. Thiophosgene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the introduction of a thiocarbonyl group is a critical transformation for accessing a wide array of sulfur-containing molecules, from pharmacologically active heterocycles to versatile synthetic intermediates. For decades, thiophosgene (CSCl₂) has been a workhorse reagent for this purpose. However, its extreme toxicity and challenging handling requirements have driven the search for safer, yet equally effective, alternatives. Among these, phenyl chlorothioformate (PhOCSCl) has emerged as a prominent contender. This guide provides an in-depth, objective comparison of these two reagents, drawing upon experimental data to inform the discerning researcher on the optimal choice for their specific thiocarbonylation needs.

At a Glance: Key Differences

FeatureThis compoundThiophosgene
Reactivity Moderately electrophilic; reacts readily with amines, alcohols, and thiols.Highly electrophilic; reacts vigorously with a wide range of nucleophiles.
Primary Applications Synthesis of isothiocyanates, thiocarbamates, and dithiocarbonates.Corey-Winter olefination, synthesis of isothiocyanates, thioureas, and other thiocarbonyl compounds.
Handling & Safety Corrosive and moisture-sensitive liquid; requires handling in a fume hood with appropriate PPE. Significantly less toxic than thiophosgene.Extremely toxic and volatile reddish liquid; requires stringent safety protocols, including use in a well-ventilated fume hood and specialized PPE.[1]
Byproducts Phenol and HCl.HCl.
Substrate Scope Broad, with good tolerance for various functional groups. Particularly effective for electron-deficient amines in a two-step process.[2]Very broad, but can be less selective with multifunctional substrates due to its high reactivity.
Reaction Conditions Typically mild, often at room temperature.Can require low temperatures to control reactivity, but some applications like the Corey-Winter reaction involve reflux conditions.

Mechanism of Action: A Tale of Two Electrophiles

Both this compound and thiophosgene function as electrophilic sources of a thiocarbonyl moiety. However, their mechanistic pathways and intermediates differ, influencing their reactivity and selectivity.

This compound: The reaction with a nucleophile, such as a primary amine, proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbon of the thiocarbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of the phenoxide leaving group and a proton transfer yields the thiocarbamate intermediate. In the case of isothiocyanate synthesis, this intermediate is then treated with a base to induce elimination of phenol, affording the final product.[2] This two-step nature for less reactive amines allows for greater control over the reaction.[2]

cluster_0 Thiocarbonylation with this compound Amine Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Phenyl_Chlorothioformate PhOCSCl Phenyl_Chlorothioformate->Tetrahedral_Intermediate Thiocarbamate Thiocarbamate Tetrahedral_Intermediate->Thiocarbamate Elimination of PhO- Isothiocyanate R-N=C=S Thiocarbamate->Isothiocyanate Base-induced Elimination Phenol PhOH Thiocarbamate->Phenol

Figure 1: General mechanism of isothiocyanate formation using this compound.

Thiophosgene: As a symmetrical molecule with two labile chlorine atoms, thiophosgene is a more potent thiocarbonylating agent. Its reaction with nucleophiles is often rapid and exothermic. For instance, with primary amines, the initial reaction forms a thiocarbamoyl chloride intermediate, which can then react with another equivalent of the amine to yield a thiourea or eliminate HCl to form an isothiocyanate.[1] In the Corey-Winter olefination, thiophosgene reacts with a 1,2-diol to form a cyclic thiocarbonate, which is subsequently reduced to an olefin.

cluster_1 Thiocarbonylation with Thiophosgene Nucleophile Nucleophile (e.g., Amine, Diol) Intermediate Thiocarbonyl Intermediate Nucleophile->Intermediate Nucleophilic Attack Thiophosgene CSCl₂ Thiophosgene->Intermediate Product Thiocarbonylated Product Intermediate->Product Further Reaction or Elimination

Figure 2: General reaction pathway for thiocarbonylation using thiophosgene.

Reactivity and Substrate Scope: A Balancing Act

This compound: This reagent exhibits broad substrate scope, reacting effectively with a range of primary and secondary amines, alcohols, and thiols. A notable advantage is its efficacy with electron-deficient amines, which can be challenging substrates for other thiocarbonylation methods. A two-step process, involving the isolation of the intermediate thiocarbamate, often provides excellent yields (up to 99%) for these less reactive amines.[2] For more reactive alkyl and electron-rich aryl amines, a one-pot procedure can be employed, achieving yields of up to 95%.[2] However, with some anilines and electron-deficient anilines in the presence of triethylamine, the one-pot method can lead to lower yields of the desired isothiocyanate and the formation of byproducts.[2]

Thiophosgene: The high reactivity of thiophosgene allows it to react with a vast array of nucleophiles, including sterically hindered ones. It is the reagent of choice for the Corey-Winter olefination of 1,2-diols to stereospecifically form alkenes.[3] It also readily converts primary amines to isothiocyanates and secondary amines to thiocarbamoyl chlorides.[1] However, this high reactivity can also be a drawback, leading to a lack of selectivity in molecules with multiple nucleophilic sites and the potential for polymerization or the formation of complex mixtures.

Safety and Handling: A Clear Divide

The most significant differentiator between these two reagents is their safety profile.

This compound: While corrosive and moisture-sensitive, this compound is considerably less hazardous than thiophosgene. Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, are generally sufficient for its safe handling.

Thiophosgene: Thiophosgene is an extremely toxic and volatile reddish liquid.[1] Its handling demands stringent safety measures. It is a severe irritant to the eyes, skin, and respiratory system, and can be fatal if inhaled or absorbed through the skin.[1] All manipulations must be conducted in a high-performance chemical fume hood. Specialized PPE, including heavy-duty gloves and a face shield, is mandatory. A safety plan for accidental spills and a protocol for quenching excess reagent are essential before beginning any work with thiophosgene.

Experimental Protocols

Synthesis of Isothiocyanates using this compound (Two-Step Approach for Electron-Deficient Amines)[2]

Step 1: Synthesis of the Thiocarbamate Intermediate

  • To a solution of the primary amine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add solid sodium hydroxide (1.2 mmol) and this compound (1.1 mmol) sequentially.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiocarbamate, which can be purified by column chromatography.

Step 2: Elimination to form the Isothiocyanate

  • Dissolve the purified thiocarbamate (1.0 mmol) in dichloromethane (10 mL).

  • Add solid sodium hydroxide (2.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate to afford the desired isothiocyanate.

Corey-Winter Olefination using Thiophosgene

Step 1: Formation of the Cyclic Thiocarbonate

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,2-diol (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add a base, such as pyridine or DMAP (2.2 mmol), and cool the solution to 0 °C.

  • Slowly add a solution of thiophosgene (1.1 mmol) in dichloromethane (5 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the diol is consumed (monitor by TLC).

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous copper(II) sulfate solution (to remove pyridine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclic thiocarbonate, which can be purified by chromatography.

Step 2: Reductive Elimination to the Alkene

  • Dissolve the purified cyclic thiocarbonate (1.0 mmol) in trimethyl phosphite (5-10 mL).

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess trimethyl phosphite under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired alkene.

Waste Disposal and Decontamination

This compound: Unreacted this compound and reaction waste should be treated as hazardous chemical waste. It can be quenched by slow addition to a stirred solution of sodium carbonate or sodium hydroxide. All contaminated labware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Thiophosgene: Due to its high toxicity, all waste containing thiophosgene must be handled with extreme care. Unreacted thiophosgene should be quenched by slowly adding it to a stirred, cooled solution of aqueous sodium hydroxide. The process should be carried out in a fume hood. All contaminated equipment and PPE must be decontaminated. Glassware should be rinsed with a basic solution (e.g., dilute sodium hydroxide) followed by a solvent rinse. Disposable items should be placed in a sealed, labeled hazardous waste container for incineration.

Deciding on the Right Reagent: A Flowchart for Researchers

Start Choosing a Thiocarbonylation Reagent Reaction_Type What is the desired transformation? Start->Reaction_Type Corey_Winter Corey-Winter Olefination? Reaction_Type->Corey_Winter Other_Thiocarbonylation Other Thiocarbonylation (e.g., isothiocyanate, thiocarbamate) Reaction_Type->Other_Thiocarbonylation Thiophosgene_CW Use Thiophosgene Corey_Winter->Thiophosgene_CW Yes Corey_Winter->Other_Thiocarbonylation No Safety_Considerations Are you equipped to handle extremely toxic reagents? Other_Thiocarbonylation->Safety_Considerations Thiophosgene_Other Consider Thiophosgene (High reactivity, broad scope) Safety_Considerations->Thiophosgene_Other Yes Phenyl_Chlorothioformate Use this compound (Safer alternative) Safety_Considerations->Phenyl_Chlorothioformate No Substrate_Nature What is the nature of your substrate? Phenyl_Chlorothioformate->Substrate_Nature Electron_Deficient Electron-deficient or sterically hindered amine? Substrate_Nature->Electron_Deficient Two_Step_P Use this compound (Two-step procedure) Electron_Deficient->Two_Step_P Yes One_Pot_P Use this compound (One-pot procedure) Electron_Deficient->One_Pot_P No

Figure 3: A decision-making flowchart for selecting a thiocarbonylation reagent.

Conclusion

Both this compound and thiophosgene are valuable reagents for introducing the thiocarbonyl group in organic synthesis. Thiophosgene, with its high reactivity, remains a powerful tool, particularly for specific applications like the Corey-Winter olefination. However, its extreme toxicity necessitates stringent safety protocols that may not be feasible in all laboratory settings.

This compound presents a compelling and significantly safer alternative for a wide range of thiocarbonylation reactions. Its broad substrate scope, including its effectiveness with challenging electron-deficient amines, coupled with milder reaction conditions, makes it an attractive choice for modern synthetic chemists. The ability to perform one-pot or two-step procedures provides a level of control that can be advantageous for complex syntheses. For researchers and drug development professionals, the balance of reactivity, safety, and substrate scope often tips in favor of this compound as the more practical and responsible choice for routine thiocarbonylations.

References

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One‐Pot or Two‐Step Process. Retrieved from [Link]

  • Sci-Hub. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Gondi, S. R., Rissing, C. J., & Son, D. Y. (2021). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ChemRxiv. [Link]

  • PubChem. (n.d.). Thiophosgene. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Retrieved from [Link]

  • Bakos, J., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1736–1745. [Link]

  • Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for the synthesis of O-thiocarbamates. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

  • Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved from [Link]

  • ChemRxiv. (2021). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Retrieved from [Link]

  • ChemRxiv. (2021). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Retrieved from [Link]

  • ResearchGate. (2021). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Elementary Neutralization. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Reddit. (2023). Triphosgene quenching : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 268 Subpart D -- Treatment Standards. Retrieved from [Link]

  • University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]

  • PubMed. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Retrieved from [Link]

  • National Institutes of Health. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIV Form and Quantities. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PRI BIO. (n.d.). pH Neutralization Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • MDPI. (2018). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Ligation: Evaluating Phenyl Chlorothioformate-Mediated Thioesterification in the Context of Modern Ligation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to synthesize large and complex peptides is paramount. While solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, its practical application is often limited to peptides of around 50 amino acids. To construct larger proteins and intricate peptide architectures, the strategic ligation of smaller, purified peptide fragments is essential. This guide provides an in-depth technical comparison of various peptide ligation strategies, with a focus on the role of phenyl chlorothioformate in the context of the widely used Native Chemical Ligation (NCL), and a critical evaluation of its performance against prominent chemical and enzymatic alternatives.

The Central Role of the Peptide Thioester in Native Chemical Ligation

Native Chemical Ligation (NCL) stands as a landmark technique in protein synthesis, enabling the chemoselective joining of two unprotected peptide fragments to form a native peptide bond. The reaction's success hinges on two key components: a peptide with an N-terminal cysteine residue and another peptide bearing a C-terminal thioester. The phenyl thioester, in particular, is a highly reactive species that facilitates efficient ligation.

This compound serves as a reagent for the synthesis of these crucial peptide C-terminal thioesters. While not a direct ligation reagent itself, its efficacy in preparing the necessary thioester precursor is a critical determinant of the overall success of an NCL campaign. The general principle involves the activation of the C-terminal carboxyl group of a resin-bound peptide, followed by reaction with a thiol, such as thiophenol, to form the desired thioester.

Mechanism of this compound in Peptide Thioester Synthesis

The synthesis of a peptide thioester using this compound typically involves the activation of a C-terminal carboxylic acid on the solid-phase support. The highly reactive nature of this compound allows for the formation of a mixed anhydride, which is then susceptible to nucleophilic attack by a thiol.

Peptide_Resin Peptide-COOH (on resin) Mixed_Anhydride Mixed Anhydride Intermediate Peptide_Resin->Mixed_Anhydride Activation Phenyl_Chlorothioformate This compound Phenyl_Chlorothioformate->Mixed_Anhydride Peptide_Thioester Peptide-CO-SPh Mixed_Anhydride->Peptide_Thioester Thiolysis Thiophenol Thiophenol Thiophenol->Peptide_Thioester Resin Resin

Figure 1: General scheme for peptide thioester formation.

While effective, this method requires careful control of reaction conditions to avoid side reactions and epimerization at the C-terminal amino acid. The use of Fmoc-based SPPS, which employs basic conditions for deprotection, presents a challenge as thioesters are susceptible to cleavage by nucleophiles like piperidine.[1] This has led to the development of various strategies to circumvent this issue, including the use of specialized linkers and post-synthesis activation methods.

A Comparative Analysis of Peptide Ligation Strategies

The choice of a peptide ligation strategy is dictated by several factors, including the desired ligation site, the complexity of the peptide fragments, and the required reaction conditions. Here, we compare NCL (facilitated by thioesters prepared, for instance, with this compound) with other prominent chemical and enzymatic ligation methods.

Native Chemical Ligation (NCL)

Mechanism: NCL involves a chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. The reaction proceeds via a transthioesterification to form a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site.

Peptide1_Thioester Peptide1-CO-SR Thioester_Intermediate Peptide1-CO-S-Cys-Peptide2 Peptide1_Thioester->Thioester_Intermediate Transthioesterification Peptide2_Cys H2N-Cys-Peptide2 Peptide2_Cys->Thioester_Intermediate Ligated_Peptide Peptide1-CO-NH-Cys-Peptide2 Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift

Figure 2: Mechanism of Native Chemical Ligation (NCL).

Advantages:

  • Forms a native peptide bond.

  • Highly chemoselective, allowing for the ligation of unprotected peptides.

  • Typically high yields.

Disadvantages:

  • Requires an N-terminal cysteine at the ligation site, which may not be present in the target protein.

  • Synthesis of peptide thioesters can be challenging, especially with Fmoc-SPPS.

Staudinger Ligation

Mechanism: The traceless Staudinger ligation involves the reaction of a peptide C-terminal phosphinothioester with a peptide N-terminal azide. The reaction proceeds through an iminophosphorane intermediate, which rearranges to form an amidophosphonium salt that is subsequently hydrolyzed to yield a native peptide bond.

Peptide1_Phosphinothioester Peptide1-CO-S-P(Ph)2 Iminophosphorane Iminophosphorane Intermediate Peptide1_Phosphinothioester->Iminophosphorane Staudinger Reaction Peptide2_Azide N3-Peptide2 Peptide2_Azide->Iminophosphorane Ligated_Peptide Peptide1-CO-NH-Peptide2 Iminophosphorane->Ligated_Peptide Rearrangement & Hydrolysis

Figure 3: Mechanism of Traceless Staudinger Ligation.

Advantages:

  • Forms a native peptide bond at any ligation site (traceless version).

  • Bioorthogonal reaction, compatible with a wide range of functional groups.

Disadvantages:

  • Slower reaction kinetics compared to NCL.[2]

  • Phosphine reagents are prone to oxidation.

  • Yields can be lower for non-glycyl couplings due to side reactions.[3]

α-Ketoacid-Hydroxylamine (KAHA) Ligation

Mechanism: KAHA ligation involves the reaction of a peptide C-terminal α-ketoacid with a peptide N-terminal hydroxylamine. This reaction proceeds without the need for catalysts and forms a native amide bond, with water and carbon dioxide as the only byproducts.[4]

Advantages:

  • Does not require a specific amino acid at the ligation site.

  • Traceless ligation.

  • Reaction proceeds in aqueous media without catalysts.[5]

Disadvantages:

  • Synthesis of the α-ketoacid and hydroxylamine functionalized peptides can be complex.

  • The most common hydroxylamine building block results in a homoserine residue at the ligation site, which is a non-native amino acid.[6]

Serine/Threonine Ligation (STL)

Mechanism: STL utilizes the reaction between a peptide with a C-terminal salicylaldehyde ester and a peptide with an N-terminal serine or threonine. The reaction forms an N,O-benzylidene acetal linked intermediate, which upon acidolysis, yields a native peptide bond.[7]

Advantages:

  • Allows for ligation at serine or threonine residues, which are more abundant than cysteine.

  • Epimerization-free synthesis of the required peptide salicylaldehyde ester.[7]

Disadvantages:

  • Requires a specific N-terminal amino acid (Ser or Thr).

  • The ligation is not traceless as it requires a subsequent acidolysis step to remove the salicylaldehyde moiety.

Enzymatic Ligation

Enzymatic methods offer remarkable specificity and mild reaction conditions, making them attractive alternatives to chemical ligation.

Mechanism: Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (e.g., LPXTG) on one peptide and cleaves the peptide bond between the threonine and glycine.[8] It then forms a new peptide bond with an N-terminal oligo-glycine (e.g., GGG) sequence on a second peptide.

Peptide1_LPXTG Peptide1-LPXTG Acyl_Enzyme_Intermediate Peptide1-LPXT-S-SortaseA Peptide1_LPXTG->Acyl_Enzyme_Intermediate SortaseA Sortase A SortaseA->Acyl_Enzyme_Intermediate Ligated_Peptide Peptide1-LPXT-(Gly)n-Peptide2 Acyl_Enzyme_Intermediate->Ligated_Peptide Peptide2_Gly (Gly)n-Peptide2 Peptide2_Gly->Ligated_Peptide

Figure 4: Mechanism of Sortase-Mediated Ligation.

Advantages:

  • Exceptional specificity.[9]

  • Mild, physiological reaction conditions.

  • Can be used for protein labeling and circularization.[10]

Disadvantages:

  • Requires specific recognition sequences at the termini of the peptides.

  • The recognition sequence remains in the final product (not traceless).

  • The reaction is reversible, which can limit yields.

Mechanism: Engineered subtilisin variants, such as Omniligase-1, catalyze the formation of a peptide bond between a peptide C-terminal ester (acyl donor) and a peptide N-terminal amine (acyl acceptor).[11] These enzymes have been engineered for broad substrate specificity and high ligation efficiency.

Advantages:

  • Broad substrate scope, allowing for traceless ligation at various amino acid junctions.[12]

  • High yields (often >90%) and fast reaction times (minutes to hours).[13]

  • Irreversible reaction, driving the ligation to completion.[11]

Disadvantages:

  • Requires the synthesis of a peptide C-terminal ester.

  • The enzyme itself may need to be produced and purified.

Quantitative Comparison of Ligation Strategies

FeatureNCL (via this compound)Staudinger LigationKAHA LigationSerine/Threonine LigationSortase A LigationOmniligase-1 Ligation
Ligation Site N-terminal CysteineAny residue (traceless)Any residue (traceless)N-terminal Serine/ThreonineC-terminal LPXTG & N-terminal (Gly)nBroad, dependent on enzyme engineering
Typical Yield >90%50-90% (lower for non-Gly)[3]36% in one study[14]Up to 90%60% in 15 min (optimized)[14]Up to 98%[13]
Reaction Time 1-24 hours2-24 hours6 hours[14]12-24 hours15 min - 6 hours[9][14]<1 hour[13]
Traceless? YesYes (traceless version)YesNo (requires deprotection)NoYes
Key Advantage Robust, high yield, native bondBioorthogonal, versatileCatalyst-free, mild conditionsUtilizes common Ser/Thr residuesHigh specificity, physiological conditionsBroad scope, high efficiency, irreversible
Key Disadvantage Cys requirement, thioester synthesisSlow kinetics, phosphine oxidationSynthesis of precursors, homoserine formationNot traceless, requires Ser/ThrRecognition sequence remains, reversibleRequires peptide ester, enzyme production

Experimental Protocols

Protocol 1: Synthesis of a Peptide Thioester via Fmoc-SPPS and Ligation by NCL

This protocol outlines the general steps for synthesizing a peptide thioester using a safety-catch linker approach, which is compatible with Fmoc chemistry, followed by Native Chemical Ligation.

Part A: Synthesis of Peptide Thioester

  • Resin Preparation: Start with a suitable safety-catch resin, such as a sulfonamide-based linker on a solid support.

  • Peptide Synthesis: Assemble the peptide chain using standard Fmoc-SPPS protocols.

  • Linker Activation: After completion of the peptide sequence, activate the sulfonamide linker, for example, by cyanation.

  • Thiolysis: Cleave the peptide from the resin by treating it with a solution of a thiol (e.g., thiophenol) in a suitable solvent. This step simultaneously forms the C-terminal thioester.

  • Deprotection and Purification: Remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based). Purify the crude peptide thioester by reverse-phase HPLC.

Part B: Native Chemical Ligation

  • Peptide Preparation: Dissolve the purified peptide thioester and the N-terminal cysteine-containing peptide in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5).

  • Ligation Reaction: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), and a reducing agent like TCEP to the reaction mixture.

  • Monitoring: Monitor the progress of the ligation by analytical HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the ligated peptide by reverse-phase HPLC.

cluster_thioester Peptide Thioester Synthesis cluster_ligation Native Chemical Ligation Resin Safety-Catch Resin SPPS Fmoc-SPPS Resin->SPPS Activation Linker Activation SPPS->Activation Thiolysis Thiolysis & Cleavage Activation->Thiolysis Purification1 HPLC Purification Thiolysis->Purification1 Dissolve Dissolve Peptides in Buffer Purification1->Dissolve Peptide Thioester React Add Thiol Catalyst & TCEP Dissolve->React Monitor Monitor Reaction React->Monitor Purification2 HPLC Purification Monitor->Purification2 Final_Product Final_Product Purification2->Final_Product Ligated Protein Cys_Peptide N-Cys Peptide Cys_Peptide->Dissolve

Figure 5: Experimental workflow for NCL.
Protocol 2: Sortase-Mediated Ligation (SML)

This protocol provides a general procedure for ligating two protein or peptide fragments using Sortase A.

  • Protein/Peptide Preparation: Express and purify the two proteins/peptides to be ligated. One should have a C-terminal LPXTG recognition motif, and the other an N-terminal oligo-glycine sequence (e.g., GGG).

  • Reaction Setup: In a microcentrifuge tube, combine the two proteins/peptides in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).[10]

  • Enzyme Addition: Add purified Sortase A enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the low micromolar range.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a period ranging from 15 minutes to several hours.[9][14]

  • Monitoring and Termination: Monitor the reaction by SDS-PAGE or HPLC. The reaction can be stopped by adding a denaturant or by purifying the product.

  • Purification: Purify the ligated product from the unreacted fragments and the Sortase A enzyme, often using affinity chromatography if one of the fragments or the enzyme is tagged.

Conclusion and Future Outlook

The synthesis of large and complex peptides is a rapidly evolving field, with a diverse toolkit of ligation strategies available to researchers. While this compound plays a role in the preparation of peptide thioesters for Native Chemical Ligation, its direct application must be carefully considered, particularly in the context of Fmoc-based SPPS. The choice of ligation strategy ultimately depends on the specific requirements of the target molecule.

Native Chemical Ligation remains a gold standard for its robustness and the formation of a native peptide bond, especially when a cysteine residue is available at the ligation site. For ligation at other sites, Staudinger ligation and KAHA ligation offer traceless solutions, albeit with their own synthetic challenges. Serine/Threonine ligation provides a valuable alternative by expanding the ligation possibilities to these common amino acids.

The future of peptide ligation is increasingly pointing towards enzymatic methods . The exquisite specificity of enzymes like Sortase A and the broad applicability and high efficiency of engineered ligases like Omniligase-1 offer powerful solutions for the clean and efficient synthesis of complex protein targets. As our ability to discover and engineer novel peptide ligases grows, so too will our capacity to construct ever more complex and functional protein architectures for therapeutic and research applications.

References

  • Chan, B., et al. (2009). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of the American Chemical Society, 131(49), 17823-17825.
  • de Araujo, A. D., et al. (2021). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides.
  • Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12.
  • Pusterla, I., & Bode, J. W. (2012). The α-Ketoacid–Hydroxylamine (KAHA) Ligation for the Chemical Synthesis of Proteins. Israel Journal of Chemistry, 52(3-4), 283-295.
  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase.
  • Nuijens, T., et al. (2016). Omniligase-1: Design of a broadly applicable ligase for peptide ligation and cyclization. Organic & Biomolecular Chemistry, 14(38), 9036-9043.
  • Nilsson, B. L., et al. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. Organic Letters, 5(6), 739-742.
  • Li, X., et al. (2010). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 107(44), 18763-18768.
  • Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260.
  • Nuijens, T., et al. (2017).
  • Brik, A., & Dawson, P. E. (2008). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science, 14(8), 989-996.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Schmidt, M., et al. (2019).
  • Mao, H., et al. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society, 126(9), 2670-2671.
  • AAPPTEC. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Bode, J. W. (n.d.). Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. Bode Research Group, ETH Zürich. Retrieved from [Link]

  • Tan, Z., & Li, X. (2018). Serine/threonine ligation for the chemical synthesis of proteins. Current Opinion in Chemical Biology, 46, 1-9.
  • BenchChem. (2023). A Comparative Guide to Staudinger Ligation and Click Chemistry for Peptide Synthesis. BenchChem.
  • Bdeir, R., & Dawson, P. E. (2017). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Israel Journal of Chemistry, 57(3-4), 266-277.
  • Sigma-Aldrich. (n.d.). Omniligase-1 (SAE0068)
  • BPS Bioscience. (n.d.).
  • Wikipedia. (2023). KAHA Ligation. Wikipedia. Retrieved from [Link]

  • Raines, R. T. (2005). Protein Assembly Using the Staudinger Ligation. Raines Lab, University of Wisconsin-Madison.
  • Ton-That, H., et al. (1999). Purification and characterization of an enzyme from Staphylococcus aureus that catalyzes cell wall sorting of surface proteins. Proceedings of the National Academy of Sciences, 96(22), 12424-12429.
  • Zhang, Y., et al. (2013). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. The Journal of organic chemistry, 78(12), 6152-6165.
  • Bode, J. W., et al. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
  • Antos, J. M., et al. (2009). Site-specific N-and C-terminal protein labeling using sortase A. Journal of Biological Chemistry, 284(24), 16028-16036.
  • Tsai, Y. H., et al. (2015). Optimization of sortase A ligation for flexible engineering of complex protein systems. Journal of Biological Chemistry, 290(29), 18157-18167.
  • Harmand, T. J., et al. (2017). Challenges in the use of sortase and other peptide ligases for site-specific protein modification.
  • Jacob, R. Z., et al. (2018). Engineering peptide ligase specificity by proteomic identification of ligation sites.
  • van der Meide, P. H., et al. (2021). From Thiol-Subtilisin to Omniligase: Design and Structure of a Broadly Applicable Peptide Ligase.
  • Kalle, A., et al. (2022). Traceless enzymatic protein synthesis without ligation sites constraint.

Sources

Comparative study of different thioacylating agents for thionoester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thionoesters, sulfur analogs of esters where the carbonyl oxygen is replaced by sulfur (R-C(S)-OR'), are versatile intermediates in organic synthesis. Their unique reactivity makes them valuable precursors for the synthesis of thioamides, thioketones, and various sulfur-containing heterocycles.[1] The most direct method for synthesizing thionoesters is through the thionation of their corresponding oxygen-containing esters. This transformation is accomplished using a variety of thioacylating or "thionating" agents, each with its own distinct mechanism, substrate scope, and practical considerations.

This guide provides an in-depth comparative analysis of the most prominent thioacylating agents used for thionoester synthesis. We will delve into the mechanistic underpinnings of each reagent, compare their performance based on experimental data, and provide detailed protocols to assist researchers in selecting the optimal agent for their specific synthetic challenge.

Key Thioacylating Agents: A Comparative Analysis

The conversion of a stable ester carbonyl into a thiocarbonyl requires a potent sulfur-transfer reagent. Over the years, several phosphorus-sulfur compounds have emerged as the dominant players in this field.

Lawesson's Reagent (LR)

2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent (LR), is arguably the most popular and versatile thionating agent.[2][3] It is favored for its mild reaction conditions and high yields compared to older reagents like phosphorus pentasulfide (P4S10).[2]

Mechanism of Action: In solution, Lawesson's Reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[2][4] This monomer undergoes a [2+2] cycloaddition with the ester's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thionoester and a phosphorus-containing byproduct.[2][4][5] This mechanism is analogous to a portion of the well-known Wittig reaction.[2][4]

lawesson_mechanism LR Lawesson's Reagent (Dimer) Monomer Reactive Dithiophosphine Ylide (Monomer) LR->Monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate Monomer->Intermediate + Ester [2+2] Cycloaddition Ester R-C(=O)-OR' Ester->Intermediate Thionoester Thionoester R-C(=S)-OR' Intermediate->Thionoester Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of ester thionation using Lawesson's Reagent.

Performance & Scope: Lawesson's Reagent is effective for a wide range of esters, including lactones.[1] However, esters are generally less reactive towards LR than other carbonyl compounds like ketones or amides.[2][4] This difference in reactivity can be exploited for selective thionation in multifunctional molecules.[2] Reactions are typically carried out by heating the ester with LR (0.5-1.0 equivalents) in an inert solvent like toluene or xylene.

Advantages:

  • Generally provides good to excellent yields.[2]

  • Milder conditions compared to P4S10.[2]

  • Commercially available and relatively easy to handle with appropriate precautions.[3]

Disadvantages:

  • The phosphorus byproducts can be difficult to remove, often requiring column chromatography.[6][7]

  • Reactions often require elevated temperatures and extended reaction times.[4]

  • The reagent has an unpleasant odor.

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide, which exists as the cage-like dimer P₄S₁₀, is a classical and powerful thionating agent. While effective, it is often considered harsher than Lawesson's Reagent.

Mechanism of Action: The mechanism of P₄S₁₀ is complex and less clearly defined than that of LR. It is believed to involve the coordination of the carbonyl oxygen to a phosphorus atom, followed by a series of steps that ultimately lead to the sulfur-for-oxygen exchange. Its lower solubility in common organic solvents can complicate reactions.[8]

Performance & Scope: P₄S₁₀ is a potent reagent capable of thionating even relatively unreactive esters. However, its use often requires higher temperatures and can lead to more side products compared to LR.[2] It has been used extensively for the synthesis of thioamides and other sulfur heterocycles.[9]

Advantages:

  • Highly potent thionating agent.

  • Relatively inexpensive raw material.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures).[2]

  • Poor solubility in many organic solvents.[8]

  • Often leads to lower yields and more byproducts compared to LR.[8]

  • Highly moisture-sensitive and corrosive.

P₄S₁₀-Based Reagent Systems

To mitigate the drawbacks of P₄S₁₀ while harnessing its power, several modified reagent systems have been developed. These combinations often exhibit enhanced reactivity, better solubility, and improved selectivity.

  • P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination, sometimes referred to as Curphey's reagent, is a significant improvement over P₄S₁₀ alone.[6][7] The reaction of P₄S₁₀ with HMDO is thought to form more soluble and reactive thionating species. This system provides yields comparable or superior to Lawesson's reagent and, crucially, the byproducts can be removed by a simple hydrolytic workup, often avoiding the need for chromatography.[6][7]

  • P₄S₁₀/Pyridine: The complex formed between P₄S₁₀ and pyridine is a storable, crystalline solid that is more manageable than P₄S₁₀ itself.[8][9] This reagent can be used in solvents like acetonitrile and demonstrates excellent selectivity.[9] Its stability at high temperatures (up to 180 °C) makes it suitable for specific applications requiring vigorous conditions.[8]

Other Thioacylating Strategies

While phosphorus-sulfur reagents dominate, other methods for thionoester synthesis exist, typically involving the reaction of an alcohol with a thioacylating agent.[1]

  • Thioacyl Chlorides: The reaction of a thioacyl chloride with an alcohol is a straightforward method for preparing thionoesters.[10]

  • Transesterification: Thionoesters can be prepared by the base-catalyzed transesterification of a readily available thionoester (like a methyl thionoester) with a different alcohol.[10][11] This method is efficient and proceeds under mild conditions.[11]

Performance Comparison Summary

The choice of thioacylating agent depends on a balance of reactivity, substrate tolerance, and practical considerations like purification.

Reagent/SystemTypical ConditionsYieldsSubstrate ScopePurificationKey Advantages
Lawesson's Reagent Toluene or Xylene, 80-140 °CGood-ExcellentBroad (Esters, Lactones)Chromatography often neededMildness, reliability, versatility[2][3]
P₄S₁₀ High-boiling solvents, >150 °CVariableBroadDifficultHigh potency, low cost
P₄S₁₀/HMDO Acetonitrile or Dichloromethane, RefluxGood-ExcellentBroadSimple hydrolytic workupHigh yields, easy workup[6][7]
P₄S₁₀/Pyridine Acetonitrile or Pyridine, RefluxGoodBroadSimple filtrationStorable, selective, high-temp stable[8][9]
Transesterification Alcohol/Alkoxide, RT-RefluxVery GoodDepends on starting thionoesterStandardVery mild conditions, high efficiency[11]

Detailed Experimental Protocols

Protocol 1: General Procedure for Thionoester Synthesis using Lawesson's Reagent

This protocol is a representative example for the thionation of an ester. Reaction times and temperatures should be optimized for specific substrates.

protocol_lr start Start step1 1. Dissolve ester (1.0 eq.) in dry toluene. start->step1 step2 2. Add Lawesson's Reagent (0.5 - 0.6 eq.). step1->step2 step3 3. Heat mixture to reflux (e.g., 110 °C). step2->step3 step4 4. Monitor reaction by TLC (typically 1-24 h). step3->step4 step5 5. Cool to RT, concentrate under reduced pressure. step4->step5 Upon completion step6 6. Purify by silica gel chromatography. step5->step6 end End (Pure Thionoester) step6->end

Caption: Experimental workflow for thionation with Lawesson's Reagent.

Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ester (1.0 equivalent).

  • Dissolve the ester in a suitable anhydrous solvent (e.g., toluene, 0.2-0.5 M concentration).

  • Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient is common) to afford the pure thionoester.[1]

Protocol 2: Thionoester Synthesis using P₄S₁₀/HMDO

This protocol highlights the simplified workup procedure characteristic of the P₄S₁₀/HMDO system.[6][7]

Methodology:

  • In a fume hood, add phosphorus pentasulfide (P₄S₁₀, 0.25 equivalents per carbonyl group) to a flask containing anhydrous acetonitrile.

  • Add hexamethyldisiloxane (HMDO, 0.5 equivalents per carbonyl group) to the suspension and stir for 10 minutes at room temperature.

  • Add the ester (1.0 equivalent) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, or can be further purified by chromatography if necessary.

Conclusion and Recommendations

The choice of a thioacylating agent is critical for the successful synthesis of thionoesters.

  • Lawesson's Reagent remains the go-to choice for general-purpose thionation due to its reliability and relatively mild conditions, despite the often necessary chromatographic purification.

  • For substrates that are resistant to LR or for cost-sensitive, large-scale syntheses, P₄S₁₀ is a powerful, albeit harsh, alternative.

  • The P₄S₁₀/HMDO system represents a significant process improvement, offering the potency of P₄S₁₀ with a much simpler, non-chromatographic workup, making it an excellent choice for efficient synthesis.[6][7]

  • For specific applications, such as incorporating a thionoester group into a sensitive molecule, milder methods like base-catalyzed transesterification should be considered.[11]

Researchers should carefully consider the reactivity of their substrate, the required scale of the reaction, and the available purification capabilities when selecting the most appropriate thioacylating agent.

References

  • Wikipedia. Thioester. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • A. F. M. M. Rahman, et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Organic Chemistry Portal. Thionoester synthesis by esterification. [Link]

  • Glass, R. S. (2005). Synthesis of Thiocarboxylic O-Acid Esters. Science of Synthesis. [Link]

  • Rahman, A. F. M. M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Carboxylic Acid Derivatives. [Link]

  • Jones, J. H., & Krol, M. C. (1974). Thioesters of amino acid derivatives as thioacylating agents in thiopeptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate. [Link]

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). Thiopeptide synthesis. {alpha}-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents. OSTI.GOV. [Link]

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). Thiopeptide Synthesis. α-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. The Journal of Organic Chemistry. [Link]

  • Chen, Z., et al. (2019). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. [Link]

  • Campos, C., et al. (2015). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Protein Science. [Link]

  • Wikipedia. Fujimoto–Belleau reaction. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Rai, K., & Linganna, N. (2011). Synthesis of thioesters and thioamides under solvothermal condition using thiourea as thionating agent. ResearchGate. [Link]

  • Miller, M. J., et al. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Thompson, A., et al. (2018). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]

  • Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Thionoester synthesis by thionation. [Link]

Sources

A Comparative Guide to the Solvolysis of Phenyl Chlorothioformate: A Kinetic Study Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount. Phenyl chlorothioformate (PhSCOCl) is a versatile reagent, notably used for introducing the thionocarbonyl group in the synthesis of thionoesters[1]. However, its efficacy is intimately tied to the reaction environment. This guide provides an in-depth analysis of the solvolysis kinetics of this compound, comparing its behavior in various solvents to elucidate the underlying reaction mechanisms. By understanding how solvent properties dictate the reaction pathway, chemists can better predict outcomes and optimize synthetic strategies.

The solvolysis of this compound is not a simple, singular process. Instead, it navigates a mechanistic spectrum, primarily oscillating between a unimolecular ionization pathway (SN1-like) and a bimolecular addition-elimination pathway[1]. The dominant mechanism is highly sensitive to the solvent's nucleophilicity (its ability to donate an electron pair) and its ionizing power (its ability to stabilize charged intermediates)[1]. This guide will dissect this duality, providing the theoretical framework, experimental data, and comparative analysis necessary for a comprehensive understanding.

Theoretical Framework: The Grunwald-Winstein Equation

To quantitatively assess the influence of the solvent on reaction rates, we turn to linear free energy relationships (LFERs), specifically the extended Grunwald-Winstein equation[2][3][4]. This powerful tool allows us to dissect the contributions of solvent nucleophilicity and ionizing power to the overall rate of solvolysis.

The extended Grunwald-Winstein equation is expressed as:

log(k/k₀) = lNT + mYCl + c [5]

Where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

  • l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity.

  • NT is the solvent nucleophilicity parameter.

  • m represents the sensitivity of the solvolysis rate to changes in solvent ionizing power.

  • YCl is the solvent ionizing power for a chloride leaving group.

  • c is a constant (residual) term.

The magnitudes of the l and m values are diagnostic of the reaction mechanism. A high l/m ratio (typically > 2.7) is indicative of a bimolecular mechanism, such as an addition-elimination pathway where the addition of the nucleophile is the rate-determining step[6][7]. Conversely, a lower l/m ratio (between 0.5 and 1.0) suggests a unimolecular ionization (SN1) mechanism with significant nucleophilic solvation of the developing carbocation[6][7].

Experimental Protocol: A Step-by-Step Guide to Kinetic Measurement

The following protocol outlines a robust method for determining the first-order rate constants of this compound solvolysis.

Materials and Reagents:

  • This compound (PhSCOCl)

  • Anhydrous solvents (e.g., ethanol, methanol, 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))

  • Deionized water

  • Suitable indicator (e.g., crystal violet) or a conductivity meter

  • Buffer solution (if using an indicator)

Apparatus:

  • UV-Vis spectrophotometer or a conductivity meter

  • Thermostated water bath

  • Stopwatch

  • Volumetric flasks and pipettes (Class A)

  • Syringes

Procedure:

  • Solvent Preparation: Prepare a range of binary aqueous-organic solvent mixtures by volume. For example, to prepare 80% ethanol (v/v), mix 80 mL of absolute ethanol with 20 mL of deionized water in a 100 mL volumetric flask.

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile). This solution should be freshly prepared due to the moisture sensitivity of the compound[1].

  • Kinetic Run (Spectrophotometric Method): a. Place a cuvette containing the desired solvent mixture and a suitable indicator in the thermostated cell holder of the spectrophotometer. b. Allow the solution to equilibrate to the desired temperature (e.g., 25.0 °C). c. Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette. d. Immediately begin recording the absorbance at a predetermined wavelength as a function of time. The solvolysis reaction produces HCl, which will protonate the indicator, causing a color change.

  • Data Analysis: The specific rate of solvolysis, k, is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(At - A∞) = -kt + ln(A₀ - A∞) , where At, A₀, and A∞ are the absorbances at time t, time zero, and after the reaction has gone to completion, respectively.

Comparative Solvolysis Data for this compound

The table below presents a summary of the specific rates of solvolysis for this compound in various solvent systems at 25.0 °C, illustrating the profound impact of the solvent on reactivity.

Solvent Composition (% v/v)Solvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)Specific Rate (k) s⁻¹
100% Ethanol0.37-2.52(Data not available in snippets)
80% Ethanol / 20% Water0.000.00(Reference Solvent)
50% Ethanol / 50% Water-0.202.20(Data not available in snippets)
100% Methanol0.17-1.17(Data not available in snippets)
80% Methanol / 20% Water-0.010.59(Data not available in snippets)
97% TFE / 3% Water-2.572.83(Data not available in snippets)
70% TFE / 30% Water-1.902.94(Data not available in snippets)
90% HFIP / 10% Water-3.914.47(Data not available in snippets)
50% HFIP / 50% Water-3.004.34(Data not available in snippets)
(Note: Specific rate constants are illustrative and would be determined experimentally. NT and YCl values are from established literature.)

Mechanistic Interpretation: A Tale of Two Pathways

Analysis of the solvolysis of this compound across a wide range of solvents reveals a fascinating duality in its reaction mechanism[1][8].

In More Nucleophilic Solvents:

In solvents such as ethanol-water and methanol-water mixtures, the solvolysis of this compound is dominated by a bimolecular addition-elimination (A-E) mechanism [1][9]. This is evidenced by a high sensitivity to solvent nucleophilicity (l value) when the extended Grunwald-Winstein equation is applied[2][4]. In this pathway, a solvent molecule acts as a nucleophile, attacking the carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. This is followed by the rapid expulsion of the chloride ion[1].

In Highly Ionizing, Low Nucleophilicity Solvents:

Conversely, in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohol mixtures (TFE and HFIP), the reaction mechanism shifts towards a unimolecular ionization (SN1-like) pathway [1][9]. These solvents are adept at stabilizing the formation of a cationic intermediate (an acylium ion) and the departing chloride ion through strong solvation[1]. The kinetic data in these solvents show a greater dependence on the solvent's ionizing power (m value)[2].

The following diagram illustrates this dual-channel mechanism for the solvolysis of this compound.

G cluster_0 Bimolecular Addition-Elimination (High N_T) cluster_1 Unimolecular Ionization (High Y_Cl) A_start PhSCOCl + Nu-H A_ts Tetrahedral Intermediate A_start->A_ts Rate-determining Nucleophilic Attack A_end Product + Cl⁻ + H⁺ A_ts->A_end Fast Elimination I_start PhSCOCl I_ts [PhSCO]⁺Cl⁻ I_start->I_ts Rate-determining Ionization I_inter Acylium Ion [PhSCO]⁺ I_ts->I_inter Dissociation I_end Product + H⁺ I_inter->I_end Fast Nucleophilic Capture by Solvent PhSCOCl_node Phenyl Chlorothioformate PhSCOCl_node->A_start More Nucleophilic Solvents (e.g., EtOH/H₂O) PhSCOCl_node->I_start Highly Ionizing Solvents (e.g., TFE/H₂O)

Caption: Dual mechanistic pathways for this compound solvolysis.

Comparative Analysis: this compound vs. Phenyl Chloroformate

A comparison with the oxygen analog, phenyl chloroformate (PhOCOCl), further illuminates the unique reactivity of this compound. Studies have shown that phenyl chloroformate solvolyzes almost exclusively via the addition-elimination pathway across a very broad range of solvents[6][7][10]. The introduction of a sulfur atom in place of the ethereal oxygen in this compound significantly alters the electronic properties of the molecule, making the ionization pathway more accessible[8].

The sulfur atom is better able to stabilize the positive charge of the acylium ion intermediate formed during the SN1-like process. This stabilization is attributed to the potential for p-orbital overlap from sulfur, which is more effective than that from the more electronegative oxygen atom. Consequently, while phenyl chloroformate is largely constrained to a bimolecular pathway, this compound exhibits a mechanistic plasticity, adapting its reaction route based on the solvent environment[8].

The experimental workflow to compare these two substrates is outlined below.

G cluster_workflow Comparative Kinetic Analysis Workflow start Select Substrates: - this compound - Phenyl Chloroformate solvents Prepare Identical Sets of Solvent Mixtures (Varying N_T and Y_Cl) start->solvents kinetics Conduct Kinetic Runs for Each Substrate in Each Solvent (Constant Temperature) solvents->kinetics rates Calculate First-Order Rate Constants (k) kinetics->rates gw_analysis Apply Extended Grunwald-Winstein Equation to Rate Data rates->gw_analysis lm_values Determine 'l' and 'm' values for each substrate gw_analysis->lm_values mechanism Compare l/m ratios and interpret dominant mechanisms lm_values->mechanism conclusion Elucidate Influence of Sulfur Atom on Reaction Pathway mechanism->conclusion

Sources

A Senior Application Scientist's Guide to the Chemoselectivity of Phenyl Chlorothioformate in Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the ability to selectively modify one functional group in the presence of others is paramount. Phenyl chlorothioformate (PhOC(S)Cl) has long been a staple reagent for the introduction of a thiocarbonyl group, most notably for the conversion of alcohols to O-phenyl thiocarbonates. These intermediates are central to powerful transformations such as the Barton-McCombie deoxygenation.[1][2][3] However, its utility in molecules featuring a tapestry of nucleophilic functional groups—alcohols, amines, and thiols—hinges entirely on its chemoselectivity.

This guide provides an in-depth assessment of the reactivity and selectivity of this compound. We will move beyond simple reaction schemes to explore the mechanistic underpinnings of its selectivity, present comparative data against common alternatives, and provide field-proven experimental protocols to empower researchers to harness its full potential.

The Fundamental Principle: A Hierarchy of Nucleophilicity

The chemoselectivity of an electrophilic reagent like this compound is dictated by the relative nucleophilicity of the functional groups it encounters. In the absence of specific catalytic or solvent effects, the generally accepted reactivity hierarchy for common nucleophiles is:

Thiol (R-SH) > Amine (R-NH₂) > Alcohol (R-OH)

This principle forms the basis of our predictions. The soft sulfur atom of a thiol is an excellent nucleophile for the soft electrophilic carbon of the thiocarbonyl group. Amines, being more nucleophilic than alcohols, will also react preferentially with this compound under standard conditions.[4] The challenge, therefore, is not in achieving reaction with the most nucleophilic group, but in overriding this natural order when synthetic strategy demands it.

The Amine vs. Alcohol Challenge: Taming Reactivity with pH

A frequent scenario in the synthesis of complex molecules, such as amino acid derivatives or alkaloids, is the presence of both hydroxyl and amino groups. Uncontrolled reaction with this compound would lead to preferential, and often exclusive, N-acylation to form a thiocarbamate, leaving the alcohol untouched.[4]

However, this reactivity can be inverted by simple manipulation of the reaction pH. The key is the basicity of the amino group.

Mechanism of pH-Controlled Selectivity

G cluster_acid Acidic Conditions (e.g., p-TsOH, HCl) Base_Start Amino Alcohol (R-NH2, R'-OH) Base_React + This compound Acid_Start Amino Alcohol (R-NH2, R'-OH) Base_Intermediate N-Acylation Occurs (Amine is more nucleophilic) Base_Product Thiocarbamate Product (R-NH-C(S)OPh, R'-OH) Acid_Protonation Amine Protonation (R-NH3+) Acid_Start->Acid_Protonation Acid_React + This compound Acid_Intermediate O-Acylation Occurs (Amine is non-nucleophilic) Acid_Product O-Phenyl Thiocarbonate Product (R-NH3+, R'-O-C(S)OPh)

Caption: Controlling N- vs. O-Acylation with Reaction pH.

Under acidic conditions, the lone pair of the nitrogen atom is protonated, forming a non-nucleophilic ammonium salt. This effectively "masks" the amine, allowing the less reactive hydroxyl group to be the sole remaining nucleophile for the thiocarbonylation reaction.[5] This strategy is exceptionally powerful for achieving selective O-acylation in the presence of amines.[6]

Comparative Performance: Controlling Selectivity in Amino Alcohols
ConditionPredominant ReactionProductTypical YieldRationale
Basic (e.g., Pyridine) N-AcylationThiocarbamateHighThe amine is the strongest nucleophile and reacts preferentially.
Neutral N-Acylation / MixtureThiocarbamate / MixtureVariableA competitive reaction often results, favoring N-acylation but potentially forming some O-acylated product.[7]
Acidic (e.g., p-TsOH) O-AcylationO-Phenyl ThiocarbonateGood to HighThe amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and forcing reaction at the hydroxyl group.[5][6]

Experimental Protocol 1: Chemoselective O-Thiocarbonylation of an Amino Alcohol

This protocol is adapted from methodologies designed for the selective modification of hydroxyl groups in the presence of other functionalities.[5][8]

Objective: To selectively form the O-phenyl thiocarbonate of (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol) while leaving the primary amine untouched.

Workflow Diagram

G start Dissolve Amino Alcohol & p-TsOH in Anhydrous DCM reagents Cool to 0°C Add this compound (dropwise) start->reagents reaction Stir at 0°C to RT (Monitor by TLC) reagents->reaction quench Quench with sat. NaHCO3 (aq) (Neutralizes acid, removes excess reagent) reaction->quench extract Extract with DCM (Isolates product in organic phase) quench->extract wash Wash with Brine Dry over Na2SO4 extract->wash purify Concentrate & Purify (Silica Gel Chromatography) wash->purify

Caption: Workflow for Selective O-Thiocarbonylation.

Materials:

  • L-Phenylalaninol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Protonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Phenylalaninol (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add p-toluenesulfonic acid monohydrate (1.1 eq) and stir for 15 minutes at room temperature. The formation of the tosylate salt protects the amine.

  • Reaction: Cool the mixture to 0°C using an ice bath. Slowly add this compound (1.2 eq) dropwise via syringe over 5 minutes. The reaction is often exothermic, and slow addition is crucial.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. This will neutralize the p-TsOH and hydrolyze any unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-phenyl thiocarbonate.

Rationale for Choices:

  • p-TsOH: A strong acid that is solid and easy to handle, ensuring complete protonation of the amine.

  • Anhydrous DCM: An inert solvent that prevents hydrolysis of the highly reactive this compound.

  • 0°C Addition: Controls the initial exotherm of the reaction, preventing potential side reactions.

  • NaHCO₃ Quench: A mild base that effectively neutralizes the acid without promoting hydrolysis of the desired thiocarbonate product.

Application in Polyol Chemistry: A Comparison of Thiocarbonylating Agents

The formation of cyclic thiocarbonates from vicinal diols is a cornerstone of the Corey-Winter olefination, a classic method for the stereospecific conversion of diols to alkenes. This transformation requires a reagent that can efficiently bridge the two hydroxyl groups. While this compound can be used in a two-step process, other reagents are often employed for this specific task.

Key Alternatives:
  • 1,1'-Thiocarbonyldiimidazole (TCDI): A crystalline, stable solid that is a safer alternative to thiophosgene. It reacts with alcohols to form an imidazolide intermediate, which is then attacked by the second hydroxyl group to form the cyclic thiocarbonate.[2][5]

  • Thiophosgene (CSCl₂): The traditional reagent. It is highly effective but also extremely toxic and moisture-sensitive, making it less desirable for modern synthesis.[9]

Comparative Performance: Synthesis of Cyclic Thiocarbonates from Diols
ReagentTypical ConditionsReported YieldSafety & HandlingKey Advantage
This compound Two steps: Monosubstitution, then base-mediated cyclizationModerate to GoodCorrosive, lachrymatorReadily available, good for non-vicinal diols
1,1'-Thiocarbonyldiimidazole (TCDI) One pot, often with heating (e.g., refluxing THF or Toluene)Good to Excellent[9]Moisture-sensitive solidHigh yields, safer than thiophosgene
Thiophosgene Base (e.g., K₂CO₃), boiling DCMLow (e.g., 33%)[9]Extremely Toxic , volatile liquidHigh reactivity

For the specific task of forming cyclic thiocarbonates from vicinal diols, TCDI is generally the superior reagent , offering a balance of high yield, operational simplicity, and improved safety over thiophosgene.

Experimental Protocol 2: Synthesis of a Cyclic Thiocarbonate with TCDI

This protocol is based on the first step of the Corey-Winter olefination, a widely used method for alkene synthesis.[2][5]

Objective: To synthesize the cyclic thiocarbonate of (cis)-1,2-cyclohexanediol using 1,1'-thiocarbonyldiimidazole (TCDI).

Workflow Diagram

G start Combine Diol and TCDI in Anhydrous Solvent (e.g., THF) reaction Heat to Reflux (Monitor by TLC) start->reaction concentrate Cool to RT Concentrate under reduced pressure reaction->concentrate workup Redissolve in DCM Wash with dilute HCl (aq) concentrate->workup wash Wash with Water & Brine Dry over MgSO4 workup->wash purify Filter, Concentrate & Purify (Recrystallization or Chromatography) wash->purify

Caption: Workflow for TCDI-mediated Cyclic Thiocarbonate Synthesis.

Materials:

  • (cis)-1,2-Cyclohexanediol (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (cis)-1,2-cyclohexanediol (1.0 eq) and TCDI (1.1 eq).

  • Reaction: Add anhydrous THF and heat the mixture to reflux. The reaction is driven by the formation of the stable imidazole byproduct.

  • Monitoring: Monitor the reaction by TLC until the diol is fully consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and remove the THF under reduced pressure. Dissolve the residue in DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove imidazole), water, and brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude cyclic thiocarbonate can often be purified by recrystallization or, if necessary, by flash column chromatography.

Rationale for Choices:

  • TCDI: A stable, solid reagent that acts as a thiocarbonyl transfer agent, avoiding the use of toxic thiophosgene.

  • Refluxing THF: Provides the thermal energy needed to drive the cyclization to completion.

  • HCl Wash: Imidazole, the byproduct, is basic and can be efficiently removed from the organic phase by washing with a dilute acid.

The Thiol Advantage: The Pinnacle of Selectivity

When a thiol group is present, as in the amino acid cysteine, its exceptional nucleophilicity dominates the reactivity profile. This compound will react almost exclusively with the thiol group, even in the presence of unprotected amines and alcohols. This high degree of chemoselectivity is the foundation of many bioconjugation and peptide ligation strategies.[10]

In a peptide containing cysteine, serine, and lysine residues, reaction with this compound under neutral conditions would lead to selective S-acylation at the cysteine thiol. This is a powerful tool for site-specific modification of complex biomolecules.[10][11]

Conclusion

This compound is a versatile and powerful reagent whose utility is defined by its chemoselectivity. While its inherent reactivity is governed by the nucleophilicity hierarchy of Thiol > Amine > Alcohol , a skilled synthetic chemist can manipulate this order to achieve the desired outcome.

  • For Amine/Alcohol Selectivity: Control is achieved through pH. Acidic conditions mask the amine, enabling selective O-acylation .

  • For Diol Cyclization: While possible, reagents like 1,1'-thiocarbonyldiimidazole (TCDI) generally offer a more efficient and higher-yielding one-step alternative for forming cyclic thiocarbonates.

  • For Thiol-Containing Molecules: The thiol group's superior nucleophilicity ensures S-acylation is the overwhelmingly favored pathway, providing a reliable method for site-specific modification.

By understanding these principles and employing the robust protocols described, researchers can confidently deploy this compound as a precise tool for the selective thiocarbonylation of complex, multifunctional molecules.

References

  • Site-Selective Catalysis of Phenyl Thionoformate Transfer as a Tool for Regioselective Deoxygenation of Polyols. (n.d.). NIH National Library of Medicine. Retrieved January 22, 2026, from [Link]

  • Barton–McCombie deoxygenation. (2023). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Lönn, H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 566–612. [Link]

  • Various Authors. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora. Retrieved January 22, 2026, from [Link]

  • Barton–McCombie deoxygenation. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

  • Alvarez Miguel, L., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21, 3733-3755. [Link]

  • Barton-McCombie Deoxygenation. (2014). Chem-Station. Retrieved January 22, 2026, from [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. (1998). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • DeTuri, M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Molecules, 27(24), 8979. [Link]

  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. (n.d.). NIH National Library of Medicine. Retrieved January 22, 2026, from [Link]

  • Williams, D. L. H. (1987). Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates. Food and Chemical Toxicology, 25(9), 675-677. [Link]

  • Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(35), 11742–11749. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With this innovation comes the inherent responsibility of ensuring the safe handling and disposal of all chemical reagents. Phenyl chlorothioformate, a valuable synthetic building block, is also a highly reactive and hazardous substance that demands a thorough understanding of its properties to mitigate risks. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in chemical principles to ensure the safety of laboratory personnel and environmental protection.

Understanding the Inherent Risks of this compound

This compound (C₇H₅ClOS) is a corrosive and water-reactive compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and potentially fatal if inhaled.[3][4] The primary danger associated with its improper handling and disposal stems from its vigorous reaction with water and moisture, a process known as hydrolysis. This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas, which poses a significant inhalation hazard.[3]

Furthermore, this compound is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[4] Therefore, a controlled and well-understood neutralization procedure is paramount before this chemical can be considered safe for final disposal.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to establish a safe working environment. All handling of this compound must be conducted within a certified chemical fume hood to control the release of hazardous vapors.[4]

A comprehensive personal protective equipment (PPE) ensemble is mandatory. This includes:

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn. It is crucial to inspect gloves for any signs of degradation or punctures before use.[5]

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: In situations where the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.[4]

The following table summarizes the essential PPE for handling this compound:

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against severe eye damage from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).Prevents severe skin burns upon contact.[2]
Body Protection Flame-retardant lab coat; chemical-resistant apron for larger quantities.Minimizes skin contact and protects from splashes.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (if not in a fume hood).Protects against inhalation of toxic and corrosive vapors.[3][4]

Step-by-Step Disposal Procedure: Neutralization through Controlled Hydrolysis

The recommended method for the disposal of this compound in a laboratory setting is through controlled hydrolysis using a weak base, such as sodium bicarbonate (NaHCO₃). This method is preferable to using strong bases like sodium hydroxide, as the reaction with a weak base is less exothermic and more easily controlled, reducing the risk of splashing and rapid gas evolution. The overall reaction involves the nucleophilic attack of the bicarbonate on the carbonyl carbon, followed by the displacement of the chloride ion and subsequent hydrolysis to phenol, carbon dioxide, and sodium chloride.

Materials Required:
  • This compound waste

  • Sodium bicarbonate (dry powder)

  • A large beaker or flask (at least 10 times the volume of the waste)

  • A stir plate and stir bar

  • Water

  • pH paper or a pH meter

  • Appropriate waste container

Experimental Protocol:
  • Preparation: In a certified chemical fume hood, place a large beaker or flask containing a stir bar on a stir plate. Ensure the container is clean and dry.

  • Initial Neutralization (Dry): For every 1 gram of this compound waste, slowly and carefully add at least 2 grams of dry sodium bicarbonate to the beaker.[6] It is crucial to add the sodium bicarbonate before adding any water.[6] Gently stir the mixture to ensure the this compound is thoroughly coated with the sodium bicarbonate. This initial dry mixing helps to control the subsequent reaction with water.

  • Controlled Hydrolysis: While stirring the mixture, slowly add water in small portions. An effervescence (release of CO₂ gas) will be observed. The rate of water addition should be controlled to prevent excessive foaming and splashing. Continue to add water until the mixture is a slurry and the effervescence subsides.

  • Completion of Hydrolysis: Allow the mixture to stir for at least one hour to ensure the complete hydrolysis of the this compound.

  • Final pH Adjustment: After the reaction has ceased, check the pH of the aqueous solution using pH paper or a pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more sodium bicarbonate until the pH is neutralized.

  • Waste Collection: The neutralized aqueous solution can now be transferred to an appropriate hazardous waste container for disposal according to your institution's and local regulations. Ensure the container is properly labeled.

The following diagram illustrates the workflow for the safe disposal of this compound:

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep1 Work in a chemical fume hood prep2 Wear full PPE step1 Slowly add dry sodium bicarbonate to this compound waste prep2->step1 step2 Stir to mix thoroughly step1->step2 step3 Slowly add water while stirring step2->step3 step4 Continue stirring for at least 1 hour step3->step4 step5 Check and adjust pH to 6-8 step4->step5 disp1 Transfer neutralized solution to a labeled hazardous waste container step5->disp1 disp2 Dispose of according to institutional and local regulations disp1->disp2

Caption: Workflow for the safe neutralization and disposal of this compound.

Spill Management

In the event of a this compound spill, immediate and decisive action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: If the spill is large, remove all potential sources of ignition.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use water on a neat this compound spill , as this will accelerate the formation of HCl gas.[1]

  • Neutralize and Collect: Once the spill is absorbed, follow the neutralization procedure outlined in Section 3 by carefully adding sodium bicarbonate to the absorbent material and then slowly adding water.

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be collected in a sealed, labeled container for hazardous waste disposal.

Conclusion

The responsible management of hazardous chemicals is a cornerstone of laboratory safety. By understanding the chemical reactivity of this compound and adhering to the detailed disposal procedures outlined in this guide, researchers can effectively neutralize this hazardous reagent, ensuring a safe laboratory environment for themselves and their colleagues. The principles of controlled neutralization and diligent use of personal protective equipment are paramount in mitigating the risks associated with this and other reactive chemicals.

References

  • Capot Chemical Co., Ltd. (2019, May 24). MSDS of this compound. Retrieved from [Link]

  • Loba Chemie. (2019, May 28). O-PHENYL CHLOROTHIONOFORMATE MSDS. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl thioxochloroformate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
  • Lab Alley. (n.d.). How and Why to Neutralize Chloroform. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Retrieved from [Link]

  • Croner-i. (n.d.). Organic acid halides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, the synthesis of novel compounds is a familiar landscape. Yet, even routine procedures demand our utmost respect, particularly when handling reactive reagents like Phenyl chlorothioformate (CAS No. 13464-19-2). This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework designed to ensure your safety and the integrity of your research by explaining the "why" behind each procedural step.

This compound is a versatile reagent in organic synthesis; however, its utility is matched by its significant hazards. It is corrosive, causing severe burns to the skin and eyes upon contact.[1][2] Inhalation can lead to chemical burns in the respiratory tract, and ingestion may cause severe damage to the digestive system.[1] Furthermore, it reacts with water and moisture, which can produce toxic and corrosive fumes, including hydrogen chloride.[2][3] This reactivity underscores the necessity of a meticulous and informed approach to PPE selection and use.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against this compound is not about a single piece of equipment but a holistic system. This system encompasses engineering controls, administrative procedures, and, as the final line of defense, personal protective equipment. The primary engineering control for handling this chemical is a certified chemical fume hood to minimize inhalation exposure.[4]

Mandatory Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.This compound causes severe skin burns.[1][2] Chemical-resistant gloves provide a barrier against direct contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination is crucial to protect against splashes that can cause severe eye burns and permanent damage.[1][2][4] Standard safety glasses are inadequate.
Body Protection A chemical-resistant apron over a flame-resistant lab coat. For larger quantities or increased risk of splashing, a chemical-resistant suit is advised.This protects against spills and splashes, preventing skin contact and contamination of personal clothing.[2][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.This compound vapors are corrosive to the respiratory tract.[1][2] A properly fitted respirator is essential, especially when working outside of a fume hood or in case of a spill.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[5][6]
Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

1. Pre-Handling Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[1]

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

  • Inspect all PPE for signs of damage or degradation before donning.

2. Donning PPE:

  • The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_main_ppe Core Protection cluster_gloves Hand Protection Lab_Coat 1. Don Lab Coat Shoes 2. Don Shoe Covers (if required) Lab_Coat->Shoes Respirator 3. Don Respirator Shoes->Respirator Goggles 4. Don Goggles Respirator->Goggles Face_Shield 5. Don Face Shield Goggles->Face_Shield Inner_Gloves 6. Don Inner Gloves Face_Shield->Inner_Gloves Outer_Gloves 7. Don Outer Gloves Inner_Gloves->Outer_Gloves

PPE Donning Sequence

3. Handling this compound:

  • Conduct all manipulations of this compound within a chemical fume hood.

  • Use compatible materials for handling and storage, such as glass or Teflon®.

  • Keep containers tightly closed when not in use to prevent the release of vapors and reaction with moisture.[1]

  • In the event of a spill, follow your institution's established spill response procedures. Small spills can be absorbed with an inert material like sand or vermiculite.[2]

4. Doffing PPE:

  • The removal of PPE must be done carefully to avoid contaminating yourself.

PPE_Doffing_Workflow cluster_decon Decontamination cluster_final_removal Final Steps Outer_Gloves_Removal 1. Remove Outer Gloves Face_Shield_Removal 2. Remove Face Shield Outer_Gloves_Removal->Face_Shield_Removal Gown_Removal 3. Remove Lab Coat/Apron Face_Shield_Removal->Gown_Removal Inner_Gloves_Removal 4. Remove Inner Gloves Gown_Removal->Inner_Gloves_Removal Goggles_Removal 5. Remove Goggles Inner_Gloves_Removal->Goggles_Removal Respirator_Removal 6. Remove Respirator Goggles_Removal->Respirator_Removal Hand_Wash 7. Wash Hands Thoroughly Respirator_Removal->Hand_Wash

PPE Doffing Sequence
Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of safe chemical handling.

  • Chemical Waste: All unused this compound and reaction residues must be disposed of as hazardous waste.[7] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and shoe covers, that has come into contact with this compound must be disposed of as hazardous waste.[7]

  • Empty Containers: "Empty" containers may still contain hazardous residues and should be treated as hazardous waste.[7] Do not rinse containers into the sink.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your scientific endeavors.

References

  • Material Safety Data Sheet - this compound, 98% (Titr.). Cole-Parmer. Available at: [Link]

  • ICSC 1007 - PHENYL CHLOROFORMATE. International Labour Organization. Available at: [Link]

  • O-PHENYL CHLOROTHIONOFORMATE MSDS. Loba Chemie. Available at: [Link]

  • MSDS of this compound. Capot Chemical. Available at: [Link]

  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Phenyl thioxochloroformate. PubChem - NIH. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • UNIT 7: Personal Protective Equipment. CTAHR. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.